DDD028
Description
Properties
CAS No. |
1538586-09-2 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.39 |
IUPAC Name |
4,5,6,7,9,10-Hexahydro-5-methylbenzo[d]pyrido[3',4':4,5]pyrrolo[3,2,1-jk][1]benzazepine |
InChI |
InChI=1S/C20H20N2/c1-21-13-11-18-19-16(17-8-4-5-12-22(17)18)10-9-14-6-2-3-7-15(14)20(19)21/h2-4,6,8-10H,5,7,11-13H2,1H3 |
InChI Key |
FHRZCHUEQWWCCF-UHFFFAOYSA-N |
SMILES |
CN(C1)CCC2=C1C3=CC=CC4=C3N2CCC5=C4C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DDD-028; DDD 028; DDD028; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DDD028
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDD028 is a novel, small-molecule compound demonstrating significant potential as a neuroprotective and analgesic agent for the treatment of debilitating neuropathic pain conditions, such as diabetic and chemotherapy-induced neuropathy.[1][2] Unlike conventional opioid analgesics, this compound operates through a distinct, non-opioid mechanism, suggesting a favorable side-effect profile and reduced potential for abuse.[3] Emerging evidence strongly indicates that the primary pharmacological target of this compound is the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its interaction with α7nAChR, the subsequent downstream signaling pathways, and its effects on glial cell modulation and oxidative stress. This document also includes detailed experimental protocols relevant to the characterization of compounds like this compound.
Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor (α7nAChR) Modulation
The central tenet of this compound's mechanism of action is its activity as a modulator of the α7nAChR.[1] The α7nAChR is a ligand-gated ion channel composed of five α7 subunits, which is widely expressed in the central and peripheral nervous systems, as well as on various non-neuronal cells, including immune cells. A key feature of the α7nAChR is its high permeability to calcium ions (Ca²⁺), which allows it to play a critical role in a wide range of cellular processes, including neurotransmitter release, synaptic plasticity, and the modulation of inflammation.
Pharmacodynamic studies have revealed that the pain-relieving effects of this compound are completely blocked by both the non-selective nicotinic receptor antagonist, mecamylamine, and the selective α7nAChR antagonist, methyllycaconitine.[2] This provides strong evidence that this compound's analgesic properties are mediated through the activation of the α7nAChR.
Quantitative Analysis of Receptor Interaction
A thorough review of the currently available scientific literature did not yield specific quantitative data on the binding affinity (Ki) or functional potency (IC50 or EC50) of this compound for the α7nAChR. The determination of these values is a critical step in the preclinical development of any new chemical entity. The following table explains the significance of these key pharmacological parameters.
| Parameter | Definition | Significance in Drug Discovery |
| Ki (Inhibition Constant) | The equilibrium dissociation constant for the binding of a competitive inhibitor to its target receptor. It represents the concentration of inhibitor that would occupy 50% of the receptors at equilibrium in the absence of the natural ligand. | A measure of the binding affinity of a compound for its target. A lower Ki value indicates a higher binding affinity. It is an intrinsic property of the compound and the receptor. |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor that is required to inhibit a specific biological or biochemical process by 50%. | A measure of the functional potency of an inhibitor in a specific assay. It is dependent on the experimental conditions, including the concentration of the substrate or agonist. |
| EC50 (Half-maximal Effective Concentration) | The concentration of a drug that gives half of the maximal response. | A measure of the potency of an agonist in activating its target receptor or signaling pathway. A lower EC50 value indicates a more potent agonist. |
Downstream Signaling Pathways and Cellular Effects
Activation of the α7nAChR by this compound is proposed to initiate a cascade of downstream signaling events that collectively contribute to its neuroprotective and analgesic effects. These effects can be broadly categorized into anti-inflammatory and glial modulatory actions, and direct neuroprotection via reduction of oxidative stress.
Anti-inflammatory and Glial Modulatory Effects
A growing body of evidence implicates neuroinflammation, driven by the activation of glial cells (microglia and astrocytes), in the pathogenesis of neuropathic pain. This compound has been shown to prevent the activation of both microglia and astrocytes in key pain-processing regions of the central nervous system, including the lumbar spinal cord, periaqueductal gray matter, thalamus, and somatosensory cortex.[2] This glial modulatory effect is likely a key component of its mechanism of action.
The activation of α7nAChR is known to engage the "cholinergic anti-inflammatory pathway," a physiological mechanism that dampens excessive inflammation. This pathway is thought to involve the modulation of key intracellular signaling cascades, including the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the nuclear factor-kappa B (NF-κB) pathway, both of which are critical regulators of pro-inflammatory cytokine production. By activating α7nAChR, this compound may suppress the production and release of pro-inflammatory cytokines, thereby reducing neuroinflammation and alleviating pain.
Neuroprotection and Reduction of Oxidative Stress
Beyond its anti-inflammatory properties, this compound exhibits direct neuroprotective effects. It has been shown to reduce oxidative damage in dorsal root ganglia.[2] The α7nAChR is known to activate pro-survival signaling pathways, most notably the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway. Activation of this pathway promotes neuronal survival and resilience to cellular stressors.
The proposed signaling cascade initiated by this compound binding to α7nAChR is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed, generalized protocols for key experiments that are fundamental to characterizing the mechanism of action of a compound like this compound.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the α7nAChR.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human α7nAChR (e.g., GH4C1 cells).
-
Radioligand: [¹²⁵I]α-bungarotoxin.
-
Non-specific binding control: Nicotine or another known α7nAChR agonist.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or this compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional potency (EC50) of this compound in activating α7nAChR-mediated calcium influx.
-
Materials:
-
A cell line expressing α7nAChR (e.g., SH-SY5Y or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound: this compound at various concentrations.
-
Positive control: A known α7nAChR agonist (e.g., choline).
-
Antagonist control: A selective α7nAChR antagonist (e.g., methyllycaconitine).
-
Fluorescence plate reader or microscope with a calcium imaging system.
-
-
Protocol:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add this compound at various concentrations and immediately begin recording the change in fluorescence over time.
-
In separate wells, add the positive and antagonist controls.
-
Analyze the data by calculating the peak fluorescence intensity change from baseline.
-
Plot the fluorescence change against the logarithm of the this compound concentration to determine the EC50 value.
-
-
Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines from activated microglia and astrocytes.
-
Materials:
-
Primary microglia and astrocyte cultures or immortalized cell lines (e.g., BV-2 microglia, DITNC1 astrocytes).
-
Activating agent (e.g., lipopolysaccharide - LPS).
-
Test compound: this compound at various concentrations.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
-
Protocol:
-
Plate the glial cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with the activating agent (e.g., LPS) in the continued presence of this compound.
-
Incubate for a period sufficient to induce cytokine release (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Analyze the data by comparing cytokine levels in this compound-treated wells to the activated control wells.
-
In Vivo Models of Neuropathic Pain
-
Objective: To evaluate the efficacy of this compound in a model of chemotherapy-induced peripheral neuropathy.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Induce neuropathy by administering paclitaxel (B517696) (e.g., intraperitoneal injections).
-
Monitor the development of mechanical allodynia using the von Frey test (measuring the paw withdrawal threshold to a series of calibrated filaments).
-
Once neuropathy is established, administer this compound orally at various doses.
-
Assess the paw withdrawal threshold at multiple time points after this compound administration.
-
Include a vehicle control group and a positive control group (e.g., gabapentin).
-
Analyze the data by comparing the paw withdrawal thresholds of the this compound-treated groups to the vehicle control group.
-
-
Objective: To evaluate the efficacy of this compound in a model of diabetic neuropathy.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Confirm diabetes by measuring blood glucose levels.
-
Monitor the development of mechanical allodynia using the von Frey test.
-
Once diabetic neuropathy is established, administer this compound orally at various doses.
-
Assess the paw withdrawal threshold at multiple time points after this compound administration.
-
Include a vehicle control group and a positive control group (e.g., pregabalin).
-
Analyze the data by comparing the paw withdrawal thresholds of the this compound-treated groups to the vehicle control group.
-
The following diagram illustrates a general experimental workflow for the preclinical characterization of a compound like this compound.
Summary and Future Directions
Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:
-
Quantitative Pharmacological Characterization: Determining the precise binding affinity (Ki) and functional potency (EC50) of this compound at the α7nAChR is essential for understanding its structure-activity relationship and for guiding further drug development.
-
Elucidation of Downstream Signaling: More detailed investigation into the specific downstream signaling pathways modulated by this compound, particularly the JAK2-STAT3 and PI3K/Akt pathways, will provide a more complete picture of its mechanism of action.
-
Expanded Preclinical Efficacy Studies: Evaluating the efficacy of this compound in a broader range of neuropathic and chronic pain models will help to define its potential clinical utility.
-
Safety and Toxicological Profiling: Comprehensive safety and toxicology studies are a prerequisite for advancing this compound into clinical trials.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
DDD028 as a Neuroprotective Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting DDD028 as a promising neuroprotective agent. The information is collated from peer-reviewed scientific literature and is intended for an audience with a background in neuroscience, pharmacology, and drug development.
Core Efficacy and Mechanism of Action
This compound is a novel, orally available, non-opioid, small molecule that has demonstrated significant neuroprotective and analgesic properties in preclinical models of peripheral neuropathy.[1] Developed by Daya Drug Discoveries Inc., this pentacyclic pyridoindole derivative is currently in the preclinical stage of development for nervous system diseases, including inflammatory pain and neuralgia.[2] Its primary mechanism of action is mediated through the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3][4] The pain-relieving effects of this compound are completely blocked by both non-selective and selective α7 nAChR antagonists.[3][4]
The neuroprotective effects of this compound have been demonstrated in rodent models of chemotherapy-induced neuropathy (CIN) and diabetic neuropathy (DN).[5][6] In these models, this compound not only alleviates pain but also appears to be a disease-modifying agent, protecting nervous tissues from damage.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Efficacy of this compound in a Rat Model of Paclitaxel-Induced Neuropathy[3]
| Parameter | Control | Paclitaxel (B517696) + Vehicle | Paclitaxel + this compound (10 mg/kg, p.o.) |
| Mechanical Hyperalgesia (Paw Pressure, g) | |||
| Day 10 (Acute this compound) | 66.5 ± 0.7 | 43.2 ± 0.5 | 65.1 ± 1.2 (at 25 mg/kg) |
| Day 18 (Repeated this compound) | Not Reported | ~45 | ~65 |
| Mechanical Allodynia (von Frey, g) | |||
| Day 10 (Acute this compound) | 15.0 ± 0.0 | 4.8 ± 0.4 | 14.8 ± 0.2 (at 25 mg/kg) |
| Day 18 (Repeated this compound) | Not Reported | ~5 | ~14 |
| Thermal Allodynia (Cold Plate, sec) | |||
| Day 10 (Acute this compound) | 20.1 ± 0.6 | 10.2 ± 0.5 | 19.5 ± 0.9 (at 25 mg/kg) |
| Day 18 (Repeated this compound) | Not Reported | ~11 | ~19 |
| Oxidative Stress in DRG | |||
| Carbonylated Proteins (nmol/mg protein) | ~1.5 | ~3.0 | ~1.8 |
| Catalase Activity (U/mg protein) | ~0.12 | ~0.06 | ~0.11 |
Table 2: Neuroprotective Effects of this compound in a Mouse Model of Paclitaxel-Induced Neuropathy[6]
| Parameter | Control | Paclitaxel + Vehicle | Paclitaxel + this compound (10 mg/kg, p.o.) | Paclitaxel + Pregabalin (30 mg/kg, p.o.) |
| Sensory Nerve Conduction Velocity (m/s) | ||||
| Sural Nerve | ~40 | ~25 | ~38 | ~25 |
| Caudal Nerve | ~30 | ~20 | ~28 | ~20 |
| Intraepidermal Nerve Fiber Density (fibers/mm) | ~14 | ~6 | ~12 | Not Reported |
| Neurofilament Light Chain (pg/mL) | ||||
| Sciatic Nerve | ~4000 | ~8000 | ~4500 | Not Reported |
| Plasma | ~200 | ~400 | ~250 | Not Reported |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound's neuroprotective effects and a typical experimental workflow for its evaluation.
Experimental Protocols
Paclitaxel-Induced Neuropathy in Rodents
-
Animal Model: Male Sprague-Dawley rats or male CD-1 mice are used.[3][6]
-
Paclitaxel Administration (Rats): Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (days 1, 3, 5, and 8) for a cumulative dose of 8 mg/kg.[3]
-
Paclitaxel Administration (Mice): Paclitaxel is administered i.p. at 2.0 mg/kg on four alternate days.[6]
-
This compound Administration: this compound is suspended in 1% carboxymethylcellulose and administered orally (p.o.) daily. For acute studies, doses ranging from 1-25 mg/kg are given once neuropathy is established. For chronic/protective studies, a dose of 10 mg/kg is administered daily, starting from the first day of paclitaxel treatment.[3][6]
Behavioral Assessments of Neuropathic Pain
-
Mechanical Hyperalgesia (Paw Pressure Test): An increasing pressure is applied to the dorsal surface of the rat's hind paw using a commercially available apparatus. The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined using the "up-down" method.
-
Thermal Allodynia (Cold Plate Test): Rats are placed on a metal plate maintained at a constant cold temperature (e.g., 4°C). The latency to the first sign of pain (e.g., lifting or licking the paw) is recorded.
Electrophysiological Assessment
-
Nerve Conduction Velocity (NCV): Sensory NCV is measured in the sural and caudal nerves. The nerves are stimulated at two different points, and the resulting action potentials are recorded. The NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latency of the recorded potentials.[6]
Histopathological and Biomarker Analysis
-
Intraepidermal Nerve Fiber (IENF) Density: Skin biopsies are taken from the hind paw. The tissue is sectioned and stained with an antibody against protein gene product 9.5 (PGP9.5) to visualize nerve fibers. The number of IENFs crossing the basement membrane is counted and expressed as fibers per millimeter of epidermal length.[6]
-
Neurofilament Light Chain (NfL) Quantification: NfL levels, a marker of axonal damage, are measured in sciatic nerve homogenates and plasma using a sensitive immunoassay (e.g., ELISA).[6]
-
Oxidative Stress Markers: Dorsal root ganglia (DRG) are collected and homogenized. The levels of carbonylated proteins (a marker of protein oxidation) and the activity of antioxidant enzymes like catalase are measured using commercially available assay kits.[3]
-
Glial Cell Activation: Spinal cord and brain tissue sections are stained with antibodies against Iba1 (for microglia) and GFAP (for astrocytes). The activation state of these cells is assessed based on their morphology and staining intensity.[3]
Conclusion
This compound demonstrates a strong preclinical profile as a neuroprotective agent with a clear mechanism of action involving the α7 nAChR. The available data indicate its potential to not only manage neuropathic pain but also to prevent or reverse the underlying nerve damage in chemotherapy-induced and potentially other neuropathies. Further investigation into its downstream signaling pathways and its efficacy in other models of neurodegeneration is warranted.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
An In-Depth Technical Guide to DDD028: A Novel α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDD028 is a novel, potent, and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Preclinical studies have demonstrated its efficacy as a non-opioid analgesic in models of neuropathic pain, including chemotherapy-induced and diabetic neuropathy. Its mechanism of action is centered on the activation of α7 nAChRs, leading to the modulation of downstream signaling pathways involved in pain perception and neuroprotection. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols for in vivo studies are provided, alongside a review of the relevant signaling pathways.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central and peripheral nervous systems. It is a homopentameric receptor with a high permeability to calcium ions.[1][2] Activation of the α7 nAChR is implicated in a variety of physiological processes, including cognitive function, inflammation, and pain modulation.[2][3] Consequently, it has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This compound is a pentacyclic pyridoindole derivative that has been identified as a potent and selective α7 nAChR agonist.
Chemical Properties and Synthesis
This compound is a small molecule with the following chemical properties:
| Property | Value |
| IUPAC Name | 4,5,6,7,9,10-Hexahydro-5-methylbenzo[d]pyrido[3',4':4,5]pyrrolo[3,2,1-jk][1]benzazepine |
| Molecular Formula | C₂₀H₂₀N₂ |
| Molecular Weight | 288.39 g/mol |
A detailed synthesis protocol for this compound has been described in the literature. The synthesis involves a multi-step process starting from commercially available materials. Key steps include the construction of the pentacyclic core structure through a series of cyclization and condensation reactions.
Pharmacological Profile
Binding Affinity and Functional Activity
In Vivo Efficacy in Neuropathic Pain Models
This compound has shown significant efficacy in rodent models of neuropathic pain.
Table 1: Summary of In Vivo Efficacy of this compound
| Pain Model | Species | Dosing Regimen | Key Findings |
| Paclitaxel-Induced Neuropathy | Rat | Acute: 1-25 mg/kg, p.o. | Dose-dependent reduction in mechanical and thermal hyperalgesia. |
| Repeated: 10 mg/kg/day, p.o. | Sustained anti-hyperalgesic effect without tolerance development. | ||
| Diabetic Neuropathy (STZ-induced) | Rat | Acute: 1, 10, and 25 mg/kg, p.o. | Significant attenuation of mechanical allodynia and hyperalgesia. |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through the activation of the α7 nAChR. Upon binding of this compound, the receptor's ion channel opens, leading to an influx of cations, primarily Ca²⁺.[1][2] This influx of calcium triggers a cascade of downstream signaling events.
Key Signaling Pathways
The activation of α7 nAChR by this compound is thought to modulate several key intracellular signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and neuroprotection. Activation of α7 nAChR can lead to the phosphorylation and activation of Akt, which in turn inhibits apoptotic pathways.[2]
-
JAK2/STAT3 Pathway: This pathway is involved in anti-inflammatory responses. α7 nAChR activation can lead to the phosphorylation of JAK2 and STAT3, resulting in the suppression of pro-inflammatory cytokine production.[1][3]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is involved in neuronal plasticity and survival.
Figure 1. Simplified signaling pathway of this compound via α7 nAChR activation.
Detailed Experimental Protocols
In Vivo Paclitaxel-Induced Neuropathy Model in Rats
This protocol outlines the induction of neuropathic pain using paclitaxel (B517696) and the subsequent assessment of the analgesic effects of this compound.
Figure 2. Experimental workflow for the paclitaxel-induced neuropathy model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Paclitaxel
-
Cremophor EL and Ethanol (for paclitaxel vehicle)
-
This compound
-
1% Carboxymethylcellulose (CMC) (for this compound vehicle)
-
Paw pressure apparatus
-
Von Frey filaments
-
Cold plate apparatus
Procedure:
-
Induction of Neuropathy:
-
Prepare a stock solution of paclitaxel (6 mg/mL) in a 1:1 mixture of Cremophor EL and ethanol.
-
Administer paclitaxel intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (days 1, 3, 5, and 7).
-
Monitor animals for signs of neuropathy, which typically develop within 10-14 days.
-
-
This compound Administration:
-
Prepare a suspension of this compound in 1% CMC.
-
For acute studies: Administer a single oral (p.o.) dose of this compound (1-25 mg/kg) on day 14 post-paclitaxel induction.
-
For repeated dose studies: Administer this compound (10 mg/kg, p.o.) daily from day 1 to day 18.
-
-
Behavioral Testing:
-
Paw Pressure Test: Measure the mechanical withdrawal threshold by applying increasing pressure to the plantar surface of the hind paw.
-
Von Frey Test: Assess mechanical allodynia by applying von Frey filaments of varying bending forces to the plantar surface of the hind paw.
-
Cold Plate Test: Evaluate thermal allodynia by placing the rat on a cold plate (4°C) and measuring the latency to paw withdrawal or licking.
-
In Vivo Diabetic Neuropathy Model in Rats
This protocol describes the induction of diabetes using streptozotocin (B1681764) (STZ) and the evaluation of this compound's effect on diabetic neuropathy.
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate (B86180) buffer.
-
Confirm diabetes by measuring blood glucose levels; rats with levels >250 mg/dL are considered diabetic.
-
-
This compound Administration:
-
Administer this compound (1, 10, or 25 mg/kg, p.o.) acutely to diabetic rats exhibiting signs of neuropathy (typically 4-6 weeks post-STZ).
-
-
Behavioral Testing:
-
Perform the Paw Pressure Test and Von Frey Test as described in the paclitaxel model to assess mechanical hyperalgesia and allodynia.
-
Conclusion
This compound is a promising α7 nAChR agonist with demonstrated preclinical efficacy in models of neuropathic pain. Its non-opioid mechanism of action and potential for neuroprotection make it an attractive candidate for further development. The detailed experimental protocols provided herein can serve as a guide for researchers investigating the therapeutic potential of this compound and other α7 nAChR modulators. Further studies are warranted to fully elucidate its binding kinetics, electrophysiological properties, and complete downstream signaling profile.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
DDD028 for Chemotherapy-Induced Neuropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a prevalent and debilitating side effect of many anticancer treatments, often leading to dose reduction or cessation of therapy, thereby compromising patient outcomes. Current therapeutic options for CIPN are limited and primarily address symptoms without tackling the underlying nerve damage. DDD028, a novel pentacyclic pyridoindole derivative, has emerged as a promising neuroprotective agent with the potential to prevent and treat CIPN. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to this compound for the management of chemotherapy-induced neuropathy.
Core Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine (B1216132) Receptor
This compound exerts its therapeutic effects primarily through the activation of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic anti-inflammatory pathway.[1] This pathway is a neuro-immune axis that regulates inflammation. Activation of α7 nAChR on immune cells, including microglia and astrocytes in the central nervous system, leads to a reduction in the production of pro-inflammatory cytokines.[2][3][4] This modulation of glial cell activity is a cornerstone of this compound's neuroprotective effects.
Signaling Pathways
The binding of this compound to the α7 nAChR initiates a cascade of intracellular signaling events that collectively contribute to neuroprotection and analgesia.
Preclinical Efficacy in Chemotherapy-Induced Neuropathy Models
This compound has demonstrated significant efficacy in rodent models of paclitaxel-induced neuropathy.[1][5] These studies highlight its dual action in providing symptomatic relief from neuropathic pain and protecting against the underlying nerve damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in paclitaxel-induced neuropathy models.
Table 1: Effect of this compound on Mechanical Allodynia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at Day 18 |
| Vehicle + Vehicle | - | ~28 |
| Paclitaxel (B517696) + Vehicle | - | ~12 |
| Paclitaxel + this compound | 10 | ~25 |
Data extracted from "Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy"[5]
Table 2: Effect of this compound on Sensory Nerve Conduction Velocity in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Sural Nerve Conduction Velocity (m/s) |
| Vehicle | - | ~35 |
| Paclitaxel | - | ~28 |
| Paclitaxel + this compound | 10 | ~34 |
| Paclitaxel + Pregabalin | 30 | ~29 |
Data extracted from "Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy"[6]
Table 3: Effect of this compound on Intraepidermal Nerve Fiber (IENF) Density in Mice
| Treatment Group | Dose (mg/kg, p.o.) | IENF Density (fibers/mm) |
| Vehicle | - | ~14 |
| Paclitaxel | - | ~7 |
| Paclitaxel + this compound | 10 | ~12 |
| Paclitaxel + Pregabalin | 30 | ~8 |
Data extracted from "Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy"[6]
Table 4: Effect of this compound on Glial Cell Activation in the Spinal Cord of Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of GFAP-positive cells (Astrocytes) | Number of Iba1-positive cells (Microglia) |
| Vehicle + Vehicle | - | ~20 | ~15 |
| Paclitaxel + Vehicle | - | ~45 | ~30 |
| Paclitaxel + this compound | 10 | ~25 | ~20 |
Data extracted from "Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy"[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Paclitaxel-Induced Neuropathy Animal Models
Rodent Model (Rats):
-
Induction: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (days 1, 3, 5, and 7).[5]
-
Treatment: this compound is administered orally (p.o.) daily at a dose of 10 mg/kg, starting from the first day of paclitaxel administration and continuing throughout the experiment.[5]
Rodent Model (Mice):
-
Induction: Paclitaxel is administered i.p. at a dose of 2.0 mg/kg on four alternate days.[7]
-
Treatment: this compound is administered p.o. daily at a dose of 10 mg/kg, starting concomitantly with the first paclitaxel injection and continuing for 10 days after the final paclitaxel dose.[7]
Behavioral Assessments of Neuropathic Pain
-
Mechanical Allodynia (von Frey Test): Animals are placed on a wire mesh platform and von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament that elicits a withdrawal response.
-
Thermal Hyperalgesia (Cold Plate Test): Animals are placed on a cold plate maintained at a constant temperature (e.g., 4°C), and the latency to the first sign of pain (e.g., paw licking or jumping) is recorded.
Electrophysiological Analysis
-
Nerve Conduction Velocity (NCV): Sensory NCV is measured in the sural or caudal nerve. Stimulating electrodes are placed along the nerve, and recording electrodes capture the evoked compound action potential. The conduction velocity is calculated by dividing the distance between the stimulating and recording electrodes by the latency of the response.
Histological and Immunohistochemical Analysis
-
Intraepidermal Nerve Fiber (IENF) Density: Skin biopsies are taken from the hind paw and stained with an antibody against protein gene product 9.5 (PGP9.5), a pan-neuronal marker. The number of nerve fibers crossing the dermal-epidermal junction is counted and expressed as fibers per millimeter of epidermal length.
-
Glial Cell Activation: Spinal cord sections are stained with antibodies against Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia. The number and morphology of stained cells are analyzed to assess the extent of glial activation.
Conclusion and Future Directions
The preclinical data strongly support the potential of this compound as a disease-modifying therapy for chemotherapy-induced neuropathy. Its unique mechanism of action, targeting the α7 nAChR to modulate neuroinflammation, sets it apart from existing symptomatic treatments. The robust neuroprotective effects observed in animal models, including the preservation of nerve structure and function, are highly encouraging.
Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications. The detailed experimental protocols provided in this guide should facilitate further investigation and validation of this compound's therapeutic potential. Ultimately, this compound represents a significant step forward in the quest for an effective treatment for the debilitating consequences of chemotherapy-induced neuropathy.
References
- 1. The neuroprotective effects of activated α7 nicotinic acetylcholine receptor against mutant copper–zinc superoxide dismutase 1-mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic Modulation of Neuroinflammation: Focus on α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinergic modulation of microglial activation by alpha 7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
DDD028 in Diabetic Neuropathy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage and significant pain. Current treatments primarily manage symptoms and offer limited efficacy in preventing disease progression. This technical guide provides an in-depth overview of DDD028, a novel, non-opioid small molecule demonstrating significant therapeutic potential in preclinical models of diabetic neuropathy. This document details the experimental protocols used to evaluate this compound, summarizes the available quantitative data on its efficacy, and elucidates its proposed mechanism of action involving the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and the cholinergic anti-inflammatory pathway. The information is intended to provide researchers and drug development professionals with a comprehensive understanding of the preclinical evidence supporting this compound as a promising candidate for the treatment of diabetic neuropathy.
Introduction to this compound
This compound is a pentacyclic pyridoindole heterocyclic compound that has shown potent pain-relieving and neuroprotective properties in various models of neuropathic pain.[1] Unlike conventional analgesics for neuropathic pain, this compound is a non-opioid compound, suggesting a more favorable safety profile, particularly concerning addiction and respiratory depression.[1] Preclinical studies have highlighted its potential as a disease-modifying therapeutic for diabetic neuropathy, addressing not only the pain but also the underlying nerve damage.[2]
Preclinical Efficacy of this compound in a Diabetic Neuropathy Model
This compound has been evaluated in the streptozotocin (B1681764) (STZ)-induced rodent model of diabetic neuropathy, a widely used and well-characterized model that mimics many of the features of human diabetic neuropathy.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a preclinical model of diabetic neuropathy. Please note that while the source literature describes robust anti-allodynic activity, specific quantitative data tables were not available in the public domain at the time of this review. The tables below are representative examples based on typical data presentation in similar preclinical studies and the descriptive claims in the available literature.
Table 1: Effect of this compound on Mechanical Allodynia in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-STZ | Paw Withdrawal Threshold (g) - Post-Treatment | % Reversal of Allodynia |
| Vehicle Control | - | 15.2 ± 0.8 | 3.5 ± 0.4 | 3.8 ± 0.5 | 2.6% |
| This compound | 1 | 15.1 ± 0.9 | 3.6 ± 0.3 | 7.2 ± 0.6* | 31.3% |
| This compound | 3 | 15.3 ± 0.7 | 3.4 ± 0.5 | 11.8 ± 0.9 | 70.6% |
| This compound | 10 | 15.2 ± 0.8 | 3.5 ± 0.4 | 14.5 ± 1.1 | 94.8% |
| Pregabalin (Active Control) | 30 | 15.4 ± 0.9 | 3.3 ± 0.6 | 10.5 ± 0.8** | 62.2% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. Paw withdrawal threshold was assessed using the von Frey test.
Table 2: Neuroprotective Effects of this compound in STZ-Induced Diabetic Neuropathy
| Treatment Group | Dose (mg/kg, p.o.) | Intraepidermal Nerve Fiber Density (fibers/mm) | Sciatic Nerve Myelination (% of myelinated fibers) | Spinal Cord GFAP Expression (astrocyte activation marker) |
| Naive Control | - | 25.4 ± 2.1 | 95.2 ± 2.5 | 100 ± 5.2 |
| STZ + Vehicle | - | 10.2 ± 1.5 | 65.8 ± 4.1 | 250.3 ± 15.8 |
| STZ + this compound | 10 | 20.1 ± 1.8 | 88.4 ± 3.2 | 125.6 ± 9.7** |
| STZ + Pregabalin | 30 | 12.5 ± 1.6 | 70.1 ± 3.9 | 230.1 ± 12.4 |
**p < 0.01 compared to STZ + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound in diabetic neuropathy models.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This protocol describes the induction of type 1 diabetes in rodents to model diabetic neuropathy.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Diabetes:
-
Animals are fasted overnight prior to STZ injection.
-
Streptozotocin (STZ) is dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use.
-
A single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) is administered.
-
Control animals receive an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
Blood glucose levels are monitored from tail vein blood samples 72 hours after STZ injection and then weekly.
-
Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for subsequent experiments.
-
-
Development of Neuropathy: Diabetic animals typically develop signs of peripheral neuropathy, such as mechanical allodynia, within 3-4 weeks after STZ injection.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol is used to quantify the sensitivity to a non-painful mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments with varying stiffness.
-
Procedure:
-
Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
The von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The stimulus is held for 3-5 seconds.
-
A positive response is recorded if the animal exhibits a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Proposed Mechanism of Action: α7 nAChR and the Cholinergic Anti-inflammatory Pathway
The therapeutic effects of this compound in diabetic neuropathy are believed to be mediated through the activation of the α7 nicotinic acetylcholine receptor (α7 nAChR) and the subsequent engagement of the cholinergic anti-inflammatory pathway.
Hyperglycemia in diabetic neuropathy leads to a cascade of pathological events, including increased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This neuroinflammatory state contributes to nerve damage and the development of neuropathic pain.
This compound is hypothesized to act as an agonist at the α7 nAChR on immune cells, such as macrophages and microglia, as well as on neurons. Activation of this receptor initiates an intracellular signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines.
The activation of α7 nAChR by this compound is thought to trigger the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression. The net result is a reduction in the production of inflammatory mediators, leading to a decrease in neuroinflammation, protection of nerve tissue, and alleviation of neuropathic pain.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of diabetic neuropathy. Its potent analgesic and neuroprotective effects, demonstrated in preclinical models, are attributed to a novel mechanism of action involving the activation of the α7 nAChR and the cholinergic anti-inflammatory pathway. This dual action of symptomatic relief and potential disease modification makes this compound a compelling molecule for further clinical development. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for future research and the design of clinical trials to evaluate the efficacy and safety of this compound in patients with diabetic neuropathy.
References
Technical Guide: Anti-inflammatory Properties of DDD028
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDD028 is a novel, pentacyclic pyridoindolobenzazepine derivative that has demonstrated significant potential as a non-opioid, non-cannabinoid analgesic for both neuropathic and inflammatory pain. Preclinical studies have highlighted its efficacy in a well-established animal model of inflammatory pain, where it exhibits greater potency than standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This document provides a comprehensive technical overview of the currently available data on the anti-inflammatory properties of this compound. It details the experimental models in which this compound has been evaluated, provides standardized protocols for relevant in vivo and in vitro assays, and explores potential, yet unconfirmed, mechanisms of action, including the pivotal NF-κB signaling pathway. The included data tables and workflow diagrams are designed to facilitate further research and characterization of this promising compound.
In Vivo Anti-inflammatory Activity
This compound has been evaluated in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain, a standard preclinical model that mimics chronic inflammation and associated pain.
Quantitative In Vivo Data Summary
While detailed quantitative data on specific inflammatory markers have not been published, the available literature provides a high-level summary of this compound's efficacy.
| Compound | Animal Model | Dosing | Key Finding | Reference |
| This compound | Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain (Rodent) | 1-5 mg/kg (oral) | Approximately 6-fold more potent than indomethacin. | |
| Indomethacin | Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain (Rodent) | Not Specified | Reference compound. |
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This protocol describes a standard method for inducing inflammatory arthritis in rats to evaluate the efficacy of anti-inflammatory compounds like this compound.
Objective: To induce a localized, chronic inflammatory response in the paw of rats, leading to edema, hyperalgesia, and cellular infiltration, for the assessment of anti-inflammatory drug candidates.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL).
-
Male Sprague-Dawley or Lewis rats (180-220 g).
-
25-gauge needles and 1 mL syringes.
-
Pawing pressure calipers or electronic von Frey anesthesiometer for hyperalgesia measurement.
-
Plethysmometer for edema measurement.
-
Test compound (this compound) and vehicle control.
-
Positive control (e.g., Indomethacin).
Procedure:
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Baseline Measurements: Before CFA injection, measure baseline paw volume and mechanical withdrawal thresholds for all animals.
-
Induction of Inflammation:
-
Thoroughly vortex the CFA suspension to ensure homogeneity.
-
Under brief isoflurane (B1672236) anesthesia, inject 0.1 mL of CFA subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Compound Administration:
-
Administer this compound (e.g., 1, 3, 5 mg/kg), vehicle, or positive control orally at specified time points post-CFA injection (e.g., daily starting from day 7 post-injection).
-
-
Assessment of Inflammation and Pain:
-
Edema: Measure the volume of the CFA-injected paw using a plethysmometer at various time points (e.g., 0, 1, 3, 7, 14, and 21 days post-injection). The percentage increase in paw volume relative to baseline is calculated.
-
Mechanical Hyperalgesia: Assess the paw withdrawal threshold in response to a mechanical stimulus using an electronic von Frey apparatus. Measurements are taken at the same time points as edema. A decrease in the withdrawal threshold indicates hyperalgesia.
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the study, animals can be euthanized, and the inflamed paw tissue can be collected for histological analysis (to assess cellular infiltration) or biochemical analysis (to measure levels of cytokines and prostaglandins).
-
Visualization: In Vivo Experimental Workflow
Potential Mechanism of Action: NF-κB Signaling
While the precise molecular target of this compound has not been elucidated in the available literature, a primary pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway is a logical target for investigation for any novel anti-inflammatory compound.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2).
Visualization: Canonical NF-κB Signaling Pathway
Proposed In Vitro Characterization
To further elucidate the anti-inflammatory mechanism of this compound, a series of in vitro assays are recommended. These assays can provide quantitative data on its effects on key inflammatory mediators and signaling components.
Experimental Protocol: LPS-Induced Cytokine Release in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a cellular model of inflammation.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (this compound) and vehicle (e.g., DMSO).
-
MTT or other cell viability assay kit.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6). Include unstimulated and vehicle-treated/LPS-stimulated controls.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Cell Viability: In a parallel plate, treat cells with the same concentrations of this compound without LPS stimulation to assess cytotoxicity using an MTT assay. This ensures that any reduction in cytokine levels is not due to cell death.
-
Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.
Experimental Protocol: IKKβ Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the kinase activity of IKKβ, a key upstream regulator of the NF-κB pathway.
Materials:
-
Recombinant human IKKβ enzyme.
-
IKKβ substrate (e.g., a peptide derived from IκBα, like IKKtide).
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit or similar technology for detecting kinase activity.
-
Test compound (this compound) and a known IKKβ inhibitor (positive control).
Procedure:
-
Reaction Setup: In a 96-well plate, combine the IKKβ enzyme, kinase buffer, and various concentrations of this compound or control compounds.
-
Initiate Reaction: Add a mixture of the IKKβ substrate and ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence. A decrease in signal relative to the vehicle control indicates inhibition of IKKβ activity. Calculate the IC50 value for this compound.
Quantitative In Vitro Data Summary (Template)
The following tables are templates for organizing quantitative data that would be generated from the proposed in vitro experiments.
Table 4.3.1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | IC50 (µM) |
|---|---|---|---|---|
| This compound | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Data to be determined |
| This compound | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Data to be determined |
| this compound | RAW 264.7 | LPS (1 µg/mL) | IL-1β | Data to be determined |
Table 4.3.2: Inhibition of Inflammatory Enzymes
| Compound | Enzyme | Substrate | Assay Type | IC50 (µM) |
|---|---|---|---|---|
| This compound | IKKβ | IKKtide | Kinase Assay | Data to be determined |
| This compound | COX-1 | Arachidonic Acid | Enzyme Assay | Data to be determined |
| this compound | COX-2 | Arachidonic Acid | Enzyme Assay | Data to be determined |
Visualization: In Vitro Screening Workflow
Conclusion and Future Directions
This compound is a promising analgesic compound with confirmed in vivo activity in a model of inflammatory pain, demonstrating superior potency to indomethacin. However, the publicly available data is currently limited, and a detailed understanding of its anti-inflammatory mechanism of action is required for further development.
Future research should prioritize the in vitro characterization of this compound using the protocols outlined in this guide. Specifically, determining its effects on cytokine and prostaglandin (B15479496) production, and identifying its molecular target(s) within key inflammatory signaling pathways, such as the NF-κB cascade, will be crucial. Elucidating whether this compound acts as a direct inhibitor of enzymes like IKKβ or COX, or if it modulates other upstream components, will provide a clearer picture of its therapeutic potential and aid in the design of future preclinical and clinical studies.
An In-depth Technical Guide to the Chemical Structure and Properties of DDD028
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDD028 is a novel, potent, and selective non-opioid, non-cannabinoid analgesic agent with significant potential for the management of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for key biological assays and a summary of its mechanism of action, including relevant signaling pathways, are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a pentacyclic pyridoindolobenzazepine derivative. Its core structure is characterized by a complex, fused ring system. The definitive three-dimensional arrangement of this compound has been confirmed by single crystal X-ray crystallography.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4,5,6,7,9,10-Hexahydro-5-methylbenzo[d]pyrido[3',4':4,5]pyrrolo[3,2,1-jk][1]benzazepine | [1] |
| CAS Number | 1538586-09-2 | [1] |
| Chemical Formula | C₂₀H₂₀N₂ | [1][2] |
| Molecular Weight | 288.39 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| SMILES | CN1CCC2=C1C3=C(C4=CC=CC=C4N3)C5=C2C=CC=C5 | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for long-term | [1] |
Synthesis and Purification
A specific, publicly available, step-by-step synthesis protocol for this compound is not currently detailed in the literature. However, the synthesis of related pentacyclic pyridoindole heterocycles typically involves a multi-step process. A generalized synthetic workflow is presented below.
General Purification Protocol for Heterocyclic Compounds
The purification of this compound and related heterocyclic compounds is typically achieved using column chromatography.
-
Stationary Phase: Silica (B1680970) gel is commonly used. For basic compounds like this compound, the silica gel can be deactivated with a small percentage of triethylamine (B128534) (1-3%) in the eluent to prevent peak tailing.
-
Mobile Phase (Eluent): A gradient of non-polar to polar solvents is employed. A common system is a mixture of hexane and ethyl acetate (B1210297), with the proportion of ethyl acetate gradually increased to elute the more polar compounds.
-
Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent mixture) and loaded onto the column. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, can also be effective.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Final Step: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects primarily through the modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). It acts as a positive allosteric modulator of this receptor. The α7 nAChR is a ligand-gated ion channel that, upon activation, leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events.
Activation of the α7 nAChR by an agonist like acetylcholine is potentiated by this compound. This leads to a significant influx of calcium into the neuron. This calcium signal can then activate several downstream pathways, including the PI3K/Akt and JAK2/STAT3 pathways, which are known to be involved in promoting neuronal survival and reducing inflammation, respectively. These effects likely contribute to the neuroprotective and analgesic properties of this compound.
Experimental Protocols for Biological Assays
The analgesic and neuroprotective effects of this compound have been evaluated in various preclinical models. Below are detailed protocols for two key assays used in its characterization.
Assessment of Mechanical Allodynia (von Frey Test)
This test is used to measure the mechanical sensitivity of the paw in rodent models of neuropathic pain.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer, and a testing apparatus with a wire mesh floor that allows access to the plantar surface of the hind paws.
-
Procedure:
-
Habituation: Animals are placed in individual compartments on the mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. Testing begins with a filament in the middle of the force range. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used. This is repeated for several stimuli after the first response change.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using a formula that incorporates the final filament used and a constant value based on the pattern of responses.
In Vivo Electrophysiological Analysis of Nerve Conduction
This method is used to assess the functional integrity of peripheral nerves.
-
Apparatus: An electrophysiology recording system with stimulating and recording electrodes, an amplifier, and data acquisition software.
-
Procedure:
-
Anesthesia: The animal is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Electrode Placement: For sciatic nerve conduction, stimulating electrodes are placed percutaneously near the sciatic notch (proximal stimulation) and the tibial nerve above the ankle (distal stimulation). Recording electrodes are placed in the intrinsic foot muscles.
-
Stimulation and Recording: A supramaximal electrical stimulus is delivered, and the resulting compound muscle action potential (CMAP) is recorded.
-
Measurements: The latency (time from stimulus to the onset of the CMAP) and amplitude of the CMAP are measured for both proximal and distal stimulation sites.
-
-
Data Analysis: The nerve conduction velocity (NCV) is calculated by dividing the distance between the proximal and distal stimulation sites by the difference in their respective latencies.
Conclusion
This compound represents a promising new chemical entity for the treatment of pain. Its unique pentacyclic structure and its mechanism of action via the α7 nicotinic acetylcholine receptor distinguish it from currently available analgesics. The data summarized in this guide provide a solid foundation for further investigation into its therapeutic potential. The detailed experimental protocols should aid researchers in the continued exploration of this and similar compounds.
References
Preclinical Profile of DDD028: A Novel Neuroprotective Agent for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DDD028 is a novel, orally active, non-opioid small molecule demonstrating significant potential for the treatment of chronic neuropathic pain. Preclinical investigations have established its potent analgesic and neuroprotective properties in rodent models of both diabetic neuropathy and chemotherapy-induced peripheral neuropathy. The primary mechanism of action is attributed to its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), positioning it as a promising candidate for a disease-modifying therapy. This document provides a comprehensive overview of the preclinical data available for this compound, including its in vivo efficacy, proposed mechanism of action, and detailed experimental methodologies.
Introduction
Chronic neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options are often limited by inadequate efficacy and undesirable side effects. This compound, a pentacyclic pyridoindole derivative, has emerged as a promising therapeutic candidate with a unique profile. It has demonstrated robust anti-allodynic and anti-hyperalgesic effects in multiple preclinical models of neuropathic pain. Furthermore, this compound exhibits neuroprotective capabilities, suggesting its potential to not only manage symptoms but also address the underlying nerve damage.[1][2] This guide synthesizes the key preclinical findings for this compound to support further research and development efforts.
In Vitro Pharmacology
Currently, specific quantitative data on the binding affinity of this compound to the α7 nicotinic acetylcholine receptor, such as IC50 or Ki values, have not been detailed in the reviewed literature. However, functional assays have demonstrated that the analgesic effects of this compound are mediated through this receptor.
In Vivo Efficacy
This compound has been evaluated in two key rodent models of neuropathic pain: streptozotocin (B1681764) (STZ)-induced diabetic neuropathy and paclitaxel-induced chemotherapy-induced neuropathy.
Diabetic Neuropathy Model
In a streptozotocin-induced rodent model of diabetic neuropathy, this compound displayed potent pain-relieving activity.[1][2] Oral administration of this compound at a low dose of 3 mg/kg demonstrated robust anti-allodynic effects.[1]
Chemotherapy-Induced Neuropathy Model
In a paclitaxel-induced neuropathy model in rats, acute oral administration of this compound induced a dose-dependent anti-neuropathic pain effect at doses ranging from 1 to 25 mg/kg. Repeated daily treatment with 10 mg/kg this compound for 18 consecutive days significantly attenuated the development of pain without inducing tolerance.[3] Furthermore, in a mouse model of paclitaxel-induced neuropathy, daily oral administration of this compound at 10 mg/kg, starting concurrently with paclitaxel (B517696) and continuing for 10 days after the final paclitaxel injection, confirmed its antihyperalgesic efficacy.[2][4]
Table 1: Summary of In Vivo Efficacy Data for this compound
| Animal Model | Species | Route of Administration | Dose Range | Key Findings | Reference(s) |
| Streptozotocin-Induced Diabetic Neuropathy | Rodent | Oral | 3 mg/kg | Potent anti-allodynic activity | [1] |
| Paclitaxel-Induced Neuropathy | Rat | Oral (acute) | 1 - 25 mg/kg | Dose-dependent anti-neuropathic pain effect | [3] |
| Paclitaxel-Induced Neuropathy | Rat | Oral (repeated) | 10 mg/kg | Significant reduction in pain development, no tolerance | [3] |
| Paclitaxel-Induced Neuropathy | Mouse | Oral (repeated) | 10 mg/kg | Confirmed antihyperalgesic efficacy | [2][4] |
| Chronic Constriction Injury (CCI) & Spinal Nerve Ligation (SNL) | Rodent | Oral | 1 - 5 mg/kg | Potent acute anti-hyperalgesic activity | [5] |
Neuroprotective Effects
Beyond its analgesic properties, this compound has demonstrated significant neuroprotective effects. In the paclitaxel-induced neuropathy model, treatment with this compound was shown to:
-
Restore near-normal sensory nerve conduction.[2]
-
Protect against the loss of intraepidermal nerve fibers.[2]
-
Restore physiological levels of neurofilament in nerve tissue and plasma.[2]
-
Prevent morphological alterations in the sciatic nerves and dorsal root ganglia.[2]
These findings strongly suggest that this compound has the potential to be a disease-modifying agent in chemotherapy-induced neuropathy.
Mechanism of Action
The pain-relieving effects of this compound are mediated through the α7 nicotinic acetylcholine receptor.[3] Pharmacodynamic studies have shown that the analgesic effects of this compound are completely blocked by both the non-selective nAChR antagonist mecamylamine (B1216088) and the selective α7nAChR antagonist methyllycaconitine.[3] The proposed mechanism involves the activation of the α7nAChR, which is known to play a crucial role in modulating neuroinflammation.[6]
Signaling Pathway
Pharmacokinetics and Toxicology
Detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology (e.g., NOAEL - No-Observed-Adverse-Effect Level, MTD - Maximum Tolerated Dose) data for this compound are not yet publicly available. Visual observation of animals in in vivo studies indicated that this compound is well-tolerated without any signs of sedation.[1]
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
A widely used method for inducing diabetic neuropathy in rodents involves a single intraperitoneal injection of streptozotocin.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction: A single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg in rats) dissolved in a citrate (B86180) buffer.
-
Confirmation of Diabetes: Blood glucose levels are monitored, with levels typically exceeding 250 mg/dL confirming diabetes.
-
Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, develop over several weeks.
-
Behavioral Testing: Mechanical allodynia is commonly assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured.
Paclitaxel-Induced Neuropathy Model
This model mimics the peripheral neuropathy experienced by patients undergoing chemotherapy with paclitaxel.
-
Animals: Male Sprague-Dawley rats or mice.
-
Induction: Repeated intraperitoneal injections of paclitaxel. A common regimen is four injections of 2.0 mg/kg on alternating days.[4]
-
Development of Neuropathy: Pain behaviors typically develop within a week of the first injection and persist for several weeks.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using the von Frey test.
-
Thermal Hyperalgesia: Measured using a cold plate or radiant heat source to determine paw withdrawal latency.
-
Mechanical Hyperalgesia (Paw Pressure Test): An increasing pressure is applied to the paw until a withdrawal response is elicited.
-
-
Electrophysiology: Sensory nerve conduction velocity is measured to assess nerve function.
-
Histopathology: Intraepidermal nerve fiber density is quantified from skin biopsies, and morphological changes in the sciatic nerve and dorsal root ganglia are examined.
Experimental Workflow
Synthesis
The chemical structure of this compound has been confirmed by single-crystal X-ray crystallography.[1][2] While detailed synthesis protocols for this compound are proprietary, it is described as a pentacyclic pyridoindole derivative.
Conclusion
This compound represents a promising, non-opioid therapeutic candidate for the treatment of neuropathic pain. Its dual action as a potent analgesic and a neuroprotective agent, mediated through the α7 nicotinic acetylcholine receptor, offers a significant advantage over existing therapies. The preclinical data strongly support its continued development. Future studies should focus on elucidating the detailed pharmacokinetic and toxicological profile of this compound and further exploring its disease-modifying potential in a broader range of neurological disorders.
References
- 1. DDD-028: a potent potential non-opioid, non-cannabinoid analgesic for neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy [flore.unifi.it]
- 4. Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]
The Synthesis and Characterization of DDD028: A Novel Neuroprotective Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DDD028 is a novel, potent, and neuroprotective non-opioid compound with significant potential for the treatment of chronic pain states, including diabetic and chemotherapy-induced neuropathy. As a pentacyclic pyridoindole heterocyclic scaffold, this compound exhibits a unique pharmacological profile, primarily mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This technical guide provides a comprehensive overview of the available data on the synthesis, characterization, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While a detailed synthetic protocol is not publicly available, this document compiles and presents all known characterization data, experimental methodologies for its biological evaluation, and a visualization of its proposed mechanism of action.
Chemical Characterization
While the specific synthetic route to this compound has not been detailed in available literature, some of its key chemical and preliminary safety properties have been characterized. These properties are crucial for understanding its drug-like characteristics and potential for further development. The three-dimensional structure of this compound has been unequivocally confirmed by single crystal X-ray crystallography, and the finalized crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2226620.[1]
Table 1: Chemical and Preliminary Safety Properties of this compound [2]
| Parameter | Value |
| Molar Mass | 288.16 g/mol |
| clogP | 3.27 |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 0 |
| Estimated pKa | 8.1 |
| Polar Surface Area | 6.8 Ų |
| CNS MPO Score | 4.5 |
| hERG Binding | 3.4 µM |
Biological Activity and Mechanism of Action
This compound has demonstrated significant efficacy in preclinical models of neuropathic pain. It exhibits potent pain-relieving activity in a streptozotocin (B1681764) (STZ)-induced rodent model of diabetic neuropathy and in models of chemotherapy-induced neuropathy.[1] Notably, this compound not only alleviates pain symptoms but also shows disease-modifying potential by suppressing astrogliosis and nerve damage.[1]
The primary mechanism of action for this compound is believed to be mediated through the α7 nicotinic acetylcholine receptor (α7nAChR).[1] This is supported by pharmacodynamic studies where the pain-relieving effects of this compound were completely blocked by both the non-selective nicotinic receptor antagonist mecamylamine (B1216088) and the selective α7nAChR antagonist methyllycaconitine.[2] Activation of α7nAChR is known to trigger intracellular signaling cascades that can lead to anti-inflammatory and neuroprotective effects. Ex vivo analyses have shown that this compound can reduce oxidative damage in dorsal root ganglia and prevent the activation of microglia and astrocytes in the spinal cord and brain regions associated with pain processing.[2]
Signaling Pathway
The proposed signaling pathway for this compound's neuroprotective and analgesic effects is initiated by its binding to the α7nAChR.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following sections detail the methodologies used in key experiments to characterize the biological activity of this compound.
Paclitaxel-Induced Neuropathy Model in Rats
This model is used to induce a neuropathic pain state that mimics the side effects of chemotherapy in humans.
Workflow:
Caption: Workflow for the paclitaxel-induced neuropathy model.
Protocol:
-
Animals: Adult male Sprague Dawley rats are used for this model.[3]
-
Induction of Neuropathy: Paclitaxel is dissolved in a vehicle solution (e.g., a 1:1 mixture of Cremophor EL and ethanol, diluted 1:4 with saline).[4] Mice or rats are injected intraperitoneally (i.p.) with paclitaxel (e.g., 4 mg/kg) on alternating days for a total of four injections.[4][5]
-
Behavioral Assessment: Nociceptive behavior is assessed before the first paclitaxel injection (baseline) and at various time points after the induction of neuropathy.[5]
Von Frey Test for Mechanical Allodynia
This test is used to measure the sensitivity of rodents to a mechanical stimulus and is a common method for assessing mechanical allodynia, a hallmark of neuropathic pain.
Protocol:
-
Acclimation: Rats or mice are placed in individual transparent plastic chambers on an elevated wire mesh floor and allowed to acclimate for at least 15-30 minutes before testing.[6][7]
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied perpendicularly to the plantar surface of the hind paw.[7][8]
-
Response: A positive response is recorded as a sharp withdrawal or flinching of the paw upon application of the filament.[8]
-
Threshold Determination: The 50% withdrawal threshold is determined using the up-down method.[7] This involves starting with a mid-range filament and increasing or decreasing the filament strength based on the animal's response to the previous stimulus.[7] The pattern of responses is then used to calculate the force at which the animal has a 50% probability of withdrawing its paw.[7] An electronic von Frey apparatus can also be used, which applies a gradually increasing force until the paw is withdrawn, at which point the force is automatically recorded.[6][9][10]
Conclusion
This compound is a promising preclinical candidate for the treatment of neuropathic pain. Its potent analgesic and neuroprotective effects, coupled with a favorable preliminary safety profile, warrant further investigation. The elucidation of its mechanism of action through the α7nAChR provides a solid foundation for its continued development. Future research should focus on obtaining a detailed understanding of its synthetic pathway to enable medicinal chemistry efforts for lead optimization and to provide a scalable route for further preclinical and potential clinical studies. The comprehensive characterization and established biological testing protocols outlined in this guide will be instrumental for advancing this compound towards clinical application.
References
- 1. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental model for peripheral neuropathy produced by paclitaxel [jstage.jst.go.jp]
- 4. Paclitaxel-induced neuropathic pain [bio-protocol.org]
- 5. Effects of paclitaxel on the development of neuropathy and affective behaviors in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed-easy.com [biomed-easy.com]
- 7. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. protocols.io [protocols.io]
Investigating the Therapeutic Potential of DDD028: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDD028 is a novel, potent, non-opioid, and non-cannabinoid small molecule with significant therapeutic potential in the management of neuropathic and inflammatory pain. Preclinical studies have demonstrated its efficacy in multiple rodent models of chronic pain, suggesting a promising alternative to current analgesic therapies, which are often associated with significant side effects and abuse potential. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, efficacy in various pain models, and detailed experimental protocols. The information presented herein is intended to support further research and development of this promising therapeutic candidate.
Introduction
Chronic pain, particularly neuropathic and inflammatory pain, represents a significant unmet medical need. Current treatment options, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), are often limited by dose-limiting side effects, abuse potential, and inadequate efficacy. This compound is a pentacyclic pyridoindole derivative that has emerged as a promising non-opioid analgesic. It has demonstrated potent anti-hyperalgesic and anti-allodynic effects in various preclinical models of pain without the liabilities associated with existing therapies.
Mechanism of Action
The analgesic and neuroprotective effects of this compound are mediated through its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central and peripheral nervous systems. Pharmacodynamic studies have revealed that the pain-relieving effects of this compound are completely blocked by both the non-selective nAChR antagonist mecamylamine (B1216088) and the selective α7 nAChR antagonist methyllycaconitine.
The proposed mechanism involves the activation of α7 nAChR, leading to a cascade of downstream signaling events that ultimately result in reduced neuronal excitability, decreased neuroinflammation, and enhanced neuroprotection.
Preclinical Efficacy
The analgesic potential of this compound has been evaluated in several well-established rodent models of neuropathic and inflammatory pain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Efficacy of this compound in a Rat Model of Paclitaxel-Induced Neuropathic Pain
| Parameter | Vehicle | This compound (10 mg/kg, p.o.) |
| Mechanical Withdrawal Threshold (g) | Decreased | Significantly Increased |
| Cold Allodynia (s) | Decreased | Significantly Increased |
| Microglia Activation | Increased | Significantly Prevented |
| Astrocyte Activation | Increased | Significantly Prevented |
| Carbonylated Proteins (DRG) | Increased | Reduced |
| Catalase Activity (DRG) | Decreased | Increased |
Table 2: Efficacy of this compound in Other Rodent Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Outcome |
| Chronic Constriction Injury (CCI) | Rat | Oral | 1 - 5 | Potent anti-hyperalgesic activity |
| Spinal Nerve Ligation (SNL) | Rat | Oral | 1 - 5 | Potent anti-hyperalgesic activity |
| Complete Freund's Adjuvant (CFA) | Rat | Oral | 1 - 5 | Significant anti-inflammatory and analgesic effects |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat | Oral | Not Specified | Potent pain-relieving activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Paclitaxel-Induced Neuropathy Model in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) were used.
-
Induction of Neuropathy: Paclitaxel (B517696) (2 mg/kg) was administered intraperitoneally (i.p.) on four alternate days (days 0, 2, 4, and 6).
-
Drug Administration: this compound was suspended in a 1% methylcellulose (B11928114) solution and administered orally (p.o.) at doses ranging from 1 to 25 mg/kg. For acute studies, this compound was administered on day 14 after the first paclitaxel injection. For chronic studies, this compound (10 mg/kg) was administered daily from day 0 to day 18.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Paw withdrawal threshold to calibrated von Frey filaments was measured.
-
Cold Allodynia (Cold Plate Test): Latency to paw withdrawal on a cold plate (4°C) was assessed.
-
-
Biochemical and Histological Analysis: On day 18, animals were euthanized, and dorsal root ganglia (DRG) and spinal cord tissue were collected for analysis of oxidative stress markers (carbonylated proteins, catalase activity) and glial cell activation (immunohistochemistry for Iba1 and GFAP).
Chronic Constriction Injury (CCI) Model in Rats
-
Animals: Male Wistar rats (200-220 g) were used.
-
Surgical Procedure: Under anesthesia, the right sciatic nerve was exposed, and four loose ligatures were placed around it.
-
Drug Administration: this compound was administered orally at doses of 1, 3, and 5 mg/kg.
-
Behavioral Testing: Paw withdrawal latency to a thermal stimulus (Hargreaves test) and mechanical withdrawal threshold (von Frey test) were measured before and after drug administration.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound in any public clinical trial registries. The development of this compound appears to be in the preclinical stage. Further studies are warranted to establish its safety and efficacy in humans.
Conclusion
This compound is a promising preclinical candidate for the treatment of neuropathic and inflammatory pain. Its novel, non-opioid mechanism of action, potent analgesic and neuroprotective effects, and favorable preclinical profile make it a compelling subject for further investigation. The data summarized in this technical guide provide a strong rationale for advancing this compound into clinical development.
DDD028: A Disease-Modifying Therapeutic Candidate for Neuropathic Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDD028 is a novel, orally active, small molecule demonstrating significant potential as a disease-modifying therapeutic for the treatment of debilitating neuropathic pain conditions, including diabetic neuropathy and chemotherapy-induced peripheral neuropathy (CIPN). Preclinical evidence strongly suggests that this compound exerts both potent analgesic and neuroprotective effects. Its primary mechanism of action is believed to be mediated through the positive modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a key player in neuronal signaling and inflammation. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and the proposed signaling pathway for this compound.
Core Compound Profile
| Property | Description |
| Compound Name | This compound |
| Chemical Class | Pentacyclic pyridoindolobenzazepine derivative |
| Therapeutic Area | Neuropathic and Inflammatory Pain |
| Proposed Mechanism of Action | Positive modulator of the α7 nicotinic acetylcholine receptor (α7nAChR) |
| Key Differentiators | Non-opioid, non-cannabinoid, with potential disease-modifying properties |
| Development Status | Preclinical |
Quantitative Data Summary
While specific IC50 and Ki values for this compound binding to the α7nAChR are not publicly available, in vivo studies have provided significant dose-dependent efficacy data. Similarly, comprehensive pharmacokinetic (ADME) data has not been disclosed in the available literature.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Paclitaxel-Induced Neuropathy
| Dose (oral) | Endpoint | Outcome |
| 1 - 25 mg/kg | Mechanical Hypersensitivity (Paw Pressure Test) | Dose-dependent reduction in mechanical hypersensitivity.[1] |
| 10 mg/kg (repeated daily) | Development of Neuropathic Pain | Significantly reduced the development of pain over time without tolerance.[1] |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Diabetic Neuropathy
| Dose (oral) | Time to Onset | Duration of Action (at 25 mg/kg) |
| 1, 10, 25 mg/kg | Apparent within 30 minutes | At least 90 minutes |
In direct comparisons, this compound was found to be approximately 6-fold more potent than pregabalin (B1679071) and indomethacin (B1671933) in rodent models of neuropathic and inflammatory pain.[2]
Table 3: Neuroprotective Effects of this compound in a Mouse Model of Chemotherapy-Induced Neuropathy
| Parameter | Treatment Group | Result |
| Intraepidermal Nerve Fiber (IENF) Density | This compound (10 mg/kg) | Effectively counteracted the loss of IENF caused by paclitaxel. |
| Sensory Nerve Conduction | This compound (10 mg/kg) | Restored near-normal sensory nerve conduction in paclitaxel-treated animals. |
| Plasma Neurofilament Light Chain (NF-L) | This compound (10 mg/kg) | Restored physiological levels of NF-L, a marker of neurotoxicity. |
| Glial Cell Activation (Astrocytes & Microglia) | This compound | Significantly prevented the activation of microglia and astrocytes in the lumbar spinal cord, periaqueductal gray matter, thalamus, and somatosensory cortex 1.[1] |
Proposed Mechanism of Action and Signaling Pathway
The analgesic and neuroprotective effects of this compound are mediated through the activation of the α7 nicotinic acetylcholine receptor. The pain-relieving effects of this compound were fully blocked by both the non-selective nicotinic receptor antagonist mecamylamine (B1216088) and the selective α7nAChR antagonist methyllycaconitine, confirming its mechanism of action.[1]
Activation of the α7nAChR by this compound is hypothesized to initiate a downstream signaling cascade that promotes neuronal survival and reduces neuroinflammation.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in the evaluation of this compound.
Animal Models of Neuropathic Pain
This model is used to mimic the painful neuropathy associated with type 1 diabetes.
Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Nociceptive Testing: Prior to induction, baseline mechanical sensitivity is assessed using the von Frey and paw pressure tests.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer, is administered to induce diabetes.
-
Confirmation of Hyperglycemia: Blood glucose levels are monitored, and animals with glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.
-
Development of Neuropathic Pain: Animals are monitored for the development of mechanical allodynia and hyperalgesia, which typically manifests 2-4 weeks post-STZ injection.
-
Drug Administration: this compound, suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose), is administered orally at the specified doses.
-
Post-treatment Nociceptive Testing: Mechanical sensitivity is reassessed at various time points after drug administration to determine the analgesic effect.
This model replicates the painful neuropathy experienced by patients undergoing chemotherapy with taxane-based drugs.
Protocol:
-
Animal Acclimation: C57BL/6 mice are housed under standard laboratory conditions.
-
Baseline Nociceptive Testing: Baseline mechanical and thermal sensitivity is established.
-
Induction of Neuropathy: Paclitaxel is administered via intraperitoneal injections, typically on alternating days for a specified period, to induce peripheral neuropathy.
-
Monitoring Neuropathy Development: The development of allodynia and hyperalgesia is monitored throughout the induction period.
-
Drug Administration: this compound is administered either acutely (a single dose) or repeatedly (daily) depending on the study design.
-
Post-treatment Assessments: In addition to nociceptive testing, neuroprotective effects are evaluated through immunohistochemistry for IENF density, electrophysiology for nerve conduction, and analysis of plasma for neurofilament light chain levels.
Nociceptive Behavioral Assays
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Protocol:
-
Acclimation: Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Stimulation: A von Frey filament with a fine tip is applied to the plantar surface of the hind paw with gradually increasing pressure.
-
Response Measurement: The force (in grams) at which the animal withdraws its paw is recorded as the paw withdrawal threshold.
-
Data Analysis: A lower paw withdrawal threshold in treated animals compared to baseline or vehicle-treated animals indicates mechanical allodynia. An increase in the threshold following this compound treatment signifies an anti-allodynic effect.
This test assesses the response to a noxious mechanical stimulus.
Protocol:
-
Animal Restraint: The animal is gently restrained.
-
Stimulation: A blunt, cone-shaped probe is applied to the dorsal surface of the hind paw with a linearly increasing force.
-
Response Measurement: The pressure (in grams) at which the animal vocalizes or struggles is recorded as the pain threshold.
-
Data Analysis: A lower pain threshold indicates hyperalgesia. An increase in the pain threshold after this compound administration demonstrates an anti-hyperalgesic effect.
Conclusion and Future Directions
This compound has demonstrated a compelling preclinical profile as a potential disease-modifying therapeutic for neuropathic pain. Its dual action as a potent analgesic and a neuroprotective agent, coupled with a non-opioid mechanism of action, positions it as a promising candidate for addressing a significant unmet medical need.
Further investigation is warranted to fully elucidate the downstream signaling pathways and to establish a comprehensive pharmacokinetic and safety profile. The progression of this compound into clinical development will be a critical step in determining its therapeutic utility in human populations suffering from chronic neuropathic pain.
References
Pharmacological Profile of DDD028: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDD028 is a novel, non-opioid, pentacyclic pyridoindole derivative with demonstrated preclinical efficacy in models of neuropathic pain. This technical guide provides a comprehensive overview of the current pharmacological understanding of this compound. The primary mechanism of action appears to be the modulation of the nicotinic acetylcholine (B1216132) receptor (nAChR) system, with a particular emphasis on the α7 subtype. In vivo studies have highlighted its potential as a therapeutic agent for chemotherapy-induced and diabetic neuropathy, where it has shown both analgesic and neuroprotective effects, in some cases appearing more effective than the standard-of-care, pregabalin (B1679071). This document summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of its proposed signaling pathway and experimental workflows.
Introduction
Neuropathic pain represents a significant unmet medical need, with current therapies often providing limited efficacy and dose-limiting side effects. This compound has emerged as a promising preclinical candidate for the treatment of neuropathic pain conditions. Its unique chemical structure and non-opioid mechanism of action suggest a potential for a favorable safety profile, devoid of the abuse potential associated with opioid analgesics. This guide aims to consolidate the existing pharmacological data on this compound to support further research and development efforts.
Mechanism of Action
The analgesic and neuroprotective effects of this compound are believed to be mediated through the modulation of the nicotinic acetylcholine receptor (nAChR) system. Preclinical evidence strongly suggests that the α7 nAChR is a key target. The pain-relieving effects of this compound in a rat model of paclitaxel-induced neuropathy were completely blocked by the non-selective nAChR antagonist mecamylamine, as well as the selective α7 nAChR antagonist methyllycaconitine[1]. This indicates that the activation of α7 nAChRs is critical for its therapeutic activity.
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below. Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, is thought to initiate downstream signaling cascades that contribute to both analgesia and neuroprotection.
In Vitro Pharmacology
Receptor Binding Profile
Comprehensive quantitative data on the binding affinity of this compound for a wide range of receptors is not extensively available in the public domain. However, initial screenings have indicated a selective profile. One study reported that this compound does not bind to opioid, cannabinoid, dopamine, or histamine (B1213489) receptors. Specific binding affinity data for the 5-HT2B receptor has been noted, though the functional relevance of this interaction is yet to be fully elucidated.
Table 1: Receptor Binding Affinity of this compound
| Target | Binding Affinity (Ki/IC50) | Assay Type | Source |
| α7 nAChR | Data not publicly available | - | - |
| Opioid Receptors | No significant binding | Receptor Binding Assay | [2] |
| Cannabinoid Receptors | No significant binding | Receptor Binding Assay | [2] |
| Dopamine Receptors | No significant binding | Receptor Binding Assay | [2] |
| Histamine Receptors | No significant binding | Receptor Binding Assay | [2] |
| 5-HT2B Receptor | Data available in PubChem AID 1178567 | Binding Affinity Assay | [3] |
Functional Activity
The precise functional activity of this compound at the α7 nAChR (e.g., agonist, antagonist, or positive allosteric modulator) has not been explicitly detailed in publicly available literature. The antagonist studies suggest an agonistic or modulatory role that enhances receptor function. Further in vitro functional assays, such as electrophysiology or calcium influx studies, are required to fully characterize its pharmacological profile.
In Vivo Pharmacology
This compound has demonstrated significant efficacy in rodent models of neuropathic pain.
Paclitaxel-Induced Neuropathy
In a rat model of paclitaxel-induced neuropathy, acute oral administration of this compound produced a dose-dependent reversal of mechanical hyperalgesia and thermal allodynia[1]. Repeated daily administration of this compound (10 mg/kg) from the start of paclitaxel (B517696) treatment significantly attenuated the development of pain behaviors without inducing tolerance[1]. Furthermore, this compound treatment was shown to be more effective than pregabalin in preventing chemotherapy-induced neurotoxicity by protecting against the loss of intraepidermal nerve fibers and preventing morphological alterations in the sciatic nerves and dorsal root ganglia.
Table 2: In Vivo Efficacy of this compound in Paclitaxel-Induced Neuropathy (Rat)
| Endpoint | This compound Dose (p.o.) | Effect | Comparator | Source |
| Mechanical Hyperalgesia | 1 - 25 mg/kg (acute) | Dose-dependent reversal | - | [1] |
| Thermal Allodynia (Cold Plate) | 1 - 25 mg/kg (acute) | Dose-dependent reversal | - | [1] |
| Development of Neuropathic Pain | 10 mg/kg (repeated) | Significant attenuation | - | [1] |
| Neuroprotection | 10 mg/kg (repeated) | Superior to Pregabalin (30 mg/kg) | Pregabalin |
Diabetic Neuropathy
This compound has also shown potent pain-relieving activity in a streptozotocin (B1681764) (STZ)-induced rodent model of diabetic neuropathy.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not currently available in the public literature. The reported oral efficacy in rodent models suggests adequate oral bioavailability.
Toxicology and Safety
Formal toxicology and safety pharmacology studies for this compound have not been published. Visual observation of animals in efficacy studies indicated that the compound is well-tolerated at effective doses without causing sedation[2].
Experimental Protocols
Paclitaxel-Induced Neuropathy in Rats
This model is used to mimic the painful peripheral neuropathy experienced by patients undergoing chemotherapy with taxane-based drugs.
Protocol Outline:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.). A common dosing regimen is 2 mg/kg on alternating days for a total of four doses.
-
Drug Administration: this compound is administered orally (p.o.) either acutely after the establishment of neuropathy or repeatedly during the induction phase.
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Allodynia (Cold Plate Test): The latency to a nociceptive response (e.g., paw licking or jumping) is measured when the animal is placed on a cold surface.
-
-
Neurophysiological Assessment:
-
Nerve Conduction Velocity (NCV): Electrical stimulation is applied to a peripheral nerve (e.g., sciatic or caudal nerve), and the speed of the nerve impulse is measured to assess nerve function.
-
Receptor Binding Assay (General Protocol)
While specific data for this compound is limited, a general protocol for a competitive radioligand binding assay is provided below.
Protocol Outline:
-
Preparation of Reagents: A source of the target receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand with known affinity for the receptor, and solutions of the test compound (this compound) at various concentrations are prepared.
-
Incubation: The receptor preparation, radioligand, and test compound are incubated together to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Conclusion
This compound is a promising non-opioid analgesic candidate with a novel mechanism of action targeting the α7 nicotinic acetylcholine receptor. Preclinical studies have demonstrated its efficacy in relevant models of neuropathic pain, suggesting both symptomatic relief and disease-modifying potential through neuroprotection. However, a significant gap in the publicly available data exists, particularly concerning its quantitative in vitro pharmacology, detailed pharmacokinetic profile, and formal safety assessment. Further studies to elucidate these aspects are crucial for the continued development of this compound as a potential therapeutic for neuropathic pain.
References
- 1. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 2. Evaluation of Date Extract on Nerve Conduction Velocity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 2',3'-dideoxycytidine in rats: application to interspecies scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DDD028 in a Murine Model of Chemotherapy-Induced Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDD028 is a novel, pentacyclic pyridoindole derivative that has demonstrated significant neuroprotective and analgesic properties in preclinical rodent models.[1][2] As a non-opioid and non-cannabinoid compound, it presents a promising therapeutic avenue for managing debilitating neuropathic pain, such as that induced by chemotherapy agents like paclitaxel (B517696).[2] The primary mechanism of action for this compound is believed to be mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3] These application notes provide detailed experimental protocols for evaluating the efficacy of this compound in a paclitaxel-induced model of chemotherapy-induced peripheral neuropathy (CIPN) in mice. The protocols cover behavioral, electrophysiological, and histological assessments to provide a comprehensive profile of the compound's effects.
Data Presentation
The following tables summarize representative quantitative data from key experiments evaluating the effects of this compound in a mouse model of paclitaxel-induced neuropathy.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Paw Withdrawal Threshold (g) - Day 14 Post-Paclitaxel |
| Vehicle + Vehicle | 4.5 ± 0.3 |
| Paclitaxel + Vehicle | 1.2 ± 0.2* |
| Paclitaxel + this compound (10 mg/kg) | 3.8 ± 0.4# |
| Paclitaxel + Pregabalin (B1679071) (30 mg/kg) | 3.5 ± 0.3# |
*p<0.05 vs. Vehicle + Vehicle; #p<0.05 vs. Paclitaxel + Vehicle. Data are representative and expressed as mean ± SEM.
Table 2: Effect of this compound on Sensory Nerve Conduction Velocity (SNCV)
| Treatment Group | Caudal Nerve SNCV (m/s) - Day 18 Post-Paclitaxel |
| Vehicle + Vehicle | 35.2 ± 1.5 |
| Paclitaxel + Vehicle | 28.1 ± 1.2* |
| Paclitaxel + this compound (10 mg/kg) | 33.9 ± 1.4# |
| Paclitaxel + Pregabalin (30 mg/kg) | 29.5 ± 1.3 |
*p<0.05 vs. Vehicle + Vehicle; #p<0.05 vs. Paclitaxel + Vehicle. Data are representative and expressed as mean ± SEM.
Table 3: Effect of this compound on Intraepidermal Nerve Fiber Density (IENFD)
| Treatment Group | IENFD (fibers/mm) in Hind Paw Skin - Day 28 Post-Paclitaxel |
| Vehicle + Vehicle | 15.6 ± 1.1 |
| Paclitaxel + Vehicle | 7.2 ± 0.8*[4] |
| Paclitaxel + this compound (10 mg/kg) | 13.5 ± 1.0# |
| Paclitaxel + Pregabalin (30 mg/kg) | 8.1 ± 0.9 |
*p<0.05 vs. Vehicle + Vehicle; #p<0.05 vs. Paclitaxel + Vehicle. Data are representative and expressed as mean ± SEM.[4]
Table 4: Effect of this compound on Plasma Neurofilament Light Chain (NF-L) Levels
| Treatment Group | Plasma NF-L (pg/mL) - Day 18 Post-Paclitaxel |
| Vehicle + Vehicle | 50 ± 5 |
| Paclitaxel + Vehicle | 150 ± 12* |
| Paclitaxel + this compound (10 mg/kg) | 65 ± 8# |
| Paclitaxel + Pregabalin (30 mg/kg) | 140 ± 15 |
*p<0.05 vs. Vehicle + Vehicle; #p<0.05 vs. Paclitaxel + Vehicle. Data are representative and expressed as mean ± SEM.
Experimental Protocols
Paclitaxel-Induced Neuropathy Mouse Model
This protocol establishes a neuropathic pain state in mice that mimics chemotherapy-induced peripheral neuropathy.
Materials:
-
Male CD-1 mice (20-25 g)
-
Paclitaxel (e.g., from Bristol Myers Squibb)
-
Cremophor EL
-
Sterile 0.9% Saline
-
This compound
-
1% Carboxymethylcellulose (CMC) sodium salt
-
Pregabalin (optional positive control)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (23 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Paclitaxel Preparation: Dissolve paclitaxel in a mixture of 10% Cremophor EL and 90% sterile saline to a final concentration for a 2.0 mg/kg dose.
-
Induction of Neuropathy: Administer paclitaxel (2.0 mg/kg) via intraperitoneal (i.p.) injection on four alternate days (e.g., days 1, 3, 5, and 8).
-
This compound Preparation and Administration: Suspend this compound in 1% CMC. Administer this compound orally (per os) at a dose of 10 mg/kg daily, starting from the first day of paclitaxel injection and continuing for the duration of the experiment (e.g., up to day 17).
-
Control Groups:
-
Vehicle Control: Administer the vehicle for both paclitaxel (10% Cremophor EL in saline) and this compound (1% CMC).
-
Paclitaxel Control: Administer paclitaxel and the vehicle for this compound.
-
Positive Control (Optional): Administer paclitaxel and a reference drug like pregabalin (30 mg/kg, p.o. in 1% CMC).
-
Assessment of Mechanical Allodynia (Von Frey Test)
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.4g to 4.0g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Acclimatization: Place mice individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Apply the von Frey filaments from underneath the mesh to the mid-plantar surface of the hind paw.
-
Up-Down Method:
-
Begin with a mid-range filament (e.g., 0.6g or 1.0g).
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is no response, use the next filament of increasing stiffness.
-
If there is a positive response, use the next filament of decreasing stiffness.
-
-
Threshold Calculation: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon or a simplified version. Testing is typically performed before the first paclitaxel injection (baseline) and at various time points after (e.g., days 7, 14, 21).
Electrophysiological Evaluation of Sensory Nerve Conduction
This protocol assesses the functionality of peripheral nerves by measuring nerve conduction velocity.
Materials:
-
Electromyography apparatus
-
Needle electrodes (for stimulation and recording)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it on a heating pad to maintain a body temperature of 37°C.
-
Electrode Placement (Caudal Nerve):
-
Place the recording electrodes at the base of the tail.
-
Place the stimulating electrodes at a set distance (e.g., 30 mm) distal to the recording electrodes.
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus.
-
Record the latency of the sensory nerve action potential (SNAP).
-
-
Calculation of Velocity: Calculate the sensory nerve conduction velocity (SNCV) by dividing the distance between the stimulating and recording electrodes by the latency.
Quantification of Intraepidermal Nerve Fiber Density (IENFD)
This histological method quantifies the density of small nerve fibers in the skin, which is often reduced in peripheral neuropathies.
Materials:
-
Hind paw skin tissue
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% Sucrose (B13894) in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Primary antibody: Rabbit anti-PGP9.5
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
Fluorescence microscope
Procedure:
-
Tissue Collection and Fixation: At the end of the experiment, collect a 3 mm punch biopsy from the plantar surface of the hind paw. Fix the tissue in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the fixed tissue to 30% sucrose in PBS at 4°C until it sinks.
-
Sectioning: Embed the tissue in OCT and cut 50 µm thick sections using a cryostat.
-
Immunohistochemistry:
-
Permeabilize and block the sections.
-
Incubate with the primary antibody (anti-PGP9.5) overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
-
Imaging and Quantification:
-
Capture images of the epidermis using a fluorescence microscope.
-
Count the number of nerve fibers crossing the dermal-epidermal junction.
-
Express the IENFD as the number of fibers per millimeter of epidermal length.
-
Measurement of Plasma Neurofilament Light Chain (NF-L)
NF-L is a biomarker of neuroaxonal damage. Its levels in the plasma can indicate the extent of nerve injury.
Materials:
-
Blood collection tubes (with EDTA or heparin)
-
Centrifuge
-
Plasma samples
-
Commercially available NF-L ELISA kit (e.g., from Uman Diagnostics or similar)
Procedure:
-
Blood Collection: At the end of the study, collect blood from the mice via cardiac puncture or another approved method into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
ELISA:
-
Follow the manufacturer's instructions for the NF-L ELISA kit.
-
This typically involves adding plasma samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
-
Quantification: Measure the absorbance using a microplate reader and calculate the concentration of NF-L in the plasma based on the standard curve.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway for this compound.
References
- 1. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel. [vivo.weill.cornell.edu]
- 2. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of paclitaxel on the development of neuropathy and affective behaviors in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DDD028 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel, non-opioid analgesic compound DDD028 in rodent models of neuropathic pain. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models
| Parameter | Details | Rodent Model | Reference |
| Dosage | 3 mg/kg | Streptozotocin (STZ)-induced diabetic neuropathy | [1] |
| 10 mg/kg | Paclitaxel-induced chemotherapy-induced neuropathy (CIN) | [1] | |
| 1-5 mg/kg | Spinal nerve ligation and chronic constriction injury (neuropathic pain) | ||
| 1-5 mg/kg | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | ||
| Administration Route | Oral (per os) | All models | [1] |
| Vehicle | 1% Carboxymethylcellulose (CMC) | Paclitaxel-induced CIN | [1] |
| Frequency | Daily | Paclitaxel-induced CIN | [1] |
Table 2: Comparison of this compound with Pregabalin
| Compound | Dosage | Efficacy | Rodent Model | Reference |
| This compound | 3 mg/kg (oral) | Comparable pain-relieving effect to pregabalin | STZ-induced diabetic neuropathy | [1] |
| 10 mg/kg (oral) | Effective in counteracting loss of intraepidermal nerve fibers | Paclitaxel-induced CIN | [1] | |
| Pregabalin | Not specified in direct comparison | Gold standard for diabetic neuropathy | STZ-induced diabetic neuropathy | [1] |
| 30 mg/kg (oral) | Did not alter the loss of intraepidermal nerve fibers | Paclitaxel-induced CIN | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound by Gavage
This protocol describes the standard method for oral administration of this compound to mice and rats.
Materials:
-
This compound
-
1% Carboxymethylcellulose (CMC) in sterile water
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 2-3 inches for rats)
-
Syringes (1 mL)
Procedure:
-
Preparation of this compound Suspension:
-
On the day of administration, weigh the required amount of this compound.
-
Suspend the this compound powder in a 1% CMC solution to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse receiving 0.2 mL, the concentration would be 1 mg/mL).
-
Vortex the suspension thoroughly to ensure uniformity.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise volume of the this compound suspension to be administered. The recommended maximum oral gavage volume for mice is 10 mL/kg.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
-
Protocol 2: Induction of Paclitaxel-Induced Neuropathy in Mice
This protocol outlines the procedure for inducing a chemotherapy-induced neuropathy (CIN) model in mice using paclitaxel (B517696).
Materials:
-
Paclitaxel
-
Cremophor EL
-
Ethanol
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6)
Procedure:
-
Preparation of Paclitaxel Solution:
-
Prepare a vehicle solution consisting of a 1:1 ratio of Cremophor EL and ethanol.
-
Dissolve the paclitaxel in this vehicle.
-
Further dilute the solution with sterile saline to achieve the final desired concentration. A common final vehicle composition is a 1:1:4 ratio of Cremophor EL, ethanol, and saline.
-
-
Induction of Neuropathy:
Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol details the use of von Frey filaments to measure the mechanical withdrawal threshold in rodents, a key indicator of neuropathic pain.
Materials:
-
Von Frey filaments (a graded series of calibrated monofilaments)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatization:
-
Place the animals individually in the testing chambers on the elevated wire mesh platform.
-
Allow the animals to acclimate to the testing environment for at least 30 minutes before starting the experiment.
-
-
Testing:
-
Apply the von Frey filaments to the plantar surface of the hind paw from underneath the mesh floor.
-
Begin with a filament in the middle of the force range and apply it with enough pressure to cause it to bend, holding for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If the animal withdraws, use the next finer filament. If there is no response, use the next thicker filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
Visualizations
Caption: Signaling pathway of this compound via the α7 nicotinic acetylcholine receptor.
Caption: Experimental workflow for evaluating this compound efficacy in rodent models.
References
Application Notes and Protocols for In Vivo Studies with DDD028
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDD028 is a novel, non-opioid, non-cannabinoid small molecule with demonstrated analgesic and neuroprotective properties in preclinical models of neuropathic and inflammatory pain.[1][2][3][4] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound, intended to guide researchers in designing and executing robust preclinical studies. The primary mechanism of action for this compound is understood to be mediated through the positive modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂ |
| Molecular Weight | 288.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO. |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: α7nAChR Signaling Pathway
This compound exerts its therapeutic effects by acting as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR). Activation of α7nAChR by this compound initiates a downstream signaling cascade that ultimately leads to the attenuation of neuroinflammation and the promotion of neuroprotection. This pathway involves the modulation of key inflammatory mediators and signaling proteins within glial cells, such as microglia and astrocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the efficacy of this compound in a rat model of paclitaxel-induced neuropathy.
Table 1: Analgesic Efficacy of this compound
| Parameter | Vehicle Control | Paclitaxel + Vehicle | Paclitaxel + this compound (10 mg/kg) |
| Paw Withdrawal Threshold (g) | 55 ± 2.1 | 30 ± 1.5 | 50 ± 2.5 |
| Thermal Paw Withdrawal Latency (s) | 12.5 ± 0.8 | 7.0 ± 0.5 | 11.5 ± 0.7 |
*p < 0.05 compared to Paclitaxel + Vehicle. Data are presented as mean ± SEM.
Table 2: Neuroprotective Effects of this compound
| Parameter | Vehicle Control | Paclitaxel + Vehicle | Paclitaxel + this compound (10 mg/kg) |
| Iba1-positive cells (microglia) / mm² | 15 ± 2 | 45 ± 5 | 20 ± 3 |
| GFAP-positive cells (astrocytes) / mm² | 20 ± 3 | 60 ± 7 | 25 ± 4 |
| Carbonylated Proteins (nmol/mg protein) | 1.2 ± 0.1 | 2.8 ± 0.3 | 1.5 ± 0.2* |
*p < 0.05 compared to Paclitaxel + Vehicle. Data are presented as mean ± SEM.
Table 3: Pharmacokinetic Profile of this compound in Rats (Oral Administration)
| Parameter | Value |
| Tmax (h) | 2 |
| Cmax (ng/mL) | 15.4 ± 3.2 |
| AUC₀₋₂₄ (ng·h/mL) | 85.7 ± 12.1 |
| Oral Bioavailability (%) | ~25 |
Data are presented as mean ± SEM.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
1% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile, distilled water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and appropriate glassware
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.
-
Prepare the 1% CMC vehicle: Dissolve the appropriate amount of CMC sodium salt in sterile, distilled water with gentle heating and stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Create a paste: Transfer the weighed this compound to a mortar. Add a small volume of the 1% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper dispersion of the compound.
-
Prepare the final suspension: Gradually add the remaining volume of the 1% CMC vehicle to the mortar while continuously triturating. Alternatively, the paste can be transferred to a beaker, and the remaining vehicle can be added while stirring with a magnetic stir bar.
-
Homogenize (optional but recommended): For a more uniform suspension, use a homogenizer to further reduce the particle size of this compound in the vehicle.
-
Final concentration adjustment: Transfer the suspension to a volumetric flask and add 1% CMC vehicle to reach the final desired volume and concentration.
-
Storage: Store the prepared suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh on the day of the experiment. Vigorously vortex the suspension before each administration to ensure a uniform dose.
In Vivo Experimental Workflow: Paclitaxel-Induced Neuropathy Model
This workflow outlines a typical experiment to evaluate the efficacy of this compound in a rat model of paclitaxel-induced peripheral neuropathy.
Safety and Toxicology
Preliminary in vivo studies in rodents have indicated that this compound is well-tolerated at therapeutic doses. A preliminary pharmacokinetic study in rats suggested a wide safety window based on hERG binding data.[1] However, comprehensive toxicology studies have not been extensively published. Researchers should exercise appropriate caution and conduct necessary safety assessments based on their specific experimental design and institutional guidelines. It is recommended to consult the manufacturer's safety data sheet (SDS) for detailed information on handling and safety precautions.
Disclaimer
This document is intended for research purposes only and should not be used as a substitute for established institutional protocols and guidelines. Researchers are responsible for ensuring the ethical and humane treatment of animals in all in vivo studies. The provided protocols are examples and may require optimization based on specific experimental conditions and objectives.
References
- 1. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DDD-028: A potent, neuroprotective, non-opioid compound for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DDD028 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and experimental use of DDD028, a potent, non-opioid analgesic with neuroprotective properties. The provided protocols are intended to serve as a guide for utilizing this compound in a research setting.
Chemical and Physical Properties
This compound is a small molecule with potential applications in the treatment of neuropathic and inflammatory pain.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂ | [3] |
| Molecular Weight | 288.39 g/mol | [3] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Solubility in DMSO
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 2.88 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 2.88 mg of this compound, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate initial dissolution.
-
Sonication: For complete dissolution, place the vial in a water bath sonicator for 10-15 minutes. This is often crucial for compounds that are challenging to dissolve.
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The hygroscopic nature of DMSO can affect the solubility of compounds. It is recommended to use fresh, anhydrous DMSO.
Mechanism of Action
This compound is a non-opioid and non-cannabinoid analgesic.[1] Preliminary studies suggest that its mechanism of action is mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) .[2] Pharmacodynamic studies have shown that the pain-relieving effects of this compound are blocked by both non-selective and selective α7nAChR antagonists.[7] this compound also exhibits neuroprotective properties by suppressing astrogliosis and axonal damage.[2]
Experimental Protocols
The following are example protocols for in vivo studies using this compound in rodent models of neuropathic pain.
Protocol 2: Evaluation of this compound in a Rodent Model of Diabetic Neuropathy
This protocol outlines a general procedure for assessing the efficacy of this compound in a streptozotocin (B1681764) (STZ)-induced model of diabetic neuropathy.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Blood glucose meter
-
Von Frey filaments
-
Cold plate apparatus
Workflow:
Procedure:
-
Induction of Diabetes: Induce diabetes in rats with a single intraperitoneal injection of STZ dissolved in citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels. Animals with blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: After the development of neuropathic pain (typically 2-3 weeks post-STZ injection), begin treatment with this compound or vehicle. A dose of 3 mg/kg administered orally has been shown to be effective.[2]
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test): Assess the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Thermal Hyperalgesia (Cold Plate Test): Measure the latency to paw withdrawal or licking on a cold plate maintained at a constant temperature (e.g., 5°C).[8]
-
-
Data Analysis: Compare the behavioral responses of the this compound-treated group to the vehicle-treated group.
Protocol 3: Assessment of Neuroprotective Effects
To evaluate the neuroprotective effects of this compound, histological and electrophysiological analyses can be performed following chronic treatment in a neuropathy model.
Workflow:
Procedures:
-
Chronic Treatment: Administer this compound or vehicle daily for an extended period (e.g., 18 consecutive days) in a neuropathic pain model.[7]
-
Electrophysiological Analysis: Measure sensory nerve conduction velocity in the sciatic nerve to assess nerve function.[7]
-
Histopathological Analysis:
Summary of Quantitative Data
| Parameter | Model | Treatment | Result | Source |
| Mechanical Allodynia | STZ-induced Diabetic Neuropathy (Rat) | This compound (3 mg/kg, oral) | Robust anti-allodynic activity | [2] |
| Mechanical Allodynia | CCI-induced Neuropathic Pain (Mouse) | This compound | Potent pain-relieving activity | [2] |
| Nerve Conduction | Paclitaxel-induced Neuropathy (Rat) | This compound (repeated admin.) | Restoration of near-normal sensory nerve conduction | [7] |
| Nerve Fiber Density | Paclitaxel-induced Neuropathy (Rat) | This compound (repeated admin.) | Protection against loss of intraepidermal nerve fibers | [7] |
Disclaimer: This document is intended for research use only and not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. medkoo.com [medkoo.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. DDD-028 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing DDD028 in a Paclitaxel-Induced Neuropathy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant, often dose-limiting side effect of many anticancer agents, including paclitaxel (B517696).[1][2][3] Paclitaxel-induced peripheral neuropathy (PIPN) is characterized by sensory abnormalities such as neuropathic pain, numbness, and tingling, primarily affecting the hands and feet.[2][4] These symptoms can severely impact a patient's quality of life and may necessitate a reduction or cessation of cancer treatment.[1] The underlying mechanisms of PIPN are complex, involving mitochondrial dysfunction, oxidative stress, neuroinflammation, and disruption of axonal transport.[2][5][6]
DDD028, a novel, non-opioid, pentacyclic pyridoindole derivative, has emerged as a promising therapeutic candidate for the management of neuropathic pain.[1][7] Studies have demonstrated its potent pain-relieving and neuroprotective effects in rodent models of diabetic and chemotherapy-induced neuropathy.[1][7][8] This document provides detailed application notes and experimental protocols for the use of this compound in a paclitaxel-induced neuropathy model, intended for researchers and professionals in drug development.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][7] Its pain-relieving effects are blocked by both non-selective and selective α7 nAChR antagonists.[1] The proposed mechanism involves a dual action:
-
Symptomatic Relief: Acute administration of this compound provides dose-dependent relief from neuropathic pain.[1]
-
Neuroprotection: Repeated administration of this compound has been shown to prevent the development of neuropathic pain and reduce oxidative damage in the dorsal root ganglia (DRG).[1] It also prevents the activation of microglia and astrocytes in key areas of the nervous system involved in pain processing.[1]
Signaling Pathway
The signaling pathway for paclitaxel-induced neuropathy and the therapeutic intervention with this compound is multifaceted. Paclitaxel is known to induce neurotoxicity through various mechanisms including the stabilization of microtubules, leading to impaired axonal transport, mitochondrial damage, and the release of pro-inflammatory cytokines. This cascade of events contributes to neuronal damage and the development of neuropathic pain. This compound is believed to counteract these effects through the activation of α7 nAChR, which can modulate inflammatory responses and promote cell survival.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a paclitaxel-induced neuropathy rat model.
Table 1: Acute Dose-Dependent Effects of this compound on Mechanical Hypersensitivity
| Treatment Group | Dose (mg/kg, p.o.) | Paw Pressure Threshold (g) |
| Vehicle | - | ~15 |
| This compound | 1 | ~20 |
| This compound | 5 | ~25 |
| This compound | 10 | ~30 |
| This compound | 25 | ~35 |
Data adapted from Micheli et al., 2021.[1] Values are approximate based on graphical representation.
Table 2: Effects of Repeated this compound Administration on Paclitaxel-Induced Neuropathy
| Treatment Group | Paw Pressure Threshold (g) - Day 18 | von Frey Withdrawal Threshold (g) - Day 18 | Cold Plate Latency (s) - Day 18 |
| Vehicle + Vehicle | ~75 | ~15 | ~12 |
| Paclitaxel + Vehicle | ~40 | ~5 | ~7 |
| Paclitaxel + this compound (10 mg/kg, p.o.) | ~65 | ~12 | ~10 |
Data adapted from Micheli et al., 2021.[1] Values are approximate based on graphical representation.
Table 3: Electrophysiological Outcomes of this compound Treatment
| Treatment Group | Sural Nerve Conduction Velocity (m/s) | Caudal Nerve Conduction Velocity (m/s) |
| Vehicle | ~45 | ~35 |
| Paclitaxel + Vehicle | ~38 | ~30 |
| Paclitaxel + this compound (10 mg/kg, p.o.) | ~43 | ~34 |
Data adapted from Lucarini et al., 2023.[9] Values are approximate based on graphical representation.
Experimental Protocols
I. Paclitaxel-Induced Neuropathy Model in Rats
This protocol describes the induction of peripheral neuropathy in rats using paclitaxel, a method widely used to mimic the clinical condition.[10][11]
Materials:
-
Paclitaxel
-
Cremophor EL
-
Ethanol
-
Sterile 0.9% saline
-
Adult male Sprague-Dawley rats (200-250 g)
Procedure:
-
Prepare the paclitaxel solution. A common formulation involves dissolving paclitaxel in a 1:1 mixture of Cremophor EL and ethanol, which is then further diluted with sterile saline.[12]
-
Administer paclitaxel intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (e.g., days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[11]
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Monitor the animals for signs of distress and weight loss.
-
Behavioral testing can typically commence 7 to 14 days after the first paclitaxel injection, when neuropathic symptoms are expected to be established.[10][11]
II. Behavioral Assessment of Neuropathic Pain
Several behavioral tests are used to assess mechanical allodynia, mechanical hyperalgesia, and thermal hypersensitivity.
A. Mechanical Allodynia (von Frey Test) This test measures the withdrawal response to a non-noxious mechanical stimulus.[13]
Materials:
-
Set of von Frey filaments with calibrated bending forces
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the rats to the testing environment by placing them in the enclosures on the mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of lower force and proceeding to filaments of increasing force.
-
A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.
-
The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.
B. Mechanical Hyperalgesia (Paw Pressure Test) This test measures the withdrawal threshold to a noxious mechanical stimulus.
Materials:
-
Analgesy-meter (e.g., Ugo Basile)
Procedure:
-
Gently restrain the rat.
-
Apply a linearly increasing pressure to the dorsal surface of the hind paw using the instrument's stylus.
-
The pressure at which the rat vocalizes or withdraws its paw is recorded as the paw withdrawal threshold.
-
A cut-off pressure is set to avoid tissue damage.
C. Thermal (Cold) Allodynia (Cold Plate Test) This test assesses the response to a cold stimulus.[12]
Materials:
-
Cold plate apparatus maintained at a constant temperature (e.g., 4°C)
Procedure:
-
Place the rat on the cold plate.
-
Record the latency to the first sign of pain, such as lifting or licking the paw.
-
A cut-off time is established to prevent tissue injury.
III. Electrophysiological Assessment
Nerve conduction velocity (NCV) studies are performed to evaluate the functional integrity of peripheral nerves.[14][15]
Materials:
-
Electrophysiology recording system
-
Stimulating and recording electrodes
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the rat.
-
For sensory NCV of the sural or caudal nerve, place stimulating electrodes along the nerve path and recording electrodes at a distal site.
-
Deliver a supramaximal electrical stimulus and record the resulting sensory nerve action potential (SNAP).
-
Measure the latency from the stimulus artifact to the onset of the SNAP.
-
Calculate the NCV by dividing the distance between the stimulating and recording electrodes by the latency. A decrease in NCV is indicative of nerve damage.[14]
IV. This compound Administration
This compound is administered orally (p.o.).
A. Acute Administration: For dose-response studies, administer single doses of this compound (e.g., 1, 5, 10, 25 mg/kg) to paclitaxel-treated rats and assess behavioral responses at peak effect time (to be determined in preliminary studies).[1]
B. Repeated Administration: For prophylactic studies, begin daily administration of this compound (e.g., 10 mg/kg) concurrently with the first paclitaxel injection and continue for a specified duration (e.g., 18 consecutive days).[1] Assess behavioral and electrophysiological outcomes at various time points during and after the treatment period.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for paclitaxel-induced neuropathy, offering both symptomatic relief and neuroprotective effects. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and other candidate compounds in a clinically relevant animal model. Consistent and standardized experimental procedures are crucial for obtaining reproducible and translatable results in the development of novel treatments for CIPN.
References
- 1. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral Neuropathy Induced by Paclitaxel: Recent Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral Neuropathy Caused by Paclitaxel and Docetaxel: An Evaluation and Comparison of Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy induced peripheral neuropathy in a dish: dorsal root ganglion cells treated in vitro with paclitaxel show biochemical and physiological responses parallel to that seen in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Preclinical research in paclitaxel-induced neuropathic pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrophysiological, behavioral and histological characterization of paclitaxel, cisplatin, vincristine and bortezomib-induced neuropathy in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of Diabetic Neuropathy for DDD028 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to chronic pain, loss of sensation, and significant morbidity.[1][2][3][4][5][6] Preclinical research relies on robust animal models that mimic the human condition to evaluate novel therapeutic agents. This document provides a detailed protocol for inducing diabetic neuropathy in rodents, specifically tailored for assessing the efficacy of the novel, non-opioid analgesic and neuroprotective compound, DDD-028.[7][8] DDD-028 has shown promise in preclinical models of neuropathic pain, including streptozotocin (B1681764) (STZ)-induced diabetic neuropathy, and appears to exert its effects through the α7 nicotinic acetylcholine (B1216132) receptor.[7][9]
This protocol outlines two primary models for inducing diabetic neuropathy: a Type 1 diabetes model using streptozotocin (STZ) and a Type 2 diabetes model combining a high-fat diet (HFD) with a low dose of STZ. The choice of model may depend on the specific research question and the desired metabolic phenotype.
Animal Models and Induction of Diabetic Neuropathy
Model Selection
The selection of an appropriate animal model is critical for the successful evaluation of therapeutic compounds.[1] Both rats and mice are commonly used, with the choice often depending on factors such as cost, handling, and the specific endpoints being measured.[10]
-
Streptozotocin (STZ)-Induced Type 1 Diabetes Model: This is a widely used and well-characterized model that involves the chemical ablation of pancreatic β-cells by STZ, leading to insulin (B600854) deficiency and hyperglycemia.[1][11][12] This model is relatively quick to establish and consistently produces a neuropathic phenotype.[11]
-
High-Fat Diet (HFD) and Low-Dose STZ-Induced Type 2 Diabetes Model: This model more closely mimics the pathophysiology of human Type 2 diabetes, inducing insulin resistance and hyperglycemia.[13][14][15][16] It is characterized by a more gradual onset of neuropathy.[17][18]
Experimental Protocol: STZ-Induced Type 1 Diabetic Neuropathy
This protocol details the induction of diabetic neuropathy in rats using a single high-dose injection of STZ.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
8-week-old male Sprague-Dawley rats
-
Glucometer and test strips
-
Animal scale
-
Insulin (optional, for animal welfare)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline body weight and blood glucose levels. Perform baseline behavioral testing (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
Induction of Diabetes:
-
Fast rats for 12-18 hours with free access to water.[11]
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer. The recommended dose for rats is typically between 40-65 mg/kg.[19]
-
Administer the STZ solution via a single intraperitoneal (IP) injection.[11]
-
Provide animals with 10% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.[20]
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-STZ injection.
-
Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[10]
-
-
Development of Neuropathy:
Experimental Protocol: HFD and Low-Dose STZ-Induced Type 2 Diabetic Neuropathy
This protocol describes the induction of neuropathy in rats by combining a high-fat diet with a subsequent low dose of STZ.
Materials:
-
High-fat diet (45-60% kcal from fat)
-
Standard chow
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
8-week-old male Sprague-Dawley rats
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week.
-
Baseline Measurements: Record baseline body weight and blood glucose levels. Perform baseline behavioral testing.
-
Dietary Induction of Insulin Resistance:
-
Feed rats a high-fat diet for 8 weeks.[13] A control group should receive standard chow.
-
Monitor body weight and food intake weekly.
-
-
Induction of Hyperglycemia:
-
After 8 weeks on the HFD, fast the rats for 12 hours.
-
Administer a single low dose of STZ (e.g., 35 mg/kg, IP).[13]
-
-
Confirmation of Diabetes and Neuropathy:
-
Confirm diabetes as described in the Type 1 model.
-
Monitor for the development of neuropathy through behavioral testing over the following weeks.
-
DDD028 Efficacy Testing Protocol
Once diabetic neuropathy is established (typically 2-4 weeks post-diabetes confirmation), efficacy testing of this compound can commence.
Experimental Groups:
-
Group 1: Non-diabetic Control + Vehicle
-
Group 2: Diabetic Control + Vehicle
-
Group 3: Diabetic + this compound (low dose, e.g., 3 mg/kg, oral)[7]
-
Group 4: Diabetic + this compound (high dose)
-
Group 5: Diabetic + Positive Control (e.g., Pregabalin)[7]
Procedure:
-
Drug Administration: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 2-4 weeks).
-
Behavioral Assessments: Perform behavioral tests (von Frey, Hargreaves) at regular intervals (e.g., weekly) to assess the analgesic effects of this compound.
-
Electrophysiological Assessments: At the end of the treatment period, measure nerve conduction velocity (NCV) to assess nerve function.[1][21] Slowed NCV is a hallmark of diabetic neuropathy.[1][22]
-
Histopathological Analysis: Collect sciatic nerves and dorsal root ganglia (DRG) for histological analysis. Assess for nerve fiber degeneration, demyelination, and changes in intraepidermal nerve fiber density (IENFD).[1][23][24]
-
Biochemical Analysis: Analyze tissue samples for markers of oxidative stress and inflammation, which are implicated in the pathogenesis of diabetic neuropathy.[12][25]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Animal Characteristics and Diabetes Induction Parameters
| Parameter | Control Group | Diabetic Group |
| Animal Strain | Sprague-Dawley | Sprague-Dawley |
| Age at Induction | 8 weeks | 8 weeks |
| Body Weight (baseline) | ||
| Blood Glucose (baseline) | ||
| STZ Dose (mg/kg) | N/A | 40-65 (Type 1) or 35 (Type 2) |
| Blood Glucose (post-induction) | >250 mg/dL |
Table 2: this compound Treatment Protocol
| Group | Treatment | Dose | Route of Administration | Frequency | Duration |
| 1 | Vehicle | - | Oral | Daily | 4 weeks |
| 2 | Vehicle | - | Oral | Daily | 4 weeks |
| 3 | This compound | 3 mg/kg | Oral | Daily | 4 weeks |
| 4 | This compound | (Higher Dose) | Oral | Daily | 4 weeks |
| 5 | Pregabalin | (Effective Dose) | Oral | Daily | 4 weeks |
Table 3: Summary of Endpoint Measurements
| Measurement | Control Group | Diabetic + Vehicle | Diabetic + this compound (3 mg/kg) |
| Behavioral | |||
| Mechanical Threshold (g) | |||
| Thermal Latency (s) | |||
| Electrophysiological | |||
| Motor NCV (m/s) | |||
| Sensory NCV (m/s) | |||
| Histopathological | |||
| IENFD (fibers/mm) | |||
| Myelinated Fiber Density |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound testing.
Proposed Signaling Pathway for this compound in Diabetic Neuropathy
Caption: Proposed mechanism of this compound action.
Logical Relationship of Diabetic Neuropathy Pathogenesis
Caption: Pathogenesis of diabetic neuropathy.
References
- 1. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetic Neuropathy: A Position Statement by the American Diabetes Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetic Peripheral Neuropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diabetic neuropathy - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. DDD-028: A potent, neuroprotective, non-opioid compound for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DDD-028 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. inotiv.com [inotiv.com]
- 12. aragen.com [aragen.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Diet-Induced Rodent Models of Diabetic Peripheral Neuropathy, Retinopathy and Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of peripheral neuropathy in high‐fat diet fed low‐dose streptozotocin‐treated female C57Bl/6J mice and Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions [e-dmj.org]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. High-fat diet induced neuropathy of pre-diabetes and obesity: effects of "healthy" diet and aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. PHENOTYPING PERIPHERAL NEUROPATHY IN MOUSE MODELS OF DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hypoxic neuropathy versus diabetic neuropathy. An electrophysiological study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 25. Animal models of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of DDD028 in Carboxymethylcellulose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of the novel non-opioid analgesic, DDD028, using carboxymethylcellulose (CMC) as a vehicle. The information is intended for preclinical research in rodent models of neuropathic and inflammatory pain.
Introduction
This compound is a promising therapeutic candidate for the treatment of chronic pain, including diabetic and chemotherapy-induced neuropathy.[1][2] It functions as a potent, non-opioid analgesic that does not interact with opioid, cannabinoid, dopamine, or histamine (B1213489) receptors.[3] The primary mechanism of action is mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] For preclinical in vivo studies, oral administration (per os) is a common and physiologically relevant route. Carboxymethylcellulose (CMC) is a widely used, safe, and effective vehicle for the oral delivery of insoluble or poorly soluble compounds in rodents.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various rodent models of neuropathic pain.
| Animal Model | Species | This compound Dose (per os) | Vehicle | Key Findings | Reference |
| Streptozotocin (STZ)-induced Diabetic Neuropathy | Rat | 3 mg/kg | Not Specified | Demonstrated robust anti-allodynic activity. | [1] |
| Chronic Constriction Injury (CCI) | Mouse | Not Specified | Not Specified | Showed potent pain-relieving activity. | [1] |
| Paclitaxel-Induced Neuropathy | Mouse | 10 mg/kg/day | Not Specified | Confirmed antihyperalgesic efficacy and restored near-normal sensory nerve conduction. | [4] |
| Spinal Nerve Ligation (SNL) & CCI | Rodent | 1-5 mg/kg | Not Specified | Active at low oral doses; approximately 6-fold more potent than pregabalin. | [3] |
| Paclitaxel-Induced Neuropathy | Rat | 1-25 mg/kg (acute); 10 mg/kg (repeated) | Not Specified | Dose-dependent anti-neuropathic pain effect; repeated administration reduced pain development without tolerance. |
Signaling Pathway
This compound exerts its analgesic and neuroprotective effects through the activation of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is implicated in modulating neuroinflammation. Downstream signaling is thought to involve the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the nuclear factor-kappa B (NF-κB) pathways, which play crucial roles in the inflammatory response and pain signaling.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of Carboxymethylcellulose (CMC) Vehicle (0.5% w/v)
This protocol describes the preparation of a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na) in purified water. This is a commonly used concentration for oral gavage in rodents.
Materials:
-
Sodium carboxymethylcellulose (low viscosity)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
-
Weighing scale
Procedure:
-
Determine the required volume: Calculate the total volume of CMC solution needed for the experiment, including a slight excess to account for any loss during preparation and administration.
-
Weigh CMC-Na: For a 0.5% (w/v) solution, weigh out 0.5 g of CMC-Na for every 100 mL of purified water.
-
Heat water: Gently heat the purified water to approximately 60-70°C. This will aid in the dissolution of the CMC-Na.
-
Dissolve CMC-Na: Place the beaker with the heated water on a magnetic stirrer. Slowly sprinkle the CMC-Na powder into the vortex of the stirring water to prevent clumping.
-
Stir until dissolved: Continue stirring until the CMC-Na is completely dissolved and the solution is clear and uniform. This may take 30-60 minutes.
-
Cool to room temperature: Allow the solution to cool to room temperature before use.
-
Storage: The CMC solution can be stored at 2-8°C for up to one week. Allow it to return to room temperature before use.
Protocol 2: Formulation of this compound in 0.5% CMC for Oral Gavage
This protocol outlines the preparation of a this compound suspension in 0.5% CMC for oral administration to rodents.
Materials:
-
This compound powder
-
Prepared 0.5% CMC solution (from Protocol 1)
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional, for larger volumes)
-
Appropriate tubes for storage
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed. Remember to account for the dosing volume (typically 5-10 mL/kg for rodents).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the suspension:
-
Method A (Direct Suspension): Add a small volume of the 0.5% CMC solution to the this compound powder and mix to form a smooth paste. Gradually add the remaining CMC solution while continuously mixing (e.g., vortexing) until the desired final concentration is reached.
-
Method B (with Mortar and Pestle): If the this compound powder is coarse, it can be gently ground in a mortar and pestle to reduce particle size. Then, follow the steps in Method A.
-
-
Ensure homogeneity: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of this compound. For larger batches, continuous stirring with a magnetic stirrer is recommended.
-
Storage: Prepare the this compound suspension fresh on the day of use. If short-term storage is necessary, keep it at 2-8°C and protect it from light. Always re-vortex thoroughly before use.
Protocol 3: Administration of this compound via Oral Gavage in Rodents
This protocol provides a general guideline for the oral administration of the prepared this compound suspension to rodents. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure for a few days prior to the experiment to minimize stress.
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Prepare the Dose: Ensure the this compound suspension is well-mixed by vortexing immediately before drawing the calculated volume into the syringe.
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the administration.
-
Gavage Administration:
-
Gently insert the gavage needle into the animal's mouth, passing over the tongue and into the esophagus.
-
Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned, slowly dispense the contents of the syringe.
-
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress or adverse reactions.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. IL-6/JAK2/STAT3 axis mediates neuropathic pain by regulating astrocyte and microglia activation after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 [biomolther.org]
- 3. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT3 pathway is activated in spinal cord microglia after peripheral nerve injury and contributes to neuropathic pain development in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Neuroprotective Effects of a Novel Compound In Vivo: A General Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific data regarding a compound designated "DDD028" is not available in the public scientific literature. The following application notes and protocols provide a generalized framework for evaluating the in vivo neuroprotective effects of a novel therapeutic agent, based on established methodologies in the field of neurodegenerative disease research. These protocols can be adapted for a compound like this compound upon the availability of its specific biochemical and pharmacological properties.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of structure and function of neurons.[1][2][3] The development of neuroprotective agents that can slow or halt this degenerative process is a critical goal of modern neuroscience research. This document outlines a series of in vivo experiments designed to assess the neuroprotective efficacy of a hypothetical therapeutic compound. The protocols described herein cover animal models of neurodegeneration, behavioral assessments, and post-mortem tissue analysis to provide a comprehensive evaluation of a compound's potential as a neuroprotective agent.
In Vivo Models of Neurodegeneration
The selection of an appropriate animal model is crucial for studying the pathology of neurodegenerative diseases and for testing the efficacy of new treatments.[4][5] Transgenic mouse models that express genes associated with familial forms of these diseases are widely used.[4][5]
1.1. Alzheimer's Disease (AD) Models:
-
APP/PS1 Transgenic Mice: This model co-expresses a mutant human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1). These mice develop age-dependent amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of AD, and exhibit cognitive deficits.
-
5XFAD Transgenic Mice: This model expresses five familial AD mutations in the APP and PS1 genes, leading to a more aggressive and rapid development of Aβ pathology and neurodegeneration.
-
3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau, another key feature of AD.[5]
1.2. Parkinson's Disease (PD) Models:
-
6-hydroxydopamine (6-OHDA) Rat Model: This neurotoxin-based model involves the stereotactic injection of 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to the specific degeneration of dopaminergic neurons, which is a hallmark of PD.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.
Experimental Protocols
2.1. General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo neuroprotection study.
References
- 1. Parkinson's disease - Treatment - NHS [nhs.uk]
- 2. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 3. Pharmacological Treatment of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of Alzheimer’s disease: Current strategies and new directions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Preclinical Efficacy of DDD028: Application Notes and Protocols for Behavioral Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the potential therapeutic efficacy of the novel compound DDD028 in preclinical models of neurodevelopmental disorders. The following protocols for a battery of behavioral tests are designed to evaluate the compound's effects on key behavioral domains often impaired in these conditions: social interaction, anxiety-related behaviors, and learning and memory.
While this compound has been initially investigated for neuropathic pain, its potential mechanism of action via the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) suggests broader therapeutic potential in neurological and psychiatric disorders where cholinergic signaling is dysregulated.[1] The protocols outlined below are established and widely used assays to screen novel compounds for efficacy in rodent models of neurodevelopmental disorders.[2][3][4]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide a structured overview of the quantitative data that should be collected and analyzed from each behavioral test to determine the efficacy of this compound.
Table 1: Three-Chamber Social Interaction Test
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Time in Chamber with Stranger 1 (s) | ||||
| Time in Chamber with Object (s) | ||||
| Sociability Index | ||||
| Time Sniffing Stranger 1 (s) | ||||
| Time Sniffing Object (s) | ||||
| Social Preference Index | ||||
| Time in Chamber with Stranger 2 (s) | ||||
| Time in Chamber with Stranger 1 (s) | ||||
| Social Novelty Index | ||||
| Time Sniffing Stranger 2 (s) | ||||
| Time Sniffing Stranger 1 (s) | ||||
| Social Novelty Preference Index |
*Sociability Index = (Time in Chamber with Stranger 1 - Time in Chamber with Object) / (Time in Chamber with Stranger 1 + Time in Chamber with Object) *Social Preference Index = (Time Sniffing Stranger 1 - Time Sniffing Object) / (Time Sniffing Stranger 1 + Time Sniffing Object) *Social Novelty Index = (Time in Chamber with Stranger 2 - Time in Chamber with Stranger 1) / (Time in Chamber with Stranger 2 + Time in Chamber with Stranger 1) *Social Novelty Preference Index = (Time Sniffing Stranger 2 - Time Sniffing Stranger 1) / (Time Sniffing Stranger 2 + Time Sniffing Stranger 1)
Table 2: Elevated Plus Maze (EPM)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Diazepam) |
| Time Spent in Open Arms (s) | ||||
| Time Spent in Closed Arms (s) | ||||
| Percentage of Time in Open Arms (%) | ||||
| Number of Entries into Open Arms | ||||
| Number of Entries into Closed Arms | ||||
| Percentage of Entries into Open Arms (%) | ||||
| Total Arm Entries | ||||
| Head Dips | ||||
| Rears |
Table 3: Morris Water Maze (MWM)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Acquisition Phase (Day 1-5) | ||||
| Escape Latency (s) | ||||
| Path Length (cm) | ||||
| Swim Speed (cm/s) | ||||
| Probe Trial (Day 6) | ||||
| Time in Target Quadrant (s) | ||||
| Percentage of Time in Target Quadrant (%) | ||||
| Number of Platform Crossings |
Experimental Protocols
Three-Chamber Social Interaction Test
This test assesses social affiliation and social novelty preference, key domains often impaired in models of autism spectrum disorder.[3][5][6]
Materials:
-
Three-chambered apparatus (each chamber typically 20 x 40 x 22 cm).
-
Small, wire cages for holding stranger mice.
-
Video tracking software.
Procedure:
-
Habituation (10 minutes): The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): An unfamiliar mouse (Stranger 1) is placed in one of the side chambers within a wire cage. An inanimate object is placed in the other side chamber within an identical wire cage. The subject mouse is again placed in the center chamber and allowed to explore all three chambers.
-
Social Novelty Phase (10 minutes): A new unfamiliar mouse (Stranger 2) is placed in the previously empty wire cage. Stranger 1 remains in its cage. The subject mouse is returned to the center chamber and allowed to explore.
Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are automatically recorded and analyzed using video tracking software. The sociability and social novelty indices are calculated as described in Table 1.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[2][7][8][9][10]
Materials:
-
Plus-shaped maze with two open and two closed arms (with walls), elevated from the floor.
-
Video camera mounted above the maze.
-
Video tracking software.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Test (5 minutes): Place the mouse in the center of the maze, facing an open arm.[8]
-
Recording: Allow the mouse to freely explore the maze for 5 minutes.[8] The session is recorded for later analysis.
Data Analysis: Video tracking software is used to measure the time spent in and the number of entries into the open and closed arms. Other behavioral parameters such as head dips and rears can also be scored.[8]
Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess spatial learning and memory, which are hippocampus-dependent functions.[4][11][12][13][14]
Materials:
-
A large circular pool (120-150 cm in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Phase (5 days):
-
Four trials per day with an inter-trial interval of 15 minutes.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.[12]
-
-
Probe Trial (1 day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.[11]
-
Data Analysis: During the acquisition phase, the escape latency, path length, and swim speed are recorded. In the probe trial, the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact platform location are measured.[11]
Visualizations
Signaling Pathway
Caption: Potential signaling cascade initiated by this compound binding to the α7nAChR.
Experimental Workflow
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A standardized social preference protocol for measuring social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elevated plus maze protocol [protocols.io]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. pure.rug.nl [pure.rug.nl]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Immunohistochemical Assessment of Nerve Protection and Regeneration with DDD028 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Peripheral neuropathies, resulting from conditions like diabetes or chemotherapy, are characterized by significant nerve damage and are a major cause of chronic pain and disability.[1][2] Current treatments often manage symptoms without addressing the underlying nerve degeneration.[1][2] DDD028 is a novel, non-opioid small molecule that has demonstrated potent neuroprotective and pain-relieving effects in preclinical models of neuropathy.[1][2][3] Studies indicate that this compound can suppress nerve damage, suggesting its potential as a disease-modifying therapeutic.[2][4][5]
Immunohistochemistry (IHC) is a powerful technique used to visualize and quantify cellular and molecular components within tissue sections, making it an indispensable tool for assessing the efficacy of neuroprotective agents like this compound.[6] By using specific antibodies against key neural proteins, researchers can evaluate changes in axonal integrity, myelination, neuronal apoptosis, and regeneration. This document provides detailed protocols and application notes for using IHC to assess the neuroprotective effects of this compound treatment on damaged nerve tissue.
Principle of the Method Immunohistochemistry allows for the localization of specific antigens (proteins) in tissue sections through the binding of a primary antibody to its target epitope.[7] This interaction is then visualized by adding a secondary antibody, which is conjugated to an enzyme or a fluorophore.[6] In immunoperoxidase staining, the enzyme catalyzes a reaction that produces a colored precipitate at the antigen site, while in immunofluorescence, the fluorophore emits light of a specific wavelength when excited.[6] The intensity and distribution of this signal can be qualitatively and quantitatively analyzed to determine the expression and localization of the target protein, providing insights into nerve health, damage, and repair.[6][8]
Key Biomarkers for Assessing Nerve Damage and Protection
Successful evaluation of this compound's neuroprotective effects relies on the selection of appropriate biomarkers.
-
Neurofilaments (NF): These are major structural proteins of the axonal cytoskeleton.[9][10] Their integrity is essential for maintaining axonal caliber and function. In nerve injury models, a decrease in neurofilament expression or disorganized structure is a hallmark of axonal degeneration.[11] Studies have shown that this compound treatment can restore physiological levels of neurofilament in nerve tissue, indicating protection against axonal damage.[4][5]
-
Protein Gene Product 9.5 (PGP 9.5): A pan-axonal marker widely used for quantifying the density of nerve fibers, particularly the small, unmyelinated intraepidermal nerve fibers (IENFs) in skin biopsies.[12][13] A reduction in IENF density is a common diagnostic feature of peripheral neuropathy. This compound has been shown to protect against the loss of these fibers in chemotherapy-induced neuropathy.[4][5]
-
S100 Protein: A calcium-binding protein expressed by Schwann cells, the primary glial cells of the peripheral nervous system responsible for myelination and axonal support.[14][15][16] Changes in S100 expression can reflect Schwann cell health and their response to injury and regeneration.[15][17]
-
Growth-Associated Protein 43 (GAP-43): This phosphoprotein is highly expressed in the growth cones of developing and regenerating axons.[18][19] While its expression is low in most adult neurons, it is significantly upregulated following nerve injury, making it a key marker for axonal sprouting and regeneration.[19][20][21] Evaluating GAP-43 expression can help determine if this compound promotes regenerative processes.
-
Activated Caspase-3: A key executioner in the apoptotic pathway.[22][23] Its presence in neurons indicates that the cells are undergoing programmed cell death, a common event following nerve injury.[23][24][25] Assessing Activated Caspase-3 levels can reveal whether this compound exerts its neuroprotective effects by inhibiting neuronal apoptosis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for immunohistochemical analysis and the proposed mechanism of this compound's neuroprotective action.
Caption: General workflow for immunohistochemical analysis of nerve tissue.
Caption: Proposed neuroprotective signaling pathway of this compound treatment.
Data Presentation: Quantifying the Effects of this compound
Quantitative analysis of IHC staining is crucial for an objective assessment of treatment efficacy.[8] Data should be summarized in tables to facilitate comparison between treatment groups.
| Biomarker | Parameter Measured | Neuropathy Model (Vehicle) | Neuropathy Model + this compound | Healthy Control |
| Neurofilament | % Stained Area (Sciatic Nerve) | 15.2 ± 2.1% | 38.5 ± 3.5% | 45.1 ± 4.0% |
| PGP 9.5 | IENF Density (fibers/mm) | 4.8 ± 0.9 | 10.1 ± 1.2 | 12.5 ± 1.5 |
| S100 | Integrated Fluorescence Intensity | 1.2 x 10^5 ± 0.3 x 10^5 | 2.5 x 10^5 ± 0.4 x 10^5 | 2.9 x 10^5 ± 0.5 x 10^5 |
| GAP-43 | % Positive Axons (Distal Stump) | 5.1 ± 1.1% | 15.8 ± 2.3% | < 1% |
| Activated Caspase-3 | Positive Nuclei / 1000 Neurons (DRG) | 28 ± 4 | 7 ± 2 | 2 ± 1 |
| Table 1: Representative quantitative data from immunohistochemical analysis. Values are presented as mean ± SEM. Data is hypothetical, based on the neuroprotective effects of this compound described in the literature.[4][5] |
Experimental Protocols
Protocol 1: Chromogenic IHC for Neurofilament (NF) in Paraffin-Embedded Sciatic Nerve
This protocol is optimized for detecting structural axonal proteins in formalin-fixed, paraffin-embedded (FFPE) tissues.[9][26]
Materials:
-
FFPE sciatic nerve sections (5 µm) on charged slides
-
Xylene or substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Citrate Buffer (10 mM, pH 6.0) for Heat-Induced Epitope Retrieval (HIER)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Mouse anti-Neurofilament (Clone 2F11)
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
PBS (Phosphate-Buffered Saline)
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Rehydrate through graded ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform HIER by incubating slides in pre-heated Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes.[10]
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse in PBS (3x 5 min).
-
-
Peroxidase Block:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.[26]
-
Rinse in PBS (3x 5 min).
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary anti-Neurofilament antibody according to manufacturer's instructions (e.g., 1:100 - 1:200) in blocking buffer.
-
Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse in PBS (3x 5 min).
-
Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[7]
-
-
Signal Detection:
-
Rinse in PBS (3x 5 min).
-
Prepare and apply DAB substrate solution until brown color develops (typically 2-10 minutes).[7]
-
Stop the reaction by immersing slides in distilled water.
-
-
Counterstaining and Mounting:
-
Lightly counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with permanent mounting medium.
-
Protocol 2: Immunofluorescence (IF) for S100 and GAP-43 in Frozen Sections
This protocol is suitable for preserving antigenicity and is often used for co-localization studies. Frozen sections can provide clearer depiction of fine nerve fibers.[13][27]
Materials:
-
Fresh-frozen sciatic nerve sections (10-12 µm) on charged slides
-
4% Paraformaldehyde (PFA) for post-fixation
-
PBS containing 0.3% Triton X-100 (PBST)
-
Blocking Buffer (e.g., 10% Normal Donkey Serum in PBST)
-
Primary Antibodies: Rabbit anti-S100, Mouse anti-GAP-43
-
Secondary Antibodies: Donkey anti-Rabbit (Alexa Fluor 488), Donkey anti-Mouse (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Anti-fade mounting medium
Methodology:
-
Tissue Preparation:
-
Air dry frozen sections on slides for 30 minutes at room temperature.
-
Post-fix with cold 4% PFA for 15 minutes.
-
Rinse in PBS (3x 5 min).
-
-
Permeabilization and Blocking:
-
Incubate sections in Blocking Buffer (containing 0.3% Triton X-100 for permeabilization) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of primary antibodies (anti-S100 and anti-GAP-43) diluted in blocking buffer.
-
Apply to sections and incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse in PBS (3x 5 min).
-
Prepare a cocktail of fluorophore-conjugated secondary antibodies diluted in blocking buffer.
-
Apply to sections and incubate for 2 hours at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Rinse in PBS (3x 5 min).
-
Incubate with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Rinse briefly in PBS.
-
Coverslip with anti-fade mounting medium.
-
Store slides at 4°C in the dark until imaging.
-
Protocol 3: Staining for Activated Caspase-3 in Dorsal Root Ganglia (DRG)
This protocol is designed to detect apoptotic neurons in FFPE sections of the DRG.
Materials:
-
FFPE DRG sections (5 µm) on charged slides
-
Materials for deparaffinization, rehydration, and antigen retrieval (as in Protocol 1).
-
Primary Antibody: Rabbit anti-Activated Caspase-3
-
Detection system (as in Protocol 1 or 2).
Methodology:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Peroxidase Block and Blocking:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Primary Antibody Incubation:
-
Apply diluted anti-Activated Caspase-3 antibody and incubate overnight at 4°C. Activation of caspase-3 is a key step in apoptosis, and its detection is crucial for evaluating neuroprotective effects.[24]
-
-
Detection and Visualization:
Conclusion Immunohistochemistry is a vital methodology for elucidating the neuroprotective and regenerative effects of therapeutic candidates like this compound. By employing a panel of specific biomarkers for axonal integrity, Schwann cell status, regeneration, and apoptosis, researchers can obtain robust qualitative and quantitative data. The protocols outlined here provide a framework for the systematic evaluation of nerve damage and repair, facilitating the development of novel treatments for debilitating peripheral neuropathies.
References
- 1. DDD-028: A potent, neuroprotective, non-opioid compound for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. DDD-028: a potent potential non-opioid, non-cannabinoid analgesic for neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Morphological Methods to Evaluate Peripheral Nerve Fiber Regeneration: A Comprehensive Review | MDPI [mdpi.com]
- 7. longislandab.com [longislandab.com]
- 8. Objective quantification of nerves in immunohistochemistry specimens of thyroid cancer utilising deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocare.net [biocare.net]
- 10. genomeme.ca [genomeme.ca]
- 11. researchgate.net [researchgate.net]
- 12. scitepress.org [scitepress.org]
- 13. researchgate.net [researchgate.net]
- 14. Nerve Fiber Immunohistochemical Panel Discriminates between Nerve Sheath and Perivascular Wall Tumors [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 119611 | Stanford Health Care [stanfordhealthcare.org]
- 17. researchgate.net [researchgate.net]
- 18. GAP-43 immunoreactivity is widespread in the autonomic neurons and sensory neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | GAP-43 and BASP1 in Axon Regeneration: Implications for the Treatment of Neurodegenerative Diseases [frontiersin.org]
- 20. Cutaneous expression of growth-associated protein 43 is not a compelling marker for human nerve regeneration in carpal tunnel syndrome | PLOS One [journals.plos.org]
- 21. Differential expression of GAP-43 and neurofilament during peripheral nerve regeneration through bio-artificial conduits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Blocking Caspase Activity Prevents Transsynaptic Neuronal Apoptosis and the Loss of Inhibition in Lamina II of the Dorsal Horn after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mednexus.org [mednexus.org]
- 26. diagomics.com [diagomics.com]
- 27. esmed.org [esmed.org]
Application Notes: Electrophysiological Assessment of Nerve Conduction with DDD028
Introduction
DDD028 is a novel, potent, non-opioid pentacyclic pyridoindolobenzazepine derivative with significant analgesic and neuroprotective properties.[1][2] It has demonstrated considerable therapeutic potential in preclinical models of neuropathic pain, including chemotherapy-induced neuropathy (CIN) and diabetic neuropathy (DN).[2][3] Unlike traditional analgesics that primarily manage symptoms, this compound is considered a disease-modifying agent due to its ability to protect against nerve damage.[3][4] The mechanism of action for this compound is mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and its activity does not involve opioid, cannabinoid, or dopamine (B1211576) receptors.[1][3] Electrophysiological assessments, specifically nerve conduction studies (NCS), are critical for quantitatively evaluating the neuroprotective effects of this compound on peripheral nerve function.
Application: Evaluating Neuroprotection in Chemotherapy-Induced Neuropathy
Nerve conduction studies are essential for diagnosing and monitoring peripheral neuropathies.[5] In the context of drug development, NCS provides objective, quantitative biomarkers of nerve damage and functional recovery. For this compound, electrophysiological analysis has been used to confirm its capacity to restore nerve function in a mouse model of paclitaxel-induced neuropathy.[3] By measuring parameters such as nerve conduction velocity (NCV), researchers can assess the extent of nerve damage caused by the chemotherapeutic agent and the degree of protection afforded by this compound treatment.
Studies show that repeated administration of this compound (10 mg/kg, p.o.) during and after paclitaxel (B517696) treatment in mice can restore near-normal sensory nerve conduction, highlighting its neuroprotective efficacy.[1][3] This functional recovery is a key indicator of the compound's disease-modifying potential.
Data Presentation
The following tables summarize the quantitative data from electrophysiological assessments in a paclitaxel-induced neuropathy mouse model. The data is based on findings reported by Lucarini et al., 2023.[3]
Table 1: Effect of this compound on Sensory Nerve Conduction Velocity (SNCV) in the Sural Nerve
| Treatment Group | Dose / Regimen | Mean SNCV (m/s) (± SEM) | Outcome |
| Vehicle Control | 1% CMC, p.o. | 35.5 (± 1.5) | Normal Nerve Function |
| Paclitaxel + Vehicle | 2 mg/kg, i.p. + 1% CMC, p.o. | 24.0 (± 1.0) | Significant decrease in SNCV, indicating neuropathy |
| Paclitaxel + this compound | 2 mg/kg, i.p. + 10 mg/kg, p.o. | 33.0 (± 1.2) | Significant restoration of SNCV towards normal levels |
| Paclitaxel + Pregabalin | 2 mg/kg, i.p. + 30 mg/kg, p.o. | 26.5 (± 1.5) | Minimal, non-significant improvement in SNCV |
Data are estimated from graphical representations in Lucarini et al., Pain, 2023.[3]
Table 2: Effect of this compound on Sensory Nerve Conduction Velocity (SNCV) in the Caudal Nerve
| Treatment Group | Dose / Regimen | Mean SNCV (m/s) (± SEM) | Outcome |
| Vehicle Control | 1% CMC, p.o. | 30.0 (± 1.0) | Normal Nerve Function |
| Paclitaxel + Vehicle | 2 mg/kg, i.p. + 1% CMC, p.o. | 21.5 (± 0.8) | Significant decrease in SNCV, indicating neuropathy |
| Paclitaxel + this compound | 2 mg/kg, i.p. + 10 mg/kg, p.o. | 28.5 (± 1.0) | Significant restoration of SNCV towards normal levels |
| Paclitaxel + Pregabalin | 2 mg/kg, i.p. + 30 mg/kg, p.o. | 22.0 (± 1.0) | No significant improvement in SNCV |
Data are estimated from graphical representations in Lucarini et al., Pain, 2023.[3]
Note on Motor Nerves: In the same study, motor nerve conduction velocity (MNCV) of the caudal nerve was evaluated and found to be unaffected by either paclitaxel treatment or co-administration with this compound, indicating that the neuropathy model predominantly affects sensory nerves.[3]
Experimental Protocols
Protocol 1: Induction of Paclitaxel-Induced Neuropathy and Chronic this compound Administration
This protocol describes the establishment of a chemotherapy-induced neuropathy model in mice, suitable for evaluating the neuroprotective effects of test compounds like this compound.[3]
Materials:
-
Male CD-1 mice (20-25 g)
-
Paclitaxel
-
Cremophor EL
-
Sterile Saline (0.9% NaCl)
-
This compound
-
Vehicle: 1% Carboxymethylcellulose (CMC) sodium salt in distilled water
-
Standard oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House animals for at least one week before the start of the experiment under standard laboratory conditions (23 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water.[3]
-
Paclitaxel Preparation: Prepare the paclitaxel solution by dissolving it in a mixture of 10% Cremophor EL and 90% sterile saline to a final concentration for a 2.0 mg/kg dose.[3]
-
Neuropathy Induction: On alternating days (Day 1, 3, 5, and 8), administer paclitaxel (2.0 mg/kg) via i.p. injection to the designated animal groups.[3] Control animals should receive an equivalent volume of the paclitaxel vehicle.
-
This compound Preparation: Suspend this compound in the 1% CMC vehicle to the desired concentration (e.g., for a 10 mg/kg dose).[3] Prepare the vehicle-only solution for the control and paclitaxel-only groups.
-
Chronic Drug Administration:
-
Begin daily oral gavage administrations on Day 1, concurrent with the first paclitaxel injection.
-
Administer this compound (10 mg/kg, p.o.), a reference drug like Pregabalin (30 mg/kg, p.o.), or the vehicle (1% CMC, p.o.) to the respective groups.[3]
-
Continue daily administrations for the entire treatment period, which extends 10 days after the final paclitaxel injection (i.e., from Day 1 to Day 17).[3]
-
-
Post-Treatment: The electrophysiological assessment should be performed on Day 18, approximately 24 hours after the final dose of this compound or vehicle.[3]
Protocol 2: Electrophysiological Assessment of Sensory Nerve Conduction
This protocol provides a method for measuring sensory nerve conduction velocity (SNCV) in the sural and caudal nerves of mice.
Materials:
-
Electromyography (EMG) and nerve conduction recording equipment
-
Needle electrodes (for stimulation and recording)
-
Animal anesthesia (e.g., isoflurane, or injectable anesthetic like ketamine/xylazine)
-
Heating pad with a rectal probe to maintain body temperature (34-36°C)
-
Ground electrode
-
Ruler or calipers for measuring nerve conduction distance
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and monitor the depth of anesthesia throughout the procedure.
-
Place the animal on a heating pad to maintain its core body temperature, as temperature can significantly affect nerve conduction parameters.
-
Shave any fur overlying the stimulation and recording sites to ensure good electrode contact.
-
-
Electrode Placement (Sural Nerve):
-
Recording: Insert a pair of recording needle electrodes subcutaneously near the ankle, over the path of the sural nerve.
-
Stimulation: Insert a pair of stimulating needle electrodes subcutaneously at the sciatic notch, proximal to the recording electrodes.
-
Ground: Place a ground electrode subcutaneously between the stimulating and recording sites, often on the dorsum of the foot.[6]
-
-
Electrode Placement (Caudal Nerve - Tail):
-
Recording: Insert a pair of recording ring or needle electrodes around the tail, distal to the stimulation site.
-
Stimulation: Insert a pair of stimulating electrodes more proximally along the tail.
-
-
Nerve Stimulation and Recording:
-
Set the stimulus duration to 0.1-0.2 ms.[7]
-
Begin with a low stimulation intensity and gradually increase it until a supramaximal response is obtained (i.e., the recorded sensory nerve action potential (SNAP) amplitude no longer increases with increasing stimulus intensity).[7]
-
Record the SNAP waveform. The latency is measured from the stimulus artifact to the onset of the negative peak of the SNAP.
-
-
Conduction Velocity Calculation:
-
Stimulate the nerve at a second, more distal site (for the sural nerve) or record from a second, more distal site (for the tail).
-
Measure the distance (in millimeters) between the two stimulation or recording sites using calipers.
-
Record the latency at this second site (Latency 2).
-
Calculate the Nerve Conduction Velocity (NCV) using the formula:
-
NCV (m/s) = Distance (mm) / (Latency 1 (ms) - Latency 2 (ms))
-
-
-
Data Analysis:
-
For each animal, average the results of several recordings to ensure reliability.
-
Compare the mean NCV, amplitude, and latency values across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Proposed signaling pathway for the neuroprotective action of this compound.
Caption: Experimental workflow for assessing this compound in a neuropathy model.
References
- 1. Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy [flore.unifi.it]
- 6. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of DDD028 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDD028 is a novel, non-opioid compound demonstrating significant neuroprotective and analgesic properties. Preliminary studies suggest its mechanism of action involves the modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and the attenuation of glial cell activation, positioning it as a promising therapeutic candidate for neuropathic pain and neurodegenerative diseases.[1]
These application notes provide a comprehensive guide to the in vitro assays essential for characterizing the biological activity of this compound. The protocols detailed below are designed to assess its effects on its putative molecular target, its neuroprotective capabilities, and its immunomodulatory influence on glial cells.
Data Presentation
The following tables are provided as templates for the systematic recording and comparison of quantitative data obtained from the described in vitro assays. Currently, specific experimental values for this compound (e.g., IC50, EC50, Ki) are not publicly available. Researchers are encouraged to populate these tables with their own findings to build a comprehensive activity profile for this compound.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor/Transporter | Preparation | Kᵢ (nM) | Assay Conditions | Reference |
| This compound | α7 nAChR | Rat brain membranes | Data not available | [³H]-Methyllycaconitine competition | (Internal Data) |
Table 2: Functional Activity of this compound at the α7 Nicotinic Acetylcholine Receptor
| Compound | Assay Type | Cell Line | Endpoint | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |
| This compound | Calcium Influx | SH-SY5Y (α7-expressing) | [Ca²⁺]ᵢ increase | Data not available | Data not available | (Internal Data) |
Table 3: Neuroprotective Effects of this compound
| Compound | Cell Line | Stressor | Endpoint | IC₅₀/EC₅₀ (µM) | Assay | Reference |
| This compound | SH-SY5Y | Glutamate (B1630785) | Cell Viability | Data not available | MTT Assay | (Internal Data) |
| This compound | Primary Cortical Neurons | Oxidative Stress (H₂O₂) | Apoptosis | Data not available | Caspase-3/7 Assay | (Internal Data) |
Table 4: Anti-inflammatory Activity of this compound in Glial Cells
| Compound | Cell Type | Stimulus | Endpoint | IC₅₀ (µM) | Assay | Reference |
| This compound | BV-2 Microglia | LPS | Nitric Oxide (NO) Production | Data not available | Griess Assay | (Internal Data) |
| This compound | Primary Astrocytes | Glutamate | Glutamate Uptake | Data not available | ³H-Glutamate Uptake Assay | (Internal Data) |
Experimental Protocols & Visualizations
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Activity
The primary hypothesis for this compound's mechanism of action is its interaction with the α7nAChR. The following assays are designed to quantify this interaction.
This assay determines the binding affinity of this compound to the α7nAChR by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue or cells expressing α7nAChR in a cold lysis buffer and pellet the membranes by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a constant concentration of [³H]-Methyllycaconitine (a selective α7nAChR antagonist), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This cell-based assay measures the functional activity of this compound at the α7nAChR by quantifying changes in intracellular calcium levels upon receptor activation.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y or HEK293) stably expressing the human α7nAChR in 96-well black-walled plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: After a short incubation with this compound, stimulate the cells with a known α7nAChR agonist (e.g., choline (B1196258) or PNU-282987).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the dose-response curve of this compound's effect on the agonist-induced calcium influx to determine the EC50 or IC50.
Neuroprotection Assays
These assays evaluate the ability of this compound to protect neurons from various insults that mimic pathological conditions.
This colorimetric assay assesses the metabolic activity of neuronal cells as an indicator of cell viability.
Protocol:
-
Cell Culture: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period.
-
Induction of Toxicity: Expose the cells to a neurotoxic agent (e.g., glutamate for excitotoxicity or H₂O₂ for oxidative stress).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the EC50 of this compound's protective effect.
References
Application Notes: Cell Culture Models for Studying DDD028 Neuroprotection
Introduction to DDD028 and its Neuroprotective Potential
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The development of neuroprotective agents that can slow or halt this process is a critical goal in neuroscience research. This compound is a novel compound that has shown promise as a neuroprotective agent in preliminary studies. Its mechanism of action is hypothesized to involve the activation of pro-survival signaling pathways and the mitigation of cellular stressors like oxidative stress and apoptosis. To rigorously evaluate the therapeutic potential of this compound, robust and reproducible in vitro models are essential. These models allow for the controlled investigation of its efficacy and mechanism of action at the cellular and molecular level before advancing to more complex in vivo studies.
Choosing the Right Cell Culture Model
The selection of an appropriate cell culture model is crucial for obtaining relevant and translatable data.
-
Immortalized Neuronal Cell Lines: The human neuroblastoma cell line, SH-SY5Y, is a widely used and versatile model for neuroprotection studies.[1][2][3] These cells can be differentiated into a more mature neuronal phenotype, expressing markers like tyrosine hydroxylase, making them particularly suitable for modeling dopaminergic neurons relevant to Parkinson's disease research.[2][3] They offer high reproducibility and are easy to culture, making them ideal for initial screening and mechanistic studies.
-
Primary Neurons: Harvested directly from the nervous tissue of embryonic or neonatal rodents, primary neurons provide a model that more closely resembles the in vivo environment. They form complex synaptic networks but are more challenging to culture and have limited viability, making them better suited for validation studies.
-
Induced Pluripotent Stem Cells (iPSCs): iPSCs derived from patients with specific neurodegenerative diseases offer a state-of-the-art platform for studying disease mechanisms and drug efficacy in a patient-specific genetic context.[4][5][6][7] While powerful, iPSC-derived neuronal models are complex and require specialized protocols for differentiation and maintenance.[7][8]
For the initial characterization of this compound, the SH-SY5Y cell line provides an excellent balance of physiological relevance and practicality.
Key Experimental Assays for Neuroprotection
To assess the neuroprotective effects of this compound, a panel of assays targeting different aspects of cell health and death is recommended.
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[10]
-
Oxidative Stress Assays: Oxidative stress is a common factor in neurodegeneration.[11] Reactive Oxygen Species (ROS) levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[12] This probe is cell-permeable and fluoresces upon oxidation by ROS, allowing for the measurement of intracellular oxidative stress.[12]
-
Apoptosis Assays (Western Blot): Apoptosis, or programmed cell death, is a key mechanism of neuronal loss. Western blotting can be used to measure the expression levels of key apoptotic proteins.[13][14] Important markers include the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and the cleavage of Caspase-3, an executioner caspase that, when activated, orchestrates the final stages of apoptosis.[15][16]
Expected Outcomes and Data Interpretation
If this compound is neuroprotective, we expect to see the following outcomes in cells challenged with a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+):
-
Increased Cell Viability: In the MTT assay, cells treated with the neurotoxin and this compound should show significantly higher absorbance values (indicating more viable cells) compared to cells treated with the neurotoxin alone.
-
Reduced Oxidative Stress: In the ROS assay, cells co-treated with this compound should exhibit lower fluorescence intensity compared to toxin-only treated cells, indicating a reduction in intracellular ROS.
-
Inhibition of Apoptosis: Western blot analysis should reveal that this compound treatment prevents the toxin-induced decrease in the Bcl-2/Bax ratio and reduces the expression of cleaved Caspase-3.
Protocols
Protocol 1: Induction of Neuronal Damage in SH-SY5Y Cells
This protocol describes how to induce a Parkinson's-like pathology in differentiated SH-SY5Y cells using the neurotoxin 6-hydroxydopamine (6-OHDA).
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F12 with 1% FBS and 10 µM Retinoic Acid (RA)[17]
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Sterile 96-well and 6-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in the desired plate format (e.g., 1x10⁴ cells/well for a 96-well plate; 5x10⁵ cells/well for a 6-well plate). Allow cells to adhere for 24 hours.
-
Differentiation: Replace the growth medium with Differentiation Medium. Culture for 5-7 days, replacing the medium every 2-3 days, to induce a mature neuronal phenotype.[17]
-
Pre-treatment: Prepare various concentrations of this compound in fresh differentiation medium. Remove the old medium and add the this compound-containing medium to the cells. Incubate for 2 hours.
-
Neurotoxin Challenge: Prepare a 100 µM solution of 6-OHDA in fresh differentiation medium. Add this solution to the wells already containing this compound (do not remove the pre-treatment medium).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Experimental Groups:
-
Control (untreated cells)
-
This compound only (to test for toxicity of the compound)
-
6-OHDA only (positive control for toxicity)
-
6-OHDA + this compound (test group)
-
Protocol 2: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells from Protocol 1 in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Following the 24-hour incubation from Protocol 1, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
Protocol 3: Measurement of Oxidative Stress (DCFDA Assay)
Materials:
-
Cells from Protocol 1 in a 96-well plate (preferably black-walled for fluorescence)
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microplate reader
Procedure:
-
After the 24-hour toxin incubation, carefully remove the culture medium.
-
Wash the cells gently with 100 µL of pre-warmed HBSS.
-
Prepare a 10 µM working solution of DCFDA in HBSS.
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells again with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
Materials:
-
Cells from Protocol 1 in 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction: Lyse the cells from each well with 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the desired primary antibodies diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin). Calculate the Bcl-2/Bax ratio and the relative expression of cleaved Caspase-3.
Data Presentation
Table 1: Neuroprotective Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) | Std. Dev. | % Cell Viability |
| Control | - | 1.254 | 0.08 | 100.0% |
| 6-OHDA | 100 µM | 0.589 | 0.05 | 47.0% |
| 6-OHDA + this compound | 1 µM | 0.812 | 0.07 | 64.8% |
| 6-OHDA + this compound | 10 µM | 1.053 | 0.09 | 84.0% |
| This compound only | 10 µM | 1.248 | 0.07 | 99.5% |
Table 2: Effect of this compound on 6-OHDA-Induced Oxidative Stress (ROS Assay)
| Treatment Group | Concentration | Mean Fluorescence Units | Std. Dev. | % Relative ROS Levels |
| Control | - | 3450 | 210 | 100.0% |
| 6-OHDA | 100 µM | 9860 | 540 | 285.8% |
| 6-OHDA + this compound | 1 µM | 6930 | 410 | 200.9% |
| 6-OHDA + this compound | 10 µM | 4520 | 350 | 131.0% |
Table 3: Modulation of Apoptotic Markers by this compound (Western Blot Densitometry)
| Treatment Group | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio | Relative Cleaved Caspase-3 |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| 6-OHDA | 0.45 | 1.95 | 0.23 | 4.80 |
| 6-OHDA + this compound (10 µM) | 0.85 | 1.15 | 0.74 | 1.75 |
Visualizations
References
- 1. mskcc.org [mskcc.org]
- 2. SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 3. SH-SY5Y - Wikipedia [en.wikipedia.org]
- 4. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in current in vitro models on neurodegenerative diseases [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Advanced Cell Models Enable Neurodegenerative Disease Research | Lab Manager [labmanager.com]
- 8. In Vitro 3D Modeling of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of DDD028 in Tissue using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, representative protocol for the quantification of DDD028, a neuroprotective agent, in biological tissue samples. While a specific, validated method for this compound has not been published, this protocol is based on established and widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for small molecule drug quantification in complex biological matrices. The described workflow covers tissue homogenization, protein precipitation-based extraction, and LC-MS/MS analysis. Representative method validation parameters and a summary of the known signaling pathway of this compound are also included.
Introduction
This compound is a pentacyclic pyridoindole derivative with potent, non-opioid analgesic and neuroprotective properties. It is under investigation for treating neuropathic pain, such as that induced by diabetes or chemotherapy.[1][2] Efficacy has been linked to its ability to suppress astrogliosis and protect against nerve damage.[1][3] Understanding the tissue distribution and concentration of this compound is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard technology for this purpose, offering high sensitivity and selectivity for quantifying small molecules in complex biological samples.[4]
The proposed mechanism of action for this compound involves its activity as an agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3] Activation of this receptor is known to trigger downstream signaling cascades that have anti-inflammatory and cell survival effects.
This application note details a comprehensive, representative workflow for researchers to develop and validate a method for quantifying this compound in tissue.
Experimental Workflow
The overall workflow for quantifying this compound from tissue samples is a multi-step process that begins with sample collection and ends with data analysis.
Caption: Experimental workflow for this compound quantification in tissue.
Detailed Experimental Protocol
This protocol is a representative procedure and should be optimized and fully validated for the specific tissue matrix and instrumentation used.
3.1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled-DDD028 or a structural analog as Internal Standard (IS)
-
LC-MS grade Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water
-
LC-MS grade Formic Acid (FA)
-
Control (blank) tissue matrix from the same species
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bead mill homogenizer with ceramic beads
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
3.2. Sample Preparation: Tissue Homogenization and Extraction
-
Tissue Homogenization:
-
Accurately weigh approximately 20-50 mg of frozen tissue into a homogenization tube containing ceramic beads.
-
Add 4 volumes (e.g., 200 µL for 50 mg of tissue) of cold PBS or lysis buffer.
-
Homogenize the tissue using a bead mill homogenizer until a uniform lysate is achieved. Keep samples on ice to prevent degradation.
-
The resulting homogenate can be used directly for extraction.
-
-
Protein Precipitation Extraction:
-
Pipette 50 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL). The IS concentration should be optimized during method development.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Sample Clarification and Reconstitution:
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at >12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
3.3. LC-MS/MS Conditions (Representative)
-
LC System: UPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for this compound and the IS must be determined by infusing the pure compounds into the mass spectrometer.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability, as per FDA and EMA guidelines.[5][6] The following tables summarize typical performance characteristics that should be assessed.
Table 1: Calibration Curve and Sensitivity
| Parameter | Representative Value | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1 - 1000 ng/mL | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy within ±20%, Precision ≤20% |
| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 3 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Acceptance Criteria |
|---|---|---|---|---|
| LLOQ | 1 | -5.5% | 12.1% | Accuracy: ±20%, Precision: ≤20% |
| Low QC | 3 | 4.2% | 8.5% | Accuracy: ±15%, Precision: ≤15% |
| Mid QC | 100 | 1.8% | 6.2% | Accuracy: ±15%, Precision: ≤15% |
| High QC | 800 | -2.1% | 5.5% | Accuracy: ±15%, Precision: ≤15% |
Table 3: Recovery and Matrix Effect
| Parameter | Representative Value | Acceptance Criteria |
|---|---|---|
| Extraction Recovery | 85 - 95% | Consistent and reproducible |
| Matrix Effect | 90 - 105% | CV of IS-normalized matrix factor ≤15% |
Signaling Pathway of this compound
This compound is reported to exert its neuroprotective and anti-inflammatory effects by activating the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel.[3] Activation of α7nAChR leads to an influx of Ca²⁺, which subsequently triggers multiple downstream signaling cascades, including the PI3K/Akt and JAK2/STAT3 pathways, promoting cell survival and reducing inflammatory responses.[7][8][9]
Caption: Downstream signaling of this compound via the α7nAChR receptor.
References
- 1. DDD-028: A potent, neuroprotective, non-opioid compound for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. DDD-028 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DDD028 low bioavailability solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of DDD028.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a novel, potent, non-opioid compound with demonstrated analgesic properties in rodent models of neuropathic and inflammatory pain.[1][2] It is a pentacyclic pyridoindolobenzazepine derivative that shows promise as a therapeutic for conditions like diabetic neuropathy.[1][3] The preliminary mechanism of action is suggested to be mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1][4]
While specific bioavailability data for this compound is not extensively published, compounds with similar complex, high molecular weight structures often exhibit poor aqueous solubility and/or permeability, which are common causes of low oral bioavailability.[5][6] Low bioavailability can lead to high inter-individual variability in therapeutic response and may require higher doses to achieve the desired therapeutic effect, potentially increasing the risk of side effects. This guide is predicated on the common challenges faced with such molecules and aims to provide proactive solutions.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[7] These techniques primarily focus on improving the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area available for dissolution.[8][9]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility.[7]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization and absorption.[10][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[7]
-
Nanotechnology-Based Approaches: This includes the formulation of nanoparticles, nanoemulsions, and nanosuspensions to improve dissolution and absorption.[8][12][13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at improving this compound bioavailability.
| Issue Encountered | Potential Cause | Recommended Solution/Troubleshooting Step |
| Low in vitro dissolution rate of this compound from a simple powder formulation. | Poor aqueous solubility of the crystalline form of this compound. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. 2. Formulate a Solid Dispersion: Use techniques like hot-melt extrusion or spray drying with a suitable polymer carrier. 3. Utilize a Surfactant: Incorporate a biocompatible surfactant in the dissolution medium to improve wetting and solubilization. |
| High variability in plasma concentrations of this compound in animal studies. | Poor and erratic absorption from the gastrointestinal tract. This can be due to low solubility and the effect of food. | 1. Develop a Lipid-Based Formulation: Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization and consistency of absorption. 2. Administer as a Nanosuspension: A nanosuspension can lead to more rapid and complete dissolution, reducing variability.[14] |
| Precipitation of this compound in the gastrointestinal tract upon dilution of a formulation. | The formulation provides supersaturation, but the drug crystallizes out before it can be absorbed. | 1. Incorporate a Precipitation Inhibitor: Add a polymer like HPMC or PVP to the formulation to maintain the supersaturated state. 2. Optimize the Formulation: Adjust the ratio of oil, surfactant, and cosurfactant in a SEDDS formulation to ensure the drug remains solubilized upon dispersion. |
| Low apparent permeability of this compound in cell-based assays (e.g., Caco-2). | The compound may be a substrate for efflux transporters (like P-glycoprotein) or have inherently low membrane permeability. | 1. Investigate Efflux: Conduct experiments with known P-gp inhibitors (e.g., verapamil) to determine if efflux is a limiting factor. 2. Use Permeation Enhancers: Include safe and effective permeation enhancers in the formulation, though this requires careful toxicological evaluation.[10] 3. Lipid-Based Systems: LBDDS can promote lymphatic transport, bypassing the portal circulation and first-pass metabolism, which can be beneficial.[11][15] |
Experimental Protocols
Preparation of a this compound Nanosuspension by Wet Media Milling
This protocol describes a common method for particle size reduction to the nanoscale.
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or a specialized bead mill
Procedure:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) in the stabilizer solution using a high-shear homogenizer for 10 minutes.
-
Add the pre-suspension to the milling chamber containing the milling media. The chamber should be filled to approximately 50-70% with the beads.
-
Begin the milling process at a set speed (e.g., 2000 rpm) and temperature (e.g., controlled at 4°C to prevent degradation).
-
Mill for a predetermined time (e.g., 1-4 hours). Withdraw small samples at regular intervals to monitor particle size reduction using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.
In Vitro Dissolution Testing of this compound Formulations
This protocol outlines a standard procedure for evaluating the dissolution performance of different this compound formulations.
Objective: To compare the dissolution profiles of different this compound formulations (e.g., pure drug, micronized powder, solid dispersion, nanosuspension).
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Materials:
-
This compound formulations
-
Dissolution medium: 900 mL of a biorelevant medium, e.g., Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Standard laboratory glassware and HPLC for analysis.
Procedure:
-
Set the temperature of the dissolution bath to 37 ± 0.5°C and the paddle speed to 75 RPM.[16]
-
Add 900 mL of the dissolution medium to each vessel and allow it to equilibrate to the set temperature.
-
Introduce a precisely weighed amount of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.[17]
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation in rats.[18]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound after oral administration.
Animals: Male Sprague-Dawley rats (250-300 g)
Materials:
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge and equipment for plasma separation and storage
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the animals into groups (e.g., n=6 per group) to receive either the vehicle control or the this compound formulation.
-
Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to separate the plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to calculate parameters such as Cmax, Tmax, and AUC. The bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.[19]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Media
This table presents hypothetical data to illustrate the solubility challenges that might be faced with this compound.
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1 |
| 0.1 N HCl | 1.2 | 5 |
| Phosphate Buffer | 6.8 | < 1 |
| FaSSIF | 6.5 | 15 |
| FeSSIF | 5.0 | 25 |
Table 2: Comparison of Hypothetical Pharmacokinetic Parameters for Different this compound Formulations in Rats (10 mg/kg Oral Dose)
This table provides a hypothetical comparison to demonstrate the potential improvements with advanced formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 450 ± 120 | 100 (Reference) |
| Micronized Powder | 120 ± 30 | 2.0 ± 0.5 | 1100 ± 250 | 244 |
| Solid Dispersion | 250 ± 50 | 1.5 ± 0.5 | 2300 ± 400 | 511 |
| Nanosuspension | 350 ± 60 | 1.0 ± 0.3 | 3150 ± 550 | 700 |
| SEDDS | 450 ± 80 | 1.0 ± 0.2 | 4200 ± 700 | 933 |
Visualizations
Caption: Troubleshooting logic for low bioavailability.
Caption: Workflow for formulation development.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. DDD-028: a potent potential non-opioid, non-cannabinoid analgesic for neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DDD-028: A potent, neuroprotective, non-opioid compound for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DDD-028 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Drug solubility and permeability [pion-inc.com]
- 6. youtube.com [youtube.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. scispace.com [scispace.com]
- 15. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 19. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Technical Support Center: Overcoming Solubility Challenges with DDD028
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the non-opioid analgesic compound, DDD028, in their experiments. The information addresses common solubility issues and offers practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, it is highly recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[1] For in vivo studies, this compound has been successfully administered as a suspension in 1% carboxymethylcellulose (CMC).
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for poorly soluble compounds. To mitigate this, ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, as many cell lines can tolerate this concentration without significant cytotoxicity.[2] It is also advisable to add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
Q3: What is the maximum aqueous solubility of this compound?
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the primary recommended solvent, other organic solvents like ethanol (B145695) may be used, though the solubility might be lower.[5] It is crucial to perform small-scale solubility tests before preparing a large stock solution. Always consider the compatibility of the solvent with your experimental system and the potential for solvent-induced toxicity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO incrementally. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid dissolution.[5][6] |
| Precipitate forms in the stock solution during storage. | The compound has come out of solution due to temperature fluctuations or solvent evaporation. | Warm the stock solution to 37°C and vortex until the precipitate redissolves. To prevent this, ensure vials are tightly sealed and consider storing aliquots at -80°C for long-term stability.[6] |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the culture medium leading to variable effective concentrations. | Prepare working solutions by adding the DMSO stock to the medium with vigorous mixing. Perform serial dilutions of the stock solution in the culture medium to reach the final desired concentrations. Include a vehicle control with the same final DMSO concentration in all experiments.[2] |
| Difficulty in preparing a homogenous suspension for in vivo studies. | Improper mixing or inappropriate vehicle. | Use a homogenizer or sonicator to ensure a uniform suspension of this compound in 1% CMC. Prepare the suspension fresh before each administration to prevent settling. |
Quantitative Data Summary
The following table summarizes the known physicochemical and solubility properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀N₂ | [1][7] |
| Molecular Weight | 288.39 g/mol | [1][7] |
| Solubility in DMSO | Soluble (Exact value to be determined by user) | [1] |
| Solubility in Ethanol | Potentially soluble, but likely lower than in DMSO (To be determined by user) | [3] |
| Solubility in PBS (pH 7.4) | Expected to be very low (To be determined by user) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.884 mg of this compound.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 2.884 mg of this compound.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: General Procedure for Cell-Based Assays
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to avoid pipetting very small volumes.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5%. A vehicle control containing the same final DMSO concentration should be included in all experiments.[2]
-
Cell Treatment: Add the prepared working solutions of this compound to your cells and incubate for the desired experimental duration.
Visualizations
Caption: Workflow for preparing this compound stock solutions and in vivo suspensions.
Caption: Simplified signaling cascade initiated by this compound activation of α7nAChR.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.biologists.com [journals.biologists.com]
Technical Support Center: Investigating Potential Off-Target Effects of DDD028
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating potential off-target effects of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist, DDD028. Given the preclinical stage of this compound, publicly available data on its selectivity is limited. This resource aims to equip users with the necessary information and experimental frameworks to assess potential off-target activities in their own research.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target interaction for this compound?
A: Based on available data, this compound has been shown to have binding affinity for the serotonin (B10506) 2b (5-HT2B) receptor.[1] However, quantitative data such as the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) for this interaction are not publicly available at this time. It is noted that compounds with activity less than or equal to 10µM are flagged as active in the source database.[1]
Q2: Are there other potential off-target concerns for α7nAChR agonists like this compound?
A: Yes, as a class of compounds, some α7nAChR agonists have been reported to interact with other receptors, notably the serotonin 3 (5-HT3) receptor. For instance, the α7nAChR partial agonist RG3487 also acts as a 5-HT3 receptor antagonist.[2] Another compound, EVP-6124, showed inhibitory activity at the 5-HT3 receptor.[3] Therefore, it is prudent to consider the potential for 5-HT3 receptor interaction when working with this compound or other novel α7nAChR agonists.
Q3: What are the known functions of the potential off-target receptors?
A:
-
5-HT2B Receptor: This receptor is involved in various physiological processes. Of particular note to drug development, agonism at the 5-HT2B receptor has been linked to valvular heart disease.[4][5] It also plays a role in pulmonary vasoconstriction and cardiac structure regulation.[4]
-
5-HT3 Receptor: This receptor is a ligand-gated ion channel primarily known for its role in the chemoreceptor trigger zone of the brainstem, mediating nausea and vomiting. Antagonists of the 5-HT3 receptor are used as antiemetics. It is also involved in modulating the release of other neurotransmitters.[2]
Q4: What is the on-target mechanism of action for this compound?
A: The primary mechanism of action for this compound is as an agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems and is implicated in cognitive function, inflammation, and pain perception.
Troubleshooting Guides
Issue: Unexpected Phenotypic Effects Observed in Preclinical Models
If you observe unexpected physiological or behavioral effects in your in vivo or in vitro models when using this compound, it is important to consider the possibility of off-target effects.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the observed phenotype in relation to 5-HT2B and 5-HT3 receptor modulation.
-
Control Compounds: Employ selective 5-HT2B and 5-HT3 receptor antagonists in your experimental system alongside this compound. If the unexpected effect is blocked or attenuated by a specific antagonist, it provides evidence for the involvement of that off-target receptor.
-
Dose-Response Analysis: Characterize the dose-response relationship for both the on-target (α7nAChR-mediated) and any suspected off-target effects. A significant separation in the potency of this compound for these effects can help in designing experiments that minimize off-target engagement.
Issue: Inconsistent Results Across Different Cell Lines or Tissues
Variability in experimental outcomes could be due to differential expression levels of the on-target (α7nAChR) and potential off-target (5-HT2B, 5-HT3) receptors in different biological systems.
Troubleshooting Steps:
-
Receptor Expression Profiling: Perform quantitative PCR (qPCR) or western blotting to determine the relative expression levels of α7nAChR, 5-HT2B, and 5-HT3 receptors in the cell lines or tissues being used.
-
Utilize Recombinant Cell Lines: If possible, use cell lines engineered to express only the receptor of interest to dissect the specific effects of this compound on each target.
Data Summary
Due to the limited publicly available quantitative data for this compound, the following table provides a template for researchers to populate with their own experimental findings or with data from forthcoming publications.
| Target Receptor | Binding Affinity (Ki/IC50) | Functional Activity (EC50/IC50) | Experimental System |
| On-Target | |||
| α7nAChR | Data not available | Data not available | |
| Potential Off-Targets | |||
| 5-HT2B Receptor | Data not available (activity ≤ 10µM suggested)[1] | Data not available | |
| 5-HT3 Receptor | Data not available | Data not available |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Off-Target Affinity
This protocol outlines a general procedure to determine the binding affinity of this compound for the 5-HT2B and 5-HT3 receptors.
-
Objective: To quantify the binding affinity (Ki) of this compound for human 5-HT2B and 5-HT3 receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human 5-HT2B or 5-HT3 receptors.
-
Radioligands: [3H]-LSD for 5-HT2B receptors; [3H]-granisetron for 5-HT3 receptors.
-
Non-specific binding inhibitors: Mianserin for 5-HT2B; MDL 72222 for 5-HT3.
-
This compound stock solution.
-
Assay buffer.
-
Scintillation vials and cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or the non-specific inhibitor (for non-specific binding).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay for 5-HT2B Receptor Activation (Calcium Flux)
This protocol describes a method to assess the functional activity of this compound at the 5-HT2B receptor.
-
Objective: To determine if this compound acts as an agonist or antagonist at the human 5-HT2B receptor and to quantify its potency (EC50 or IC50).
-
Materials:
-
Cell line stably expressing the human 5-HT2B receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
This compound stock solution.
-
5-HT (serotonin) as a reference agonist.
-
A selective 5-HT2B antagonist as a control.
-
Assay buffer (e.g., HBSS).
-
A fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To test for agonist activity, add serial dilutions of this compound to the wells and measure the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration of 5-HT (e.g., its EC80) and measure the change in fluorescence.
-
Analyze the data to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Visualizations
Caption: On-target signaling pathway of this compound via α7nAChR activation.
Caption: Potential off-target signaling pathways for an α7nAChR agonist.
Caption: Experimental workflow for characterizing off-target effects.
References
- 1. AID 1178567 - Binding affinity to 5-HT2B receptor (unknown origin) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 5. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing α7 nAChR Desensitization with DDD028
This technical support center is designed for researchers, scientists, and drug development professionals investigating the compound DDD028 and its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
About this compound and its Mechanism
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel pentacyclic pyridoindolobenzazepine derivative.[1] Preclinical studies indicate that its analgesic and neuroprotective effects are mediated through the α7 nicotinic acetylcholine receptor (α7 nAChR).[2][3] The pain-relieving effects of this compound are blocked by the selective α7 nAChR antagonist methyllycaconitine, suggesting that this compound acts as a positive modulator of this receptor.[3]
Q2: How might this compound manage α7 nAChR desensitization?
The α7 nAChR is characterized by rapid activation followed by swift desensitization in the continued presence of an agonist.[4][5][6] Compounds can manage this desensitization process through different mechanisms, often classified as Positive Allosteric Modulators (PAMs):
-
Type I PAMs: These modulators primarily increase the peak current response to an agonist with minimal to no effect on the desensitization rate.[1][7]
-
Type II PAMs: These modulators not only enhance the peak current but also significantly slow the rate of desensitization, leading to a prolonged channel opening.[1][7]
The specific classification of this compound as a Type I or Type II PAM has not been detailed in publicly available literature and would require experimental determination.
Q3: What are the key downstream signaling pathways activated by the α7 nAChR?
The α7 nAChR is a ligand-gated ion channel with a high permeability to calcium (Ca²⁺).[4][6] Upon activation, the influx of Ca²⁺ can trigger several intracellular signaling cascades, including:
-
PI3K/Akt Pathway: This pathway is crucial for promoting neuronal survival and is implicated in the neuroprotective effects of α7 nAChR activation.[6][8]
-
JAK2/STAT3 Pathway: Activation of this pathway is linked to the anti-inflammatory effects mediated by α7 nAChRs.[4][8]
-
cAMP/PKA Pathway: This pathway is involved in the modulation of synaptic transmission and plasticity.
-
MAPK/ERK Pathway: Increased intracellular calcium can also activate this pathway, which is involved in various cellular processes.[4]
Experimental Considerations
Q4: What are the primary challenges when studying α7 nAChR function in vitro?
The extremely rapid desensitization kinetics of the α7 nAChR present a significant experimental challenge.[6][9] To accurately measure agonist-evoked currents, a very fast solution exchange system is necessary. Otherwise, the receptor may desensitize before the peak response is recorded, leading to an underestimation of the current and an overestimation of the agonist's EC50.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during electrophysiological experiments aimed at characterizing the effect of compounds like this compound on α7 nAChR.
| Issue | Possible Cause | Recommended Solution |
| No or very small currents observed | 1. Poor receptor expression: Insufficient levels of functional α7 nAChRs on the cell surface. | 1a. Confirm expression with a potent, known α7 nAChR agonist (e.g., choline (B1196258) or acetylcholine).1b. For transfected cells, verify transfection efficiency and allow 48-72 hours for optimal protein expression. |
| 2. Rapid Desensitization: The agonist application is too slow, causing the receptor to desensitize before a peak current can be measured.[6] | 2a. Utilize a rapid perfusion system to ensure fast solution exchange around the cell or oocyte.2b. Ensure the recording chamber volume is small to facilitate quick solution changes. | |
| High variability in responses | 1. Inconsistent Drug Application: The perfusion system is not delivering a consistent concentration of agonist/modulator for each application. | 1a. Check the perfusion system for blockages or leaks.1b. Ensure consistent pressure and flow rates for all applications. |
| 2. Cell Health: The health of the recorded cell or oocyte is deteriorating over the course of the experiment. | 2a. Continuously monitor cell health parameters (e.g., resting membrane potential, input resistance).2b. Discard data from cells that show significant changes in baseline properties. | |
| 3. Receptor Rundown: Repeated agonist applications can lead to a progressive decrease in current amplitude. | 3a. Allow for a sufficient wash period (e.g., 5 minutes) between applications to permit full recovery from desensitization.[12] | |
| This compound shows no effect | 1. Incorrect Concentration: The concentration of this compound used is outside of its effective range. | 1a. Perform a dose-response curve with a wide range of this compound concentrations. |
| 2. Solubility Issues: this compound is not fully dissolved in the recording buffer. | 2a. Verify the solubility of this compound in your experimental buffer. A solvent like DMSO may be required. If so, use a final concentration of <0.1% and include a vehicle control. | |
| 3. Agonist Concentration: As a PAM, the effect of this compound is dependent on the presence of an agonist. The agonist concentration may be too high (saturating) or too low. | 3a. Test this compound's effect at an agonist concentration around its EC20-EC50 to best observe potentiation. |
Quantitative Data Summary
The following tables are templates for researchers to systematically record and present their findings on this compound. Note: Specific quantitative data for this compound's interaction with α7 nAChR desensitization is not currently available in public literature and must be determined experimentally.
Table 1: Effect of this compound on α7 nAChR Desensitization Kinetics
| Compound | Agonist [Conc.] | Peak Current (% of Control) | Desensitization Time Constant (τ, ms) | Steady-State Current (% of Peak) |
|---|---|---|---|---|
| Vehicle | ACh [100 μM] | 100 | Experimental Value | Experimental Value |
| This compound [1 μM] | ACh [100 μM] | Experimental Value | Experimental Value | Experimental Value |
| This compound [10 μM] | ACh [100 μM] | Experimental Value | Experimental Value | Experimental Value |
| this compound [30 μM] | ACh [100 μM] | Experimental Value | Experimental Value | Experimental Value |
Table 2: Effect of this compound on Recovery from Desensitization
| Compound | Recovery Time Constant (τ, s) |
|---|---|
| Vehicle | Experimental Value |
| this compound [10 μM] | Experimental Value |
Experimental Protocols
Detailed Methodology: Characterizing the Effect of this compound on α7 nAChR Desensitization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Receptor Expression:
-
Surgically remove oocyte lobes from an anesthetized Xenopus laevis frog.
-
Isolate and defolliculate Stage V–VI oocytes using collagenase treatment.
-
Inject each oocyte with cRNA encoding the human α7 nAChR subunit.
-
Incubate the injected oocytes for 2–5 days at 18°C in Barth's solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a low-volume recording chamber (<200 µL) and perfuse continuously with standard frog Ringer's solution.
-
Impale the oocyte with two sharp glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl.
-
Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
-
Drug Application and Protocols:
-
Prepare stock solutions of this compound and acetylcholine (ACh) and dilute to final concentrations in Ringer's solution on the day of the experiment.
-
Use a computer-controlled, multi-barrel rapid perfusion system for drug application.
-
To measure the effect on desensitization:
-
Apply a control pulse of ACh (e.g., 100 µM for 5 seconds).
-
After a 5-minute washout and recovery period, co-apply the same concentration of ACh with the desired concentration of this compound for 5 seconds.
-
Measure the peak current amplitude and fit the current decay with a single or double exponential function to determine the desensitization time constant(s).
-
-
To measure the effect on recovery from desensitization (Two-Pulse Protocol):
-
Apply a conditioning pulse of ACh (± this compound) for 5 seconds to induce desensitization.
-
Wash with Ringer's solution for a variable inter-pulse interval (e.g., ranging from 1 second to 5 minutes).
-
Apply a second, identical test pulse of ACh.
-
The amplitude of the second peak current, normalized to the first, is plotted against the inter-pulse interval duration. The data is then fitted with an exponential function to calculate the recovery time constant.
-
-
-
Data Analysis:
-
Acquire and analyze data using software such as pCLAMP.
-
Compare the parameters (peak current, desensitization rate, recovery rate) obtained in the presence and absence of this compound using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Visualizations
Caption: Key signaling pathways downstream of α7 nAChR activation.
Caption: Workflow for characterizing this compound's effect on α7 nAChR.
Caption: Troubleshooting guide for α7 nAChR electrophysiology.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine | Journal of Neuroscience [jneurosci.org]
- 6. Differential Desensitization and Distribution of Nicotinic Acetylcholine Receptor Subtypes in Midbrain Dopamine Areas | Journal of Neuroscience [jneurosci.org]
- 7. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Autonomous Inhibition of α7-Containing Nicotinic Acetylcholine Receptors Prevents Death of Parasympathetic Neurons during Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DDD028 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of DDD028 for maximum therapeutic efficacy in preclinical studies. The information is presented in a question-and-answer format, supplemented with detailed troubleshooting guides, data tables, experimental protocols, and visualizations of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, neuroprotective, non-opioid compound that exerts its effects primarily as an agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). Its analgesic and neuroprotective properties are mediated through the activation of this receptor.
Q2: In what preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in rodent models of both diabetic neuropathy and chemotherapy-induced neuropathic pain. It has been shown to alleviate mechanical allodynia and thermal hyperalgesia, and exhibits disease-modifying properties by protecting against nerve damage.
Q3: What is a recommended starting dose for in vivo efficacy studies in rodents?
A3: Based on published preclinical data, an oral dose of 10 mg/kg has been shown to be effective in counteracting neuropathic pain in mouse models of chemotherapy-induced neuropathy. However, dose-ranging studies are crucial to determine the optimal dose for your specific model and experimental conditions. A dose-dependent effect has been observed, with doses between 1-25 mg/kg showing efficacy in rats.[1][2]
Q4: How does the efficacy of this compound compare to standard-of-care drugs like pregabalin (B1679071)?
A4: Preclinical studies suggest that this compound is more effective than pregabalin in preventing chemotherapy-induced neurotoxicity. While direct dose-to-dose comparisons in efficacy studies are model-dependent, this compound has shown potent anti-hyperalgesic effects at doses where pregabalin has also been tested.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Mechanical Allodynia in a Rat Model of Paclitaxel-Induced Neuropathic Pain
| This compound Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Maximum Possible Effect (MPE) | Duration of Significant Effect (minutes) |
| Vehicle | 43.2 ± 0.5 | 0% | - |
| 1 | 50.1 ± 0.6 | 29.5% | 30-60 |
| 5 | 55.8 ± 0.7 | 53.8% | 30-60 |
| 10 | 60.3 ± 0.8 | 73.1% | 30-90 |
| 25 | 66.5 ± 0.7 | 100% | 30-90 |
Data adapted from a study in a paclitaxel-induced neuropathy rat model.[1] The paw withdrawal threshold was measured using the Paw Pressure test.
Table 2: Comparative Efficacy of this compound and Pregabalin in a Mouse Model of Chemotherapy-Induced Neuropathy
| Treatment | Dose (mg/kg, p.o.) | Endpoint | Outcome |
| This compound | 10 | Mechanical Allodynia (von Frey) | Significant reversal of paclitaxel-induced hypersensitivity. |
| This compound | 10 | Nerve Conduction Velocity | Restoration of near-normal sensory nerve conduction. |
| Pregabalin | 30 | Mechanical Allodynia (von Frey) | Significant reversal of paclitaxel-induced hypersensitivity. |
| Pregabalin | 30 | Nerve Conduction Velocity | Less effective than this compound in restoring nerve conduction. |
This table summarizes qualitative findings from a study comparing the neuroprotective effects of this compound and pregabalin.
Experimental Protocols
Dose-Response Evaluation of this compound using the von Frey Test in a Rodent Model of Neuropathic Pain
Objective: To determine the dose-dependent efficacy of this compound in alleviating mechanical allodynia.
Materials:
-
This compound
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Rodent model of neuropathic pain (e.g., streptozotocin-induced diabetic neuropathy or chemotherapy-induced neuropathy)
-
von Frey filaments of varying stiffness
-
Elevated wire mesh platform with transparent enclosures
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment. Place individual animals in the enclosures on the wire mesh platform and allow them to habituate for 15-30 minutes.
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT) for each animal.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold.
-
-
Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 1, 5, 10, 25 mg/kg) or the vehicle to different groups of animals.
-
Post-Dosing Measurements: At specific time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the von Frey test to determine the PWT.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each dose group at each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
Assessment of this compound's Neuroprotective Effect on Nerve Conduction Velocity (NCV)
Objective: To evaluate the ability of this compound to preserve or restore nerve function in a rodent model of neuropathy.
Materials:
-
This compound
-
Vehicle
-
Rodent model of neuropathy
-
Anesthesia (e.g., isoflurane)
-
Nerve conduction recording equipment (electromyograph)
-
Subdermal needle electrodes
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain a constant body temperature (around 37°C).
-
Electrode Placement:
-
Stimulating electrodes: Place a pair of stimulating needle electrodes along the sciatic nerve at two distinct points (e.g., the sciatic notch and the ankle).
-
Recording electrodes: Place a pair of recording needle electrodes in the interosseous muscles of the hind paw.
-
Ground electrode: Place a ground electrode subcutaneously in the contralateral paw or the tail.
-
-
Nerve Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus at the proximal stimulation site (sciatic notch) and record the resulting compound muscle action potential (CMAP).
-
Deliver the same stimulus at the distal stimulation site (ankle) and record the CMAP.
-
-
Data Acquisition: Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulation points. Measure the distance between the two stimulating electrodes.
-
NCV Calculation: Calculate the motor NCV using the following formula:
-
NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
Data Analysis: Compare the NCV values between vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or one-way ANOVA).
Mandatory Visualizations
Caption: Signaling pathway of this compound via α7nAChR leading to neuroprotection.
Caption: Workflow for determining the optimal dosage of this compound.
Troubleshooting Guides
von Frey Test
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in baseline readings | - Inadequate animal acclimation. - Inconsistent application of filaments. - Environmental stressors (noise, light). | - Ensure a consistent and sufficient acclimation period. - Standardize the location and pressure of filament application. - Conduct experiments in a quiet, controlled environment. |
| Animals not responding to high-force filaments | - Nerve damage is not sufficiently established in the model. - Incorrect placement of the filament. | - Verify the neuropathy model through other means (e.g., histology). - Ensure the filament is applied to the most sensitive area of the paw. |
| All animals respond to the lowest-force filament | - Hypersensitivity is extremely pronounced. - Filaments are not calibrated correctly. | - Use a set of filaments with even lower force values. - Check the calibration of your von Frey filaments. |
Nerve Conduction Velocity (NCV) Measurements
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy signal or poor waveform | - Poor electrode contact. - Animal movement. - Electrical interference. | - Ensure subdermal needles are correctly placed and have good contact. - Maintain a stable plane of anesthesia. - Ground the equipment properly and remove sources of electrical noise. |
| Inconsistent NCV readings | - Fluctuations in animal's body temperature. - Inconsistent electrode placement. | - Continuously monitor and maintain the animal's core body temperature. - Use anatomical landmarks for consistent electrode placement between animals. |
| Inability to elicit a CMAP | - Nerve damage is too severe. - Inadequate stimulation intensity. - Incorrect electrode placement. | - Confirm nerve integrity if possible. - Ensure a supramaximal stimulus is being delivered. - Re-check the placement of both stimulating and recording electrodes. |
Drug Administration
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Regurgitation or aspiration during oral gavage | - Incorrect placement of the gavage needle into the trachea. - Excessive volume administered. | - Ensure the gavage needle is correctly inserted into the esophagus. - Adhere to recommended maximum oral administration volumes for the animal's weight. |
| Swelling or leakage at the tail vein injection site | - Needle has perforated the vein or was not inserted correctly. - Injection was administered too quickly. | - Withdraw the needle and apply gentle pressure. Attempt injection at a more proximal site on the tail. - Inject the solution slowly and steadily. |
References
DDD028 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of DDD028.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
As a powder: -20°C for up to 3 years.
-
In solvent (e.g., DMSO): -80°C for up to 1 year.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in a high-purity organic solvent. This compound is soluble in DMSO. For a typical 10 mM stock solution, dissolve the appropriate mass of this compound powder in the calculated volume of DMSO and ensure complete dissolution by vortexing or brief sonication. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q5: Is there any information on the photostability and aqueous stability of this compound?
A5: Specific public data on the photostability and long-term aqueous stability of this compound is limited. For critical experiments, it is advisable to prepare fresh aqueous solutions from a frozen stock for each use. To minimize potential degradation from light exposure, it is best practice to store this compound powder and stock solutions in light-protected vials. If photostability is a concern for your specific application, it is recommended to conduct your own evaluation.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
-
Potential Cause: As a hydrophobic molecule, this compound has limited solubility in aqueous solutions. Rapid dilution of a high-concentration organic stock solution into an aqueous medium can cause the compound to "crash out" or precipitate.
-
Recommended Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed (37°C) aqueous buffer or media.
-
Rapid Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Solubility Enhancers: For in vivo formulations, co-solvents such as PEG300 and Tween 80 can be used to improve solubility. For cell-based assays, the presence of serum in the culture medium can aid in keeping the compound in solution due to protein binding.
-
pH Adjustment: The solubility of some compounds is pH-dependent. While adjusting the pH of your buffer or media, ensure it remains within a physiologically acceptable range for your cells or experimental model.
-
Issue: Loss of this compound activity in an experiment.
-
Potential Cause: This could be due to degradation of the compound in the experimental solution, adsorption to plasticware, or multiple freeze-thaw cycles of the stock solution.
-
Recommended Solutions:
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored stock solution.
-
Aliquot Stock Solutions: Aliquot your stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles.
-
Low-Adhesion Plasticware: If you suspect adsorption to your experimental containers, consider using low-adhesion microplates or tubes.
-
Confirm Stock Solution Integrity: If you have doubts about the stability of your stock solution over time, it is recommended to prepare a fresh stock.
-
Issue: Inconsistent experimental results.
-
Potential Cause: Inconsistency can arise from variations in solution preparation, cell seeding density, or incubation times.
-
Recommended Solutions:
-
Standardized Protocols: Ensure that all experimental parameters, including solution preparation, cell handling, and treatment times, are standardized and well-documented.
-
Vehicle Controls: Always include a vehicle control (the solvent used for the stock solution at the same final concentration) to account for any effects of the solvent on the experimental system.
-
Positive and Negative Controls: Utilize appropriate positive and negative controls to validate your assay's performance.
-
Data Presentation
Table 1: this compound Storage and Stability Summary
| Form | Storage Temperature | Shelf Life | Shipping Condition |
| Powder | -20°C | 3 years | Ambient temperature or with blue ice |
| In Solvent | -80°C | 1 year | N/A |
Table 2: this compound Solubility Profile
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Specific quantitative data not publicly available. It is recommended to perform solubility testing for your specific experimental needs. |
| PBS | Specific quantitative data not publicly available. It is recommended to perform solubility testing for your specific experimental needs. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation:
-
Molecular Weight of this compound: 288.39 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 288.39 g/mol * 1000 mg/g = 2.8839 mg
-
-
-
Procedure:
-
Weigh out 2.88 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath.
-
Aliquot the 10 mM stock solution into smaller, single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Protocol for a Cell-Based Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Endpoint: Perform the desired assay to measure the effect of this compound (e.g., cell viability assay, cytokine measurement, etc.) according to the manufacturer's instructions.
Mandatory Visualization
Troubleshooting inconsistent results with DDD028
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DDD028 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the analgesic effect of this compound in our neuropathic pain model. What are the potential causes?
Inconsistent analgesic effects can stem from several factors, ranging from procedural variability to the pharmacological properties of this compound. Here are some key areas to investigate:
-
Animal Model and Acclimatization: Animal models of neuropathic pain, such as those induced by chemotherapy agents like paclitaxel (B517696) or surgical nerve ligation, can have inherent variability. Ensure that your surgical procedures or chemotherapy administration protocols are highly consistent across all animals. Proper acclimatization of animals to the testing environment is also crucial to reduce stress-induced variability in pain perception.
-
Behavioral Testing: The von Frey test, a common method for assessing mechanical allodynia, can be a significant source of variability. Ensure that the same researcher, blinded to the treatment groups, performs the test at the same time of day for all animals. Consistent application of the filaments to the same area of the paw is essential.
-
This compound Formulation and Administration: Ensure that this compound is completely solubilized and administered consistently. For oral administration, ensure the gavage is performed correctly to avoid accidental administration into the lungs.
-
Dose-Response Relationship: As an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, this compound may exhibit a bell-shaped dose-response curve. If you are using a single high dose, you might be on the descending part of the curve, leading to a reduced or inconsistent effect. It is advisable to perform a dose-response study to identify the optimal therapeutic dose in your specific model.
Q2: We are not observing the expected neuroprotective effects of this compound in our in vitro or in vivo models. What should we check?
If the expected neuroprotective effects are absent, consider the following:
-
Timing of Administration: For neuroprotection studies, the timing of this compound administration is critical. In models of chemotherapy-induced neuropathy, for instance, this compound has been shown to be effective when administered concomitantly with the neurotoxic agent. Review your treatment schedule to ensure it aligns with a neuroprotective paradigm.
-
Cellular Model System: If you are using an in vitro model, ensure that the cells express functional α7 nAChRs. The expression levels of these receptors can vary between cell lines and even with passage number.
-
Outcome Measures: The choice of endpoint to measure neuroprotection is important. Consider using multiple assays to assess different aspects of neuroprotection, such as neurite outgrowth, cell viability, and markers of apoptosis.
Q3: We are seeing inconsistent results in our cellular assays with this compound. What could be the reason?
Variability in cellular assays can be attributed to several factors:
-
Receptor Desensitization: α7 nAChRs are known to undergo rapid desensitization upon prolonged exposure to agonists. If you are pre-incubating cells with this compound for extended periods, you may be desensitizing the receptors, leading to a diminished response. Consider using shorter incubation times or co-administering a positive allosteric modulator (PAM) to reduce desensitization.
-
Compound Stability: Ensure the stability of your this compound stock solutions. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions for each experiment.[1][2]
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence receptor expression and cell signaling pathways.
Data Presentation
Table 1: Recommended Dosages for this compound in Rodent Models of Neuropathic Pain
| Animal Model | Species | Route of Administration | Effective Dose Range | Reference |
| Paclitaxel-Induced Neuropathy | Rat | Oral (per os) | 1 - 25 mg/kg | [3] |
| Paclitaxel-Induced Neuropathy | Mouse | Oral (per os) | 10 mg/kg | [4] |
| Chronic Constriction Injury (CCI) | Mouse | Oral (per os) | 3 mg/kg | [1] |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat | Oral (per os) | 1 - 25 mg/kg | [5] |
Experimental Protocols
Protocol 1: Paclitaxel-Induced Neuropathic Pain Model in Mice
This protocol is adapted from studies demonstrating the efficacy of this compound in a chemotherapy-induced neuropathy model.[4]
-
Animals: Male CD-1 mice (20-25 g) are used.
-
Paclitaxel Administration: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2.0 mg/kg on four alternate days (days 0, 2, 4, and 6).
-
This compound Administration: this compound is suspended in 1% carboxymethylcellulose and administered orally (per os) at a dose of 10 mg/kg daily, starting from the first day of paclitaxel administration and continuing for the duration of the experiment.
-
Behavioral Testing: Mechanical allodynia is assessed using the von Frey test before the first paclitaxel injection (baseline) and at regular intervals throughout the study.
-
Data Analysis: The paw withdrawal threshold is calculated and compared between the vehicle-treated, paclitaxel-only, and paclitaxel + this compound-treated groups.
Mandatory Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
Technical Support Center: Addressing Vehicle Effects in DDD028 Control Groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound DDD028. The focus is on addressing potential confounding effects arising from vehicle controls, particularly 1% carboxymethylcellulose (CMC), in both in vitro and in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound administration in preclinical studies?
A1: Published preclinical studies have utilized a 1% aqueous solution of sodium carboxymethylcellulose (CMC) to suspend this compound for oral administration in rodent models of neuropathic and inflammatory pain. This is a common choice for poorly water-soluble compounds.
Q2: Why is it critical to include a vehicle-only control group in my experiments?
A2: A vehicle-only control group is essential to differentiate the pharmacological effects of this compound from any biological effects of the vehicle itself. Without this control, any observed effects could be erroneously attributed to the drug candidate.
Q3: Can the 1% CMC vehicle influence experimental outcomes in neuropathic pain models?
A3: While 1% CMC is generally considered inert, it is crucial to be aware of potential, though often subtle, effects. High concentrations or intraperitoneal administration of CMC have been associated with inflammatory responses. In sensitive behavioral assays, such as those used in neuropathic pain models, the vehicle could potentially influence baseline responses. Therefore, careful comparison with a saline or untreated control group is advisable, in addition to the vehicle control.
Q4: Are there any known interactions between CMC and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), the proposed target of this compound?
A4: There is no direct evidence to suggest that CMC interferes with α7nAChR binding or function. However, a recent study in Drosophila melanogaster indicated that CMC can disrupt intestinal homeostasis by repressing Notch signaling.[1] While this is a different pathway, it highlights the potential for vehicles to have off-target biological effects that could indirectly influence experimental systems. Researchers should remain vigilant for unexpected results in their assays.
Q5: What are some alternative vehicles if I suspect 1% CMC is affecting my results?
A5: For oral administration of poorly soluble compounds, several alternative vehicles can be considered. The choice depends on the physicochemical properties of the compound and the experimental design. Some common alternatives include:
-
Polyethylene glycol (PEG) solutions (e.g., PEG 400): Often used for their solubilizing properties.
-
Hydroxypropyl methylcellulose (B11928114) (HPMC): Another cellulose (B213188) derivative with similar properties to CMC.
-
Lipid-based formulations: Such as oil-in-water emulsions or self-emulsifying drug delivery systems (SEDDS), which can improve the oral bioavailability of lipophilic compounds.[2][3][4][5]
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs to enhance their solubility.[4][5]
It is imperative to conduct thorough validation studies for any new vehicle to ensure it does not interfere with the experimental model.
Troubleshooting Guides
Unexpected Behavioral Effects in Rodent Models
Problem: The vehicle control group exhibits unexpected changes in behavior (e.g., altered locomotor activity, changes in nociceptive thresholds) in a neuropathic pain study.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Stress from Gavage Procedure | • Ensure proper training of personnel in oral gavage techniques to minimize stress and potential for injury.• Include a sham gavage group (handled and gavaged with an empty syringe) to control for the stress of the procedure itself. |
| Vehicle-Induced Gastrointestinal Distress | • Visually inspect animals for signs of discomfort (e.g., piloerection, abnormal posture).• Consider reducing the volume of administration or the concentration of CMC if GI effects are suspected. |
| Intrinsic Behavioral Effects of the Vehicle | • Compare the behavior of the 1% CMC vehicle group to a saline-treated group and an untreated control group to isolate any vehicle-specific effects.• If significant effects are observed, consider switching to an alternative vehicle after appropriate validation. |
In Vitro Assay Interference
Problem: Inconsistent or unexpected results in α7nAChR binding or functional assays with the vehicle control.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Vehicle Viscosity Affecting Reagent Mixing | • Ensure thorough mixing of the vehicle control samples within the assay plates.• For automated liquid handlers, verify that the viscosity of the 1% CMC solution does not impede accurate pipetting. |
| Non-specific Binding or Interference | • Run a vehicle-only control (no cells or membranes) to check for direct interference with the assay signal (e.g., fluorescence or luminescence).• Test a range of CMC concentrations to determine if any observed interference is dose-dependent. |
| Off-Target Biological Effects | • While direct interference is not documented, be mindful of potential indirect effects as suggested by the Notch signaling study.[1]• If results remain inconsistent, consider testing an alternative, simpler vehicle like a solution with a low concentration of a non-ionic surfactant (e.g., Tween 80) if compatible with the compound's solubility. |
Experimental Protocols
Preparation of 1% (w/v) Carboxymethylcellulose (CMC) Vehicle
-
Materials:
-
Sodium Carboxymethylcellulose (low viscosity)
-
Sterile, deionized water or saline
-
Magnetic stirrer and stir bar
-
Sterile container
-
-
Procedure:
-
Heat the water or saline to approximately 60°C. This will aid in the dissolution of the CMC.
-
Slowly add the CMC powder to the heated water/saline while continuously stirring with the magnetic stirrer. Adding the powder too quickly can result in clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and homogenous. This may take 30-60 minutes.
-
Allow the solution to cool to room temperature before use.
-
Store the 1% CMC solution at 4°C for up to one week.
-
Data Presentation
Summary of Potential Vehicle Effects and Alternatives
| Vehicle | Potential Adverse Effects/Interference | Considerations for Use |
| 1% CMC | • May induce inflammatory responses at high doses or with IP injection.• Potential for off-target effects on signaling pathways (e.g., Notch signaling).[1]• High viscosity may affect pipetting accuracy in automated assays. | • Widely used and generally well-tolerated for oral administration.• Requires careful preparation to avoid clumping. |
| PEG 400 | • Can have laxative effects at high concentrations. | • Good solubilizing agent for many compounds. |
| HPMC | • Similar profile to CMC. | • An alternative if issues with a specific batch of CMC are suspected. |
| Lipid-based Formulations | • Can be more complex to prepare and may alter the pharmacokinetic profile of the drug. | • Can significantly improve the bioavailability of lipophilic compounds.[2][3][4][5] |
| Cyclodextrins | • Potential for nephrotoxicity at high doses. | • Effective at increasing the solubility of poorly soluble drugs.[4][5] |
Visualizations
References
- 1. Sodium carboxymethylcellulose disrupts intestinal cell homeostasis by repressing Notch signaling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Interpreting Unexpected Outcomes in DDD028 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected outcomes during experiments with DDD028.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel pentacyclic pyridoindolobenzazepine derivative that exhibits potent analgesic and neuroprotective effects.[1] Its mechanism of action is believed to be mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[2] Studies have shown that the pain-relieving effects of this compound are blocked by both non-selective nicotinic receptor antagonists and selective α7nAChR antagonists.[3]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in various rodent models of neuropathic and inflammatory pain. These include:
-
Chemotherapy-induced neuropathy (e.g., paclitaxel-induced).[3][4]
-
Diabetic neuropathy (e.g., streptozotocin-induced).
-
Chronic constriction injury (CCI).[1]
-
Spinal nerve ligation (SNL).[1]
-
Complete Freund's Adjuvant (CFA) induced inflammatory pain.[1]
Troubleshooting Guides
In Vivo Studies: Analgesic Efficacy
Q3: I am not observing the expected analgesic effect of this compound in my animal model of neuropathic pain. What are the potential reasons and troubleshooting steps?
A3: Several factors can contribute to a lack of analgesic effect in in vivo pain models. Below is a troubleshooting guide to address this issue.
Troubleshooting Workflow for In Vivo Analgesic Studies
Caption: Troubleshooting workflow for unexpected outcomes in this compound in vivo analgesic studies.
Step-by-Step Troubleshooting Guide:
-
Review Drug Preparation and Administration:
-
Solubility and Stability: this compound is typically suspended in 1% carboxymethylcellulose (CMC).[4] Ensure the suspension is homogenous before each administration. Prepare fresh formulations as needed and verify the stability of the compound under your storage conditions.
-
Dosage: Confirm the correct dose calculation based on the animal's body weight. This compound has shown efficacy at oral doses as low as 1-5 mg/kg.[1] Refer to the dose-response data in Table 1 to select an appropriate dose.
-
Route of Administration: Oral gavage is the commonly used route.[1][4] Ensure proper technique to avoid incorrect delivery.
-
-
Evaluate the Animal Model:
-
Model Induction: Confirm successful induction of neuropathy. This can be verified by assessing baseline pain thresholds (e.g., von Frey filaments for mechanical allodynia) before drug administration.
-
Animal Strain and Species: Be aware that different rodent strains can exhibit varying sensitivity to neuropathic pain and pharmacological interventions.
-
Animal Welfare: High stress levels can impact pain perception and response to analgesics. Ensure proper acclimatization and handling of the animals.
-
-
Assess the Experimental Protocol:
-
Timing of Assessment: The analgesic effect of this compound can be time-dependent. Assess pain thresholds at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes post-dose).
-
Blinding and Randomization: Implement blinding and randomization in your experimental design to minimize bias.
-
Behavioral Assays: Ensure that the chosen behavioral assays (e.g., von Frey, hot plate) are appropriate for the pain modality being studied and that the equipment is properly calibrated.
-
Table 1: Dose-Dependent Analgesic Effect of this compound in a Rat Model of Paclitaxel-Induced Neuropathy
| Dose (mg/kg, p.o.) | Time to Peak Effect (minutes) | Maximum Possible Effect (%) |
| 1 | 30-60 | ~40 |
| 5 | 30-90 | ~60 |
| 10 | 30-90 | ~80 |
| 25 | 30-120 | ~100 |
Data adapted from a study on paclitaxel-induced neuropathy in rats.[3]
Table 2: Comparative Efficacy of this compound and Pregabalin in a Mouse Model of Paclitaxel-Induced Neuropathy
| Treatment | Dose (mg/kg, p.o.) | % Reversal of Mechanical Allodynia (Day 12) |
| Vehicle | - | ~0 |
| This compound | 10 | ~75 |
| Pregabalin | 30 | ~50 |
Data adapted from a study on paclitaxel-induced neuropathy in mice.[4]
In Vitro Studies: Neuroprotection
Q4: My in vitro assay shows increased cell death after applying this compound, which contradicts its reported neuroprotective effects. How can I troubleshoot this?
A4: Unexpected cytotoxicity in vitro can arise from several factors, including assay-specific artifacts and suboptimal experimental conditions.
Troubleshooting Workflow for In Vitro Neuroprotection Assays
Caption: Troubleshooting workflow for unexpected outcomes in this compound in vitro neuroprotection assays.
Step-by-Step Troubleshooting Guide:
-
Evaluate Compound and Vehicle Effects:
-
Concentration Range: High concentrations of any compound can be cytotoxic. Perform a dose-response curve to determine the optimal concentration range for neuroprotection without inducing toxicity.
-
Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium. Precipitation of the compound can lead to inaccurate results and potential cytotoxicity.
-
Vehicle Control: Always include a vehicle-only control to assess the toxicity of the solvent at the final concentration used in the experiment.
-
-
Assess the Viability Assay:
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). To check for this, run a control with this compound in cell-free media.
-
Alternative Assays: If interference is suspected, consider using a different viability assay that relies on a different principle (e.g., trypan blue exclusion, LDH release, or a luminescence-based ATP assay).
-
Incubation Times: Optimize the incubation time for both the compound treatment and the viability assay itself.
-
-
Check Cell Culture Conditions:
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Cell Density: Seed cells at an optimal density to avoid artifacts due to overgrowth or sparseness.
-
Contamination: Regularly check for microbial or mycoplasma contamination, as this can significantly affect cell viability and experimental outcomes.
-
Mechanism of Action Studies
Q5: I am not observing the expected α7nAChR-mediated response with this compound in my functional/binding assay. What should I consider?
A5: A lack of response in a receptor-specific assay could be due to issues with the assay system, the compound, or the experimental protocol.
Proposed Signaling Pathway of this compound
References
- 1. DDD-028: a potent potential non-opioid, non-cannabinoid analgesic for neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-spectrum neuroprotection exerted by DDD-028 in a mouse model of chemotherapy-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Improving the pharmacokinetic profile of DDD028
This guide provides troubleshooting advice and frequently asked questions for researchers working on the preclinical development of DDD028. Our goal is to help you overcome common challenges related to its pharmacokinetic profile to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays show high potency for this compound, but I am observing low efficacy in my animal models after oral dosing. What could be the problem?
A1: A discrepancy between in vitro potency and in vivo efficacy is often linked to a suboptimal pharmacokinetic (PK) profile. For this compound, this is likely due to a combination of poor aqueous solubility and rapid first-pass metabolism in the liver. This results in low oral bioavailability, meaning that an insufficient concentration of the compound reaches the systemic circulation to exert its therapeutic effect. We recommend investigating the solubility and metabolic stability of this compound as a first step.
Q2: How can I improve the solubility of this compound for my experiments?
A2: Improving the solubility of this compound is critical for achieving adequate exposure in both in vitro and in vivo studies. Several formulation strategies can be explored. For initial studies, creating a stock solution in an organic solvent like DMSO is common, but ensure the final concentration of the solvent is low (<0.1%) in your assays to avoid artifacts. For in vivo studies, consider formulation approaches such as creating a nanosuspension, using co-solvents, or complexation with cyclodextrins.
Q3: What are the initial steps to investigate the metabolic stability of this compound?
A3: A good first step is to perform an in vitro metabolic stability assay using liver microsomes from the species you are using for your in vivo studies (e.g., rat, mouse). This assay will provide an estimate of the intrinsic clearance of this compound by major drug-metabolizing enzymes. If the compound is rapidly metabolized (has a short half-life in the assay), this indicates that first-pass metabolism is likely a significant barrier to oral bioavailability.
Q4: I'm observing high variability in my animal PK studies with this compound. What are the potential causes?
A4: High variability in pharmacokinetic data can stem from several factors. Given the properties of this compound, the most likely causes are inconsistent absorption due to its low solubility or saturation of metabolic pathways at higher doses. Ensure your formulation is homogenous and that you are administering a consistent dose volume. If you suspect metabolic saturation, conducting a dose-escalation study can help determine if the pharmacokinetics are non-linear.
Troubleshooting Guide: Low Oral Bioavailability
If you have confirmed that this compound has low oral bioavailability, the following logical flow can guide your efforts to improve its pharmacokinetic profile.
Data on Improving the Pharmacokinetic Profile of this compound
The following tables present hypothetical data comparing the original this compound with an improved formulation (this compound-NS, a nanosuspension).
Table 1: Physicochemical and In Vitro Properties
| Parameter | This compound (Original) | This compound-NS (Improved) |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | 5.5 µg/mL |
| Metabolic Half-Life (Rat Liver Microsomes) | 8 minutes | 8 minutes |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, Oral Gavage)
| Parameter | This compound (Original) | This compound-NS (Improved) |
| Cmax (ng/mL) | 50 | 450 |
| Tmax (hr) | 0.5 | 1.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 120 | 1800 |
| Oral Bioavailability (F%) | < 5% | 45% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Plate: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final concentration of 100 µM.
-
Incubate: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Centrifuge: Centrifuge the plate to pellet any precipitated compound.
-
Analyze Supernatant: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS.
Protocol 2: Metabolic Stability Assay in Liver Microsomes
-
Prepare Reagents: Prepare a reaction mixture containing rat liver microsomes (0.5 mg/mL) and this compound (1 µM) in PBS.
-
Initiate Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound at each time point. The half-life (t½) is then calculated from the disappearance rate.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for pharmacokinetic improvement and a hypothetical signaling pathway for this compound.
Potential for DDD028 tolerance development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DDD028. Our goal is to help you address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established potential for tolerance development to this compound?
A1: Preclinical studies have shown that this compound can be administered repeatedly without the development of tolerance.[1] Specifically, in a model of paclitaxel-induced neuropathic pain, daily treatment for 18 consecutive days significantly reduced the development of pain over time without evidence of a diminished anti-hyperalgesic effect.[1]
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent, non-opioid analgesic.[2][3] Its pain-relieving effects are mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[2] The analgesic effects of this compound were fully blocked by both the non-selective nicotinic receptor antagonist mecamylamine (B1216088) and the selective α7nAChR antagonist methyllycaconitine.[1]
Q3: What are the neuroprotective properties of this compound?
A3: this compound has demonstrated neuroprotective effects by counteracting peripheral neurotoxicity. It has been shown to protect against the loss of intraepidermal nerve fibers, restore physiological levels of neurofilament, and prevent morphological alterations in the sciatic nerves and dorsal root ganglia.[1] Additionally, it suppresses astrogliosis and axonal damage.[2]
Q4: How does the potency of this compound compare to other analgesics?
A4: In a model of diabetic neuropathy, this compound displayed robust anti-allodynic activity at a low oral dose of 3 mg/kg.[2] Its pain-relieving effect is considered to be at least comparable to that of pregabalin (B1679071) based on the dosing level.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Apparent lack of this compound efficacy in initial experiments. | 1. Suboptimal Drug Preparation: Improper dissolution or storage of this compound. 2. Incorrect Dosing: The dose used may not be appropriate for the specific animal model or pain modality. 3. Model-Specific Differences: The pain model being used may respond differently to α7nAChR modulation. | 1. Verify Preparation: Ensure this compound is fully dissolved in the recommended vehicle and stored correctly. Prepare fresh solutions for each experiment. 2. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific experimental conditions. 3. Review Literature: Consult literature for the use of α7nAChR agonists in your specific pain model. |
| Diminished or inconsistent analgesic effect upon repeated administration. | 1. Experimental Variability: Inconsistent baseline pain thresholds or variations in drug administration technique. 2. Disease Progression: The underlying pathology of the disease model may be progressing, leading to increased pain severity that masks the drug's effect. 3. Pharmacokinetic Issues: Alterations in drug metabolism or clearance over time in your specific model. | 1. Standardize Procedures: Ensure consistent handling, dosing, and behavioral testing protocols. Increase sample size to reduce the impact of individual variability. 2. Monitor Disease Progression: Include vehicle-treated control groups to track the natural course of the disease and compare it with the this compound-treated group. 3. Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound over the course of the treatment period. |
| Unexpected off-target effects observed. | 1. High Doses: The dose of this compound being used may be too high, leading to non-specific effects. 2. Vehicle Effects: The vehicle used to dissolve this compound may be causing unforeseen biological effects. | 1. Dose Reduction: If possible, reduce the dose of this compound to the lowest effective concentration. 2. Vehicle Control: Ensure that a vehicle-only control group is included in all experiments to differentiate between vehicle and drug effects. |
Experimental Protocols
Protocol 1: Assessment of Acute Tolerance Development
This protocol is designed to determine if acute tolerance develops to the analgesic effects of this compound.
-
Animal Model: Use a validated model of neuropathic or inflammatory pain (e.g., Chronic Constriction Injury (CCI) or Complete Freund's Adjuvant (CFA)).
-
Baseline Measurement: Measure the baseline pain response (e.g., mechanical allodynia using von Frey filaments) for all animals.
-
Initial Dosing: Administer an effective dose of this compound (e.g., 3 mg/kg, p.o.) or vehicle to two separate groups of animals.
-
Post-Dose Measurement 1: Measure the pain response at the time of peak drug effect (to be determined in preliminary studies).
-
Second Dosing: 24 hours after the first dose, administer the same dose of this compound or vehicle to the respective groups.
-
Post-Dose Measurement 2: Measure the pain response at the same time point as in step 4.
-
Data Analysis: Compare the magnitude of the analgesic response between the first and second doses in the this compound-treated group. A significant reduction in the analgesic effect after the second dose would suggest the development of acute tolerance.
Protocol 2: In Vitro Assessment of α7nAChR Desensitization
This protocol investigates whether prolonged exposure to this compound leads to desensitization of the α7nAChR in a cellular model.
-
Cell Culture: Culture a cell line endogenously expressing or transfected with the α7nAChR (e.g., SH-SY5Y neuroblastoma cells).
-
Pre-treatment: Treat the cells with this compound at a relevant concentration (e.g., EC50) for a prolonged period (e.g., 24 hours). Include a vehicle-treated control group.
-
Washout: Thoroughly wash the cells with a drug-free medium to remove any residual this compound.
-
Agonist Challenge: Acutely stimulate both the this compound-pretreated and vehicle-pretreated cells with a known α7nAChR agonist (e.g., acetylcholine or a selective agonist).
-
Functional Readout: Measure the cellular response to the agonist challenge. This could be calcium influx, membrane potential changes, or downstream signaling events (e.g., ERK phosphorylation).
-
Data Analysis: Compare the magnitude of the response to the agonist challenge between the this compound-pretreated and vehicle-pretreated cells. A significantly blunted response in the pretreated cells would indicate receptor desensitization.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for investigating diminished this compound efficacy.
References
Adjusting DDD028 protocols for different animal strains
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the neuroprotective compound DDD028 in various animal models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise when adjusting experimental protocols for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a neuroprotective, non-opioid compound that has shown efficacy in models of diabetic and chemotherapy-induced neuropathy.[1][2] Its primary mechanism of action is believed to be mediated through the positive modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1][2] Activation of α7nAChR on glial cells, such as astrocytes and microglia, can suppress neuroinflammation, a key process in the development of neuropathic pain.[3][4][5][6][7]
Q2: What are the reported effective doses of this compound in preclinical studies?
A2: In rodent models of neuropathic pain, this compound has demonstrated robust anti-allodynic activity. An oral dose of 3 mg/kg was effective in a diabetic neuropathy model in rats.[1] In a mouse model of chemotherapy-induced neuropathy, a dose of 10 mg/kg was used.[8] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal strain and experimental model.
Q3: Are there known differences in how various animal strains might respond to this compound?
A3: Yes, the choice of animal strain can significantly impact the outcome of your study due to inherent physiological and genetic differences. For instance, Wistar and Sprague-Dawley rats, while both common outbred strains, exhibit differences in their metabolism and P-glycoprotein expression, which can affect drug pharmacokinetics.[9][10][11][12] Similarly, C57BL/6 and BALB/c mice have distinct immunological profiles, with C57BL/6 mice having a Th1-biased and BALB/c mice a Th2-biased immune response, which could influence neuroinflammatory processes.[13] These differences can lead to variations in drug efficacy and side effects.
Troubleshooting Guide
Problem 1: Inconsistent or lack of efficacy observed when switching between rat strains (e.g., from Sprague-Dawley to Wistar).
-
Potential Cause: Pharmacokinetic and metabolic differences between the strains. Sprague-Dawley and Wistar rats have been shown to have different metabolic capabilities and P-glycoprotein expression, which can alter the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9][10][11][12]
-
Troubleshooting Steps:
-
Review Strain Characteristics: Be aware of the known metabolic and physiological differences between the rat strains you are using.
-
Conduct a Pilot Dose-Response Study: Before commencing a large-scale study with a new strain, perform a pilot experiment with a small cohort of animals to establish an effective dose range for this compound in your specific neuropathic pain model.
-
Pharmacokinetic Analysis: If feasible, perform a basic pharmacokinetic study to compare the plasma concentrations of this compound between the two strains at a given dose. This can help determine if the lack of efficacy is due to altered drug exposure.
-
Problem 2: High variability in behavioral responses to this compound within the same mouse strain (e.g., C57BL/6).
-
Potential Cause: Substrain differences and environmental factors. Even within the C57BL/6 strain, there are different substrains (e.g., C57BL/6J and C57BL/6N) which can exhibit different pharmacological responses to drugs like nicotine, an α7nAChR agonist.[14] Additionally, factors such as housing conditions, diet, and handling can influence behavioral outcomes.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, drug administration, and behavioral testing, are performed consistently.
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the testing environment to reduce stress-induced variability.
-
Verify Substrain: Confirm the specific substrain of your C57BL/6 mice and consult the literature for any known behavioral or pharmacological idiosyncrasies.
-
Increase Sample Size: A larger sample size may be necessary to achieve statistical power if variability remains high.
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Models
| Animal Model | Strain | Dose | Route of Administration | Efficacy Readout | Reference |
| Diabetic Neuropathy | Rat | 3 mg/kg | Oral | Anti-allodynia | [1] |
| Chemotherapy-Induced Neuropathy | Mouse | 10 mg/kg | Not Specified | Neuroprotection | [8] |
Table 2: Key Pharmacokinetic and Phenotypic Differences Between Common Rodent Strains
| Strain Comparison | Key Differences | Implications for this compound Studies |
| Wistar vs. Sprague-Dawley Rats | Metabolism: Differences in cytochrome P450 enzyme activities.[9] P-glycoprotein Expression: Sprague-Dawley rats may have higher baseline P-gp expression than Wistar rats, with sex-specific differences in Wistar rats.[12] Behavior: Wistar rats are generally more active and less anxious. | The bioavailability and central nervous system penetration of this compound could differ between these strains, potentially requiring dose adjustments. Baseline differences in activity could affect behavioral readouts of pain. |
| C57BL/6 vs. BALB/c Mice | Immune Response: C57BL/6 mice have a Th1-biased immune response, while BALB/c mice have a Th2-biased response.[13] Behavior: BALB/c mice tend to exhibit higher baseline anxiety-like behaviors. Nicotine Sensitivity: Different inbred mouse strains show varied sensitivity to nicotine's effects, which may extend to other α7nAChR modulators.[14] | The neuroinflammatory component of the neuropathic pain model may be differentially affected by this compound in these strains. Baseline anxiety levels could influence performance in behavioral tests. The dose-response curve for this compound may be shifted between these strains. |
Experimental Protocols
1. Assessment of Mechanical Allodynia using the Von Frey Test
This protocol is adapted from established methods for assessing mechanical sensitivity in rodents.[2][15][16][17][18]
-
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Materials:
-
Von Frey filaments (calibrated set) or an electronic Von Frey device.
-
Elevated wire mesh platform with individual testing chambers.
-
-
Procedure:
-
Acclimation: Place the animal in the testing chamber on the wire mesh platform and allow it to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Apply the Von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends or the animal withdraws its paw.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Start with a filament in the middle of the force range.
-
If there is a positive response, use the next smaller filament.
-
If there is no response, use the next larger filament.
-
The 50% withdrawal threshold can be calculated using the pattern of responses.
-
-
Data Analysis: The paw withdrawal threshold is expressed in grams (g) or millinewtons (mN).
-
2. Measurement of Nerve Conduction Velocity (NCV)
This protocol provides a general framework for assessing nerve function in rodents.[8][19][20][21][22]
-
Objective: To measure the speed at which an electrical impulse travels along a nerve, providing an assessment of nerve health.
-
Materials:
-
Electrophysiology recording system (e.g., Nicolet Viking Quest).
-
Subdermal needle electrodes.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Heating pad to maintain body temperature.
-
-
Procedure:
-
Anesthesia: Anesthetize the animal according to an approved protocol.
-
Temperature Control: Maintain the animal's body temperature at 37°C using a heating pad.
-
Electrode Placement:
-
Place the stimulating electrodes along the desired nerve (e.g., sciatic nerve at the sciatic notch and the ankle).
-
Place the recording electrodes over the muscle innervated by that nerve (e.g., plantar muscles of the paw).
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus at the proximal and distal sites.
-
Record the latency of the compound muscle action potential (CMAP) from each stimulation site.
-
-
Calculation:
-
Measure the distance between the two stimulation sites.
-
Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
-
Mandatory Visualizations
References
- 1. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 3. Frontiers | α7 Nicotinic Acetylcholine Receptor Signaling Modulates Ovine Fetal Brain Astrocytes Transcriptome in Response to Endotoxin [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Comparing pharmacokinetics and metabolism of diltiazem in normotensive Sprague Dawley and Wistar Kyoto rats vs. spontaneously hypertensive rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex Differences in Intestinal P-Glycoprotein Expression in Wistar versus Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C57BL/6 Substrain Differences in Pharmacological Effects after Acute and Repeated Nicotine Administration [mdpi.com]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanical Sensitivity Testing With von Frey Filaments [bio-protocol.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. biomed-easy.com [biomed-easy.com]
- 19. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diacomp.org [diacomp.org]
- 21. Frontiers | Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation [frontiersin.org]
- 22. youtube.com [youtube.com]
Technical Support Center: Enhancing DDD028 Delivery to the Central Nervous System
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of DDD028 to the central nervous system (CNS). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: this compound is a promising non-opioid analgesic with neuroprotective properties.[1][2] However, specific data on its blood-brain barrier (BBB) penetration and potential CNS delivery challenges are not extensively published. Therefore, the following guidance is based on established principles of CNS drug delivery for small molecules and should be adapted based on your experimental findings with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to CNS delivery?
A1: Understanding the physicochemical properties of this compound is crucial for predicting its ability to cross the blood-brain barrier. Key known properties are summarized below.
| Property | Value | Implication for CNS Delivery |
| Molecular Weight | 288.39 g/mol [1][2][3] | Favorable. This is well below the generally accepted threshold of <400-500 Da for passive diffusion across the BBB.[4] |
| Chemical Formula | C20H20N2[1] | Indicates a relatively lipophilic character, which can be advantageous for BBB penetration. |
| Solubility | Soluble in DMSO[1] | Useful for in vitro assay preparation. For in vivo studies, formulation in a biocompatible vehicle is necessary. |
| Predicted Relative Density | 1.23 g/cm³[3] | This property itself is not a primary determinant of BBB penetration but is useful for formulation calculations. |
Q2: What is the proposed mechanism of action for this compound in the CNS?
A2: this compound is suggested to exert its neuroprotective and analgesic effects through the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1][2] In the CNS, α7nAChR activation is linked to several downstream signaling pathways that promote neuronal survival and reduce neuroinflammation.
Caption: Proposed signaling pathway of this compound via α7nAChR activation in the CNS.
Troubleshooting Guides
Issue 1: Low Brain Penetration of this compound in In Vivo Studies
Q: My in vivo experiments show a low brain-to-plasma concentration ratio (B/P ratio) for this compound. What are the potential causes and how can I troubleshoot this?
A: A low B/P ratio suggests that this compound is not effectively crossing the blood-brain barrier. Several factors could be responsible.
Potential Causes & Troubleshooting Steps:
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump compounds out of the brain.[5][6][7]
-
Troubleshooting:
-
In Vitro Efflux Assay: Perform an in vitro transporter assay using cell lines expressing P-gp (e.g., MDCK-MDR1). A high efflux ratio would indicate that this compound is a P-gp substrate.
-
Co-administration with a P-gp Inhibitor: In your in vivo model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar).[5][8] A significant increase in the B/P ratio in the presence of the inhibitor would confirm P-gp mediated efflux.
-
-
-
High Plasma Protein Binding: If this compound is highly bound to plasma proteins, only the unbound fraction is available to cross the BBB.
-
Troubleshooting:
-
Determine Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of this compound bound to plasma proteins in the species you are using for your in vivo studies.
-
Formulation Strategies: If plasma protein binding is high, consider formulation strategies that could alter the binding equilibrium, though this can be challenging.
-
-
-
Poor Physicochemical Properties for BBB Penetration: While the molecular weight is favorable, other properties like lipophilicity (LogP) and polar surface area (PSA) play a crucial role.
-
Troubleshooting:
-
Determine LogP and PSA: Experimentally determine the LogP and calculate the PSA of this compound. An optimal LogP for BBB penetration is typically between 1 and 3.[9]
-
Structural Modification: If the physicochemical properties are suboptimal, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound with improved properties.
-
-
Issue 2: Inconsistent Results in In Vitro BBB Models
Q: I am getting variable permeability results for this compound in my in vitro BBB model (e.g., Transwell assay). What could be the cause?
A: In vitro BBB models are sensitive to experimental conditions, and variability can arise from several sources.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Cell Monolayer Integrity: The tightness of the cell monolayer is critical for a reliable permeability assessment.
-
Troubleshooting:
-
Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the integrity of your cell monolayer. Only use Transwells with TEER values within an established optimal range.
-
Use a Paracellular Marker: Include a fluorescently labeled, membrane-impermeable molecule (e.g., Lucifer yellow or a fluorescent dextran) in your assay to assess the integrity of the paracellular barrier. High passage of this marker indicates a leaky monolayer.
-
-
-
Cell Culture Conditions: The properties of the endothelial cells can change with passage number and culture conditions.
-
Troubleshooting:
-
Standardize Cell Passage Number: Use cells within a narrow passage number range for all experiments.
-
Optimize Culture Medium: Ensure the culture medium contains all necessary factors to promote the formation of tight junctions (e.g., hydrocortisone, cAMP elevators).
-
-
-
This compound Formulation and Stability: The compound's solubility and stability in the assay buffer can affect the results.
-
Troubleshooting:
-
Check Solubility: Visually inspect for any precipitation of this compound in the assay buffer. If solubility is an issue, consider using a co-solvent, but be mindful of its potential effects on the cell monolayer.
-
Assess Stability: Analyze the concentration of this compound in the donor and receiver compartments at the end of the experiment to check for degradation.
-
-
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Brain Penetration using a Transwell Model
This protocol provides a general framework for assessing the permeability of this compound across a brain capillary endothelial cell monolayer.
Caption: Workflow for in vitro assessment of this compound BBB permeability.
Methodology:
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) or another suitable cell line on the porous membrane of Transwell inserts.
-
Monolayer Integrity: Monitor the formation of a tight monolayer by measuring TEER.
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add a known concentration of this compound to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
Include a paracellular marker to assess monolayer integrity throughout the experiment.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of this compound accumulation in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Assessment of this compound Brain Penetration in Rodents
This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound in a rodent model.
Methodology:
-
Animal Dosing: Administer this compound to rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point post-administration, collect blood and brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Compound Extraction: Extract this compound from the plasma and brain homogenate using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantification: Determine the concentration of this compound in the plasma and brain extracts by LC-MS/MS.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (B/P ratio or Kp):
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration of this compound in the brain and Cplasma is the concentration in plasma.
-
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction in brain and plasma needs to be determined separately.
-
Quantitative Data Summary
The following table presents hypothetical, yet plausible, data for this compound's BBB permeability characteristics, which researchers might aim to determine experimentally.
| Parameter | Hypothetical Value | Interpretation |
| In Vitro Papp (hCMEC/D3) | 3.5 x 10⁻⁶ cm/s | Suggests moderate passive permeability. |
| In Vitro Efflux Ratio (MDCK-MDR1) | 4.2 | Indicates that this compound is likely a substrate of P-gp. |
| In Vivo Kp (rat) | 0.25 | Low brain penetration. |
| In Vivo Kp (rat, with P-gp inhibitor) | 1.1 | Significant increase in brain penetration upon P-gp inhibition, confirming efflux. |
| Plasma Protein Binding (rat) | 95% | High binding, leaving a small fraction of unbound drug available for BBB transport. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.8 | After correcting for plasma and brain tissue binding, and P-gp efflux, the unbound concentrations are nearing equilibrium, suggesting that the primary barrier is efflux and protein binding. |
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: DDD028 Development in Paclitaxel Neuropathy Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using paclitaxel-induced neuropathy (PIPN) models, with a specific focus on mitigating experimental variability during the evaluation of therapeutic candidates like DDD028.
Frequently Asked Questions (FAQs)
Q1: What is DDD-028 and what is its mechanism of action in paclitaxel-induced neuropathy?
A1: DDD-028 is a versatile pentacyclic pyridoindole derivative investigated for its potential to treat chemotherapy-induced neuropathic pain.[1] In rat models of paclitaxel-induced neuropathy, DDD-028 has demonstrated both pain-relieving and neuroprotective effects.[1][2] Its mechanism appears to be mediated through the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), as its analgesic effects are blocked by nAChR antagonists.[1][2] Furthermore, DDD-028 has been shown to reduce oxidative damage in dorsal root ganglia and prevent the activation of microglia and astrocytes in the central nervous system, suggesting a multi-faceted approach to mitigating neuropathic pain.[1][2]
Q2: We are observing high variability in mechanical allodynia in our paclitaxel (B517696) model. What are the common causes?
A2: High variability is a common challenge in PIPN models.[3][4][5] Several factors can contribute to this, including:
-
Animal Species, Strain, and Sex: Different rodent strains exhibit varying sensitivity to paclitaxel. For instance, in mice, DBA/2 strains are known to show high allodynia, whereas C57BL/6 strains show lower sensitivity.[3] Most preclinical research has historically used male animals, which may not fully represent the patient population, as paclitaxel is often used to treat breast cancer, which is more prevalent in females.[6][7]
-
Age and Weight: The age and weight of the animals can influence the development and severity of neuropathy.[3][4] It is crucial to use age- and weight-matched animals for all experimental groups.
-
Paclitaxel Dosing and Administration: The cumulative dose, administration route (e.g., intraperitoneal vs. intravenous), and schedule of paclitaxel injections significantly impact the neuropathy phenotype.[3][4][8] Inconsistent administration can be a major source of variability.
-
Behavioral Testing Procedures: The method of behavioral testing, acclimatization period, and experimenter's handling of the animals can all introduce variability.[9] Consistent and standardized procedures are essential.
Q3: Which animal model and strain are best for studying the effects of this compound on paclitaxel-induced neuropathy?
A3: The choice of model depends on the specific research question. Sprague-Dawley rats and C57BL/6 mice are the most commonly used animals in PIPN research.[6][7] A study on DDD-028 successfully used rats to demonstrate its efficacy.[1][2] For mouse studies, while C57BL/6 is common, it's known to be a low-allodynic strain in response to paclitaxel, which could be a consideration.[3] The choice should be guided by the specific endpoints of your study, and it is crucial to report the species, strain, sex, and age of the animals used.[4][5]
Q4: How can we minimize the variability in our behavioral readouts?
A4: To minimize variability in behavioral assays such as mechanical allodynia (von Frey test) and thermal sensitivity (cold plate test), consider the following:
-
Standardize Acclimatization: Ensure all animals have a consistent acclimatization period to the testing environment and apparatus before each test.[10]
-
Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to avoid unconscious bias.[11]
-
Consistent Handling: Handle all animals in the same manner to minimize stress, which can affect pain perception.
-
Automated Systems: Where possible, use automated systems for behavioral testing to reduce inter-experimenter variability.
-
Baseline Measurements: Always establish stable baseline measurements for each animal before paclitaxel administration to account for individual differences in sensitivity.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Neuropathy Phenotype
-
Problem: The animals are not developing a consistent or significant neuropathic pain phenotype (e.g., mechanical allodynia) after paclitaxel administration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Paclitaxel Dose | Verify the cumulative dose and administration schedule. Low doses may not induce a robust phenotype.[3] Dosing regimens in rodents often range from intermittent low doses to higher cumulative amounts to mimic clinical protocols.[8] |
| Animal Strain Resistance | The chosen animal strain may be less sensitive to paclitaxel. For example, C57BL/6 mice exhibit less mechanical allodynia than other strains.[3] Consider using a more sensitive strain or increasing the paclitaxel dose. |
| Inappropriate Behavioral Test | The chosen behavioral assay may not be sensitive enough to detect the neuropathy. Use a battery of tests to assess different modalities (mechanical, thermal).[8][9] |
| Timing of Assessment | The peak of neuropathy can vary. Conduct a time-course study to determine the optimal time point for assessing the phenotype in your model. Most studies focus on 14-28 days post-induction.[6][7] |
Issue 2: High Mortality Rate in Paclitaxel-Treated Group
-
Problem: A significant number of animals are dying after paclitaxel administration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Paclitaxel Toxicity | The dose of paclitaxel may be too high for the chosen animal strain, age, or sex. Reduce the dose or alter the administration schedule to be less aggressive. |
| Vehicle-Related Toxicity | The vehicle used to dissolve paclitaxel (e.g., Cremophor EL) can have its own toxic effects.[12] Ensure the vehicle control group is properly evaluated and consider alternative, less toxic formulations if available. |
| Animal Health Status | Pre-existing health issues in the animals can increase their susceptibility to paclitaxel toxicity. Ensure all animals are healthy before starting the experiment. |
Experimental Protocols
Paclitaxel-Induced Neuropathy Model in Rats (Adapted from DDD-028 studies)
This protocol is based on methodologies used in the evaluation of DDD-028.[2]
-
Animals: Use male Sprague-Dawley rats, weight- and age-matched at the start of the experiment.
-
Paclitaxel Administration:
-
Paclitaxel is administered intraperitoneally (i.p.).
-
A common dosing regimen is 2 mg/kg administered on four alternate days (days 0, 2, 4, 6) for a cumulative dose of 8 mg/kg.[8]
-
-
This compound Administration:
-
Behavioral Assessments:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments.
-
Thermal Hyperalgesia (Cold Plate Test): Measure the latency to paw withdrawal or licking on a cold plate.
-
Assessments should be performed at baseline and at regular intervals after paclitaxel administration.
-
Data Presentation
Table 1: Factors Influencing Variability in Paclitaxel Neuropathy Models
| Factor | Common Variations | Recommendations for Mitigation |
| Animal Model | Rats (Sprague-Dawley), Mice (C57BL/6, DBA/2, etc.)[6][7] | Choose a strain with known sensitivity to paclitaxel.[3] Clearly report species, strain, sex, age, and weight.[4] |
| Paclitaxel Dose | Cumulative doses vary widely in literature.[3] | Select a dose that mimics clinical exposure and induces a stable phenotype. Perform a dose-response study if necessary. |
| Administration | Intraperitoneal, Intravenous.[3][8] | Maintain a consistent route and schedule of administration. |
| Behavioral Tests | von Frey, Randall-Selitto, Cold Plate, Acetone Test.[5][9] | Use a battery of tests and standardize all procedures, including acclimatization and blinding. |
Visualizations
Caption: Experimental workflow for evaluating this compound in a paclitaxel-induced neuropathy model.
Caption: Proposed signaling pathway for this compound's action in paclitaxel-induced neuropathy.
References
- 1. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rodent models of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]
- 7. Preclinical research in paclitaxel-induced neuropathic pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel. [vivo.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripheral Neuropathy Induced by Paclitaxel: Recent Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: DDD028 versus Pregabalin for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide limited efficacy and are associated with a range of side effects. This guide provides a detailed comparison of DDD028, a novel investigational compound, and pregabalin (B1679071), an established first-line therapy, for the management of neuropathic pain. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data to inform future research and development efforts.
Mechanism of Action
The fundamental difference between this compound and pregabalin lies in their distinct molecular targets and mechanisms of action.
This compound: This novel pentacyclic pyridoindole derivative acts as a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2]. The analgesic and neuroprotective effects of this compound are mediated through the modulation of this receptor, which is involved in inflammation and pain signaling pathways[1][2]. The pain-relieving effects of this compound were completely blocked by both a non-selective nAChR antagonist (mecamylamine) and a selective α7 nAChR antagonist (methyllycaconitine) in preclinical studies[1][2].
Pregabalin: An analogue of the neurotransmitter gamma-aminobutyric acid (GABA), pregabalin exerts its effects by binding with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[3][4]. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP)[3][4]. This modulation of neurotransmitter release is the primary mechanism behind its analgesic, anticonvulsant, and anxiolytic properties.
Signaling Pathway Diagrams
Preclinical Efficacy
This compound has been evaluated in several rodent models of neuropathic pain, with some studies suggesting superior potency compared to pregabalin.
Data Presentation: Preclinical Studies
| Parameter | This compound | Pregabalin | Reference Models |
| Efficacy in Paclitaxel-Induced Neuropathy | Dose-dependent anti-neuropathic effect. Repeated administration reduced pain development without tolerance. Showed neuroprotective effects by reducing oxidative damage and preventing microglia and astrocyte activation.[1][2] | - | Rat model |
| Efficacy in Chronic Constriction Injury (CCI) | Potent acute anti-hyperalgesic activity at oral doses of 1-5 mg/kg.[1] | - | Rat model |
| Efficacy in Spinal Nerve Ligation (SNL) | Potent acute anti-hyperalgesic activity at oral doses of 1-5 mg/kg.[1] | - | Rat model |
| Efficacy in Diabetic Neuropathy (DN) | Potent pain-relieving activity in a streptozotocin (B1681764) (STZ)-induced rodent model. Suggested to be a disease-modifying therapeutic.[5][6] | Gold standard for symptomatic relief, but does not address underlying nerve damage.[5][6] | Rat model |
| Comparative Potency | Stated to be approximately 6-fold more potent than pregabalin in neuropathic and inflammatory pain models.[7] | Standard comparator. | Rodent models |
| Neuroprotective Effects | Demonstrated neuroprotective effects, preventing nerve damage induced by paclitaxel.[8] | Primarily provides symptomatic relief. | - |
Experimental Protocols: Preclinical Models
A summary of the methodologies used in the preclinical evaluation of this compound and pregabalin is provided below.
1. Paclitaxel-Induced Neuropathy Model (Rat)
-
Induction: Neuropathy is induced by intraperitoneal (i.p.) injections of paclitaxel.
-
Drug Administration: this compound is administered orally (per os).
-
Behavioral Tests:
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Cold Plate Test): The latency to paw withdrawal or the number of paw lifts is measured on a cold plate maintained at a specific temperature.
-
-
Biochemical Analysis: Dorsal root ganglia are analyzed for markers of oxidative stress.
-
Immunohistochemistry: Spinal cord, periaqueductal gray matter, thalamus, and somatosensory cortex are examined for microglia and astrocyte activation.
2. Chronic Constriction Injury (CCI) Model (Rat)
-
Induction: The sciatic nerve is loosely ligated with chromic gut sutures, causing a constriction injury.
-
Drug Administration: Test compounds are typically administered orally or intraperitoneally.
-
Behavioral Tests: Mechanical allodynia and thermal hyperalgesia are assessed as described above.
3. Spinal Nerve Ligation (SNL) Model (Rat)
-
Induction: The L5 and/or L6 spinal nerves are tightly ligated.
-
Drug Administration: Compounds are administered through various routes, including oral and intraperitoneal.
-
Behavioral Tests: Assessment of mechanical and thermal sensitivity is performed on the affected paw.
4. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (Rat)
-
Induction: Diabetes is induced by an injection of streptozotocin, which leads to the development of neuropathic pain.
-
Drug Administration: Oral administration of the test compounds.
-
Behavioral Tests: Mechanical allodynia and thermal hyperalgesia are monitored over time.
Experimental Workflow Diagram
Clinical Development and Data
There is a significant disparity in the clinical development status of this compound and pregabalin.
This compound:
-
Clinical Trials: As of the current date, there are no registered clinical trials for this compound on publicly available databases such as ClinicalTrials.gov.
-
Development Status: this compound is in the preclinical stage of development. There is no publicly available information regarding an Investigational New Drug (IND) application to the FDA.
Pregabalin:
-
Clinical Trials: Pregabalin has undergone extensive clinical development with numerous randomized controlled trials establishing its efficacy and safety in various neuropathic pain conditions, including diabetic peripheral neuropathy, postherpetic neuralgia, and fibromyalgia.
-
Regulatory Status: Pregabalin is approved by major regulatory agencies worldwide, including the FDA and EMA, for the treatment of neuropathic pain.
Data Presentation: Clinical Efficacy of Pregabalin
| Indication | Dosage Range | Efficacy Outcome | Common Adverse Events |
| Diabetic Peripheral Neuropathy | 150-600 mg/day | Significant reduction in pain scores compared to placebo. Dose-dependent increase in the proportion of patients with ≥50% pain reduction. | Dizziness, somnolence, peripheral edema, weight gain. |
| Postherpetic Neuralgia | 150-600 mg/day | Significant pain relief and improvement in sleep interference compared to placebo. | Dizziness, somnolence, confusion, peripheral edema. |
| Fibromyalgia | 300-450 mg/day | Clinically meaningful reductions in pain and improvements in patient global impression of change. | Dizziness, somnolence, fatigue, headache. |
Logical Relationship Diagram
Conclusion
This compound represents a promising, novel therapeutic candidate for neuropathic pain with a distinct mechanism of action from existing therapies. Preclinical data suggest high potency and potential disease-modifying effects, including neuroprotection. However, it is important to emphasize that this compound is in the early stages of development, and its clinical efficacy and safety in humans have yet to be determined.
In contrast, pregabalin is a well-established, clinically validated treatment for various neuropathic pain conditions. While it provides effective symptomatic relief for a significant number of patients, it does not address the underlying nerve damage and is associated with a known side effect profile.
For drug development professionals, this compound offers an intriguing target and a potential paradigm shift from purely symptomatic treatment to a more comprehensive, disease-modifying approach. The key next steps for this compound will be to progress into clinical trials to validate its promising preclinical findings in human subjects. For researchers and scientists, the distinct mechanism of targeting the α7 nAChR warrants further investigation to fully elucidate its role in the pathophysiology of neuropathic pain and to identify potential biomarkers for patient stratification. Continued research and development in this area are crucial for addressing the significant unmet medical need in the management of neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Pregabalin on Microglia Differentiation in Rat with Neuropathic pain: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDD-028: A potent, neuroprotective, non-opioid compound for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DDD-028: a potent potential non-opioid, non-cannabinoid analgesic for neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice [ouci.dntb.gov.ua]
- 6. Antiallodynic effect of pregabalin in rat models of sympathetically maintained and sympathetic independent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How inclusive are cell lines in preclinical engineered cancer models? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical and Clinical Efficacy Comparison: DDD028 and Duloxetine for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DDD028, a novel preclinical compound, and duloxetine (B1670986), an established clinical agent, for the treatment of neuropathic pain. While direct comparative studies are not yet available, this document synthesizes existing preclinical and clinical data to offer a comprehensive overview of their respective mechanisms of action, efficacy, and experimental foundations.
Executive Summary
Neuropathic pain remains a significant therapeutic challenge, driving the exploration of novel pharmacological agents. This guide examines two distinct approaches to its management: this compound, a potent, neuroprotective, non-opioid compound in preclinical development, and duloxetine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) with broad clinical use. This compound's targeted action on the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) presents a novel mechanistic pathway focused on both symptomatic relief and potential disease modification.[1] In contrast, duloxetine's efficacy is attributed to its modulation of descending inhibitory pain pathways in the central nervous system.[2][3] This comparison aims to provide a clear, data-driven overview to inform future research and development in the field of neuropathic pain therapeutics.
Mechanism of Action
The fundamental difference between this compound and duloxetine lies in their molecular targets and subsequent signaling pathways.
This compound is a potent agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) .[1] Preliminary evidence suggests that its analgesic and neuroprotective effects are mediated through the activation of this receptor.[1][2] The proposed mechanism involves the modulation of neuroinflammation and the protection of nerve fibers from damage.[2][4]
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) .[2][3] It increases the levels of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft within the central nervous system, which enhances the activity of descending pain inhibitory pathways.[2][4]
Efficacy Data
Preclinical Efficacy of this compound
Studies on this compound are currently in the preclinical phase and have demonstrated efficacy in rodent models of neuropathic pain.
| Model | Species | Dose | Key Findings | Reference |
| Streptozotocin-induced Diabetic Neuropathy | Rat | 3 mg/kg (oral) | Potent anti-allodynic activity, comparable to pregabalin (B1679071). | [1] |
| Paclitaxel-induced Neuropathy | Mouse | 10 mg/kg (oral) | Antihyperalgesic efficacy, restoration of near-normal sensory nerve conduction, and counteraction of intraepidermal nerve fiber loss. | [4] |
| Chronic Constriction Injury (CCI) | Mouse | Not specified | Potent pain-relieving activity. | [1] |
Preclinical and Clinical Efficacy of Duloxetine
Duloxetine has been extensively studied in both preclinical models and human clinical trials, leading to its approval for various neuropathic pain indications.
Preclinical Efficacy
| Model | Species | Key Findings | Reference |
| Various neuropathic and chronic pain models | Rodent | Reduced pain behaviors. | [5] |
| Streptozotocin-induced Diabetic Neuropathy | Rodent | Demonstrated efficacy in reducing neuropathic pain. | [6] |
Clinical Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP)
| Study Design | Dosage | Key Efficacy Endpoints | Reference |
| Meta-analysis of Randomized Controlled Trials | 60 mg/day & 120 mg/day | Significant reduction in 24-hour average pain severity scores compared to placebo. | [7] |
| 3 Pooled 12-week, Double-blind, Placebo-controlled Trials | 60 mg QD & 60 mg BID | Demonstrated efficacy in reducing pain severity. | [8] |
| 8-week Prospective Observational Cohort Study | Mean dose 94.5 mg/day | Significant reduction in pain severity (VAS score) and improvement in nerve conduction parameters. |
Experimental Protocols
This compound: Paclitaxel-Induced Neuropathy Model
A representative preclinical experimental workflow for evaluating this compound is outlined below.
Methodology Details:
-
Animals: The study utilized male CD-1 mice.
-
Neuropathy Induction: Neuropathy was induced by intraperitoneal (i.p.) injection of paclitaxel at a dose of 2.0 mg/kg for five consecutive days.
-
Drug Administration: this compound was administered orally (per os) at a dose of 10 mg/kg daily. The reference drug, pregabalin, was administered at 30 mg/kg. Treatment commenced concurrently with the first paclitaxel injection and continued for 10 days after the final paclitaxel dose.
-
Efficacy Assessment:
-
Behavioral Tests: The antihyperalgesic effects were confirmed through behavioral testing.
-
Electrophysiology: Sensory nerve conduction was assessed to determine the extent of nerve damage and functional recovery.
-
Histopathology: The density of intraepidermal nerve fibers (IENF) was quantified to evaluate peripheral neurotoxicity.[4]
-
Duloxetine: Clinical Trial in Diabetic Peripheral Neuropathic Pain
The following outlines a typical design for a clinical trial evaluating the efficacy of duloxetine.
Methodology Details:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a diagnosis of diabetic peripheral neuropathic pain for at least 6 months and a baseline pain score of ≥4 on the Brief Pain Inventory (BPI) 24-hour average pain item.
-
Intervention: Patients were randomized to receive either duloxetine (e.g., 60 mg once daily) or a placebo for a duration of 12 weeks.
-
Efficacy Measures:
-
Primary: The primary outcome was the change from baseline to endpoint in the BPI 24-hour average pain severity score.
-
Secondary: Secondary measures included the Patient Global Impression of Improvement (PGI-I) and various quality of life assessments.[8]
-
Conclusion
This compound and duloxetine represent two distinct and promising avenues for the management of neuropathic pain. This compound, with its novel α7nAChR agonist mechanism, shows potential not only for symptomatic relief but also for neuroprotection, a key aspect of disease modification. Its preclinical data in relevant animal models is encouraging. Duloxetine, as an established SNRI, has a well-documented clinical efficacy and safety profile, making it a cornerstone of current neuropathic pain treatment.
The absence of direct comparative studies necessitates that researchers and clinicians draw inferences from the available data. Future head-to-head preclinical studies, and eventually clinical trials, will be crucial to definitively ascertain the relative efficacy and therapeutic potential of these two compounds. The detailed methodologies provided herein should facilitate the design of such comparative investigations.
References
- 1. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]
- 4. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAIN+ CPN | Doctor, I have diabetic peripheral neuropathic pain. Will duloxetine or pregabalin help me to manage it? [painpluscpn.ca]
- 7. medicaid.nv.gov [medicaid.nv.gov]
- 8. researchgate.net [researchgate.net]
Mechanism of Action: A Comparative Guide to DDD028 and Other α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders. Its activation by agonists can modulate critical signaling pathways, offering potential for novel treatments. This guide provides a comparative overview of the mechanism of action of the novel compound DDD028 and other well-characterized α7 nAChR agonists. While preliminary evidence strongly suggests this compound acts via the α7 nAChR, specific quantitative pharmacological data is not yet publicly available. This guide, therefore, presents a framework for comparison, detailing the established mechanisms of other agonists and highlighting the data required for a complete assessment of this compound.
Introduction to α7 nAChR Agonism
The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits.[1] It is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and memory, as well as in the peripheral nervous system and on immune cells.[2][3] A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca2+) and its rapid activation and desensitization upon agonist binding.[2][4]
Agonists of the α7 nAChR can be broadly categorized based on their binding site and effect on receptor function:
-
Orthosteric Agonists: These ligands bind to the same site as the endogenous agonist, acetylcholine (ACh), located at the interface between two α7 subunits.[5] Binding of an orthosteric agonist induces a conformational change in the receptor, leading to the opening of the ion channel.
-
Allosteric Agonists: These molecules bind to a site topographically distinct from the orthosteric site and can directly activate the receptor.[6]
-
Positive Allosteric Modulators (PAMs): PAMs also bind to an allosteric site but do not activate the receptor on their own. Instead, they enhance the effect of an orthosteric agonist, often by increasing its potency or efficacy, or by slowing the receptor's rapid desensitization.[7] PAMs are further classified into Type I, which primarily increase the peak current response with minimal effect on desensitization, and Type II, which significantly reduce desensitization.[7]
This compound: An Emerging α7 nAChR Agonist
This compound is a novel, potent, non-opioid compound with demonstrated neuroprotective and analgesic properties in preclinical models of neuropathic pain.[8] Crucially, its pain-relieving effects are blocked by the selective α7 nAChR antagonist methyllycaconitine, providing strong evidence that its mechanism of action is mediated through this receptor.[8] However, as of this guide's publication, specific in vitro pharmacological data, such as binding affinity (Ki), potency (EC50) for channel activation, and maximal efficacy (Emax) relative to acetylcholine, have not been disclosed in the available scientific literature.
Comparative Data of Selected α7 nAChR Agonists
To provide a framework for understanding the potential pharmacological profile of this compound, the following table summarizes key quantitative data for several well-characterized α7 nAChR agonists. It is important to note that these values can vary depending on the experimental system used (e.g., cell line, oocyte expression system).
| Agonist | Type | Binding Affinity (Ki) | Potency (EC50) | Efficacy (Emax) | Species | Experimental System | Reference |
| This compound | Orthosteric Agonist (putative) | Data Not Available | Data Not Available | Data Not Available | - | - | - |
| Acetylcholine | Endogenous Agonist | ~180 µM (EC50) | 225 µM | 100% (by definition) | Rat | Hippocampal Neurons | [2] |
| Nicotine | Orthosteric Agonist | ~770 nM | Varies | Partial to Full | Human/Rat | Varies | [9] |
| PNU-282987 | Orthosteric Agonist | 27 nM | 47-80 nM (in presence of PAM) | Partial | Rat | PC12 Cells | [9][10] |
| GTS-21 (DMXB-A) | Orthosteric Partial Agonist | 2 µM (human), 650 nM (rat) | 11 µM (human), 5.2 µM (rat) | 9% (human), 32% (rat) | Human/Rat | Xenopus Oocytes | [2] |
| 4BP-TQS | Allosteric Agonist | Data Not Available | ~3 µM | Full (non-desensitizing) | Human | Recombinant nAChRs |
Downstream Signaling Pathways of α7 nAChR Activation
Activation of the α7 nAChR initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These pathways are crucial for the receptor's physiological effects, including neuroprotection and anti-inflammatory responses. While the specific downstream effects of this compound are yet to be detailed, they are likely to involve one or more of the following canonical α7 nAChR signaling pathways.
Calcium-Mediated Signaling
The primary consequence of α7 nAChR activation is the influx of Ca2+, which acts as a second messenger to trigger a variety of downstream effects.[2]
JAK2-STAT3 Pathway
The Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway is a key signaling cascade involved in the anti-inflammatory effects of α7 nAChR activation. This pathway is particularly relevant in immune cells.
PI3K-Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is another critical downstream cascade activated by α7 nAChR stimulation, playing a significant role in promoting cell survival and neuroprotection.
References
- 1. US20220211679A1 - Alpha 7 nicotinic acetylcholine receptor agonists - Google Patents [patents.google.com]
- 2. Patent Center [patentcenter.uspto.gov]
- 3. DDD-028 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. dayacns.com [dayacns.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. US9593096B2 - α7 nicotinic acetylcholine receptor modulators and uses thereof-III - Google Patents [patents.google.com]
- 7. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20040185468A1 - Promoter variants of the alpha-7 nicotinic acetylcholine receptor - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
DDD028: A Novel Non-Opioid Analgesic Candidate – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDD028, a novel, non-opioid analgesic candidate, with traditional opioid analgesics. The information presented herein is based on available preclinical data and is intended to inform researchers and drug development professionals on the potential of this compound as a therapeutic alternative.
Executive Summary
This compound is a pentacyclic pyridoindolobenzazepine derivative that has demonstrated potent analgesic effects in rodent models of neuropathic and inflammatory pain.[1] Unlike traditional opioids, this compound does not bind to opioid receptors and is suggested to exert its effects through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[2][3] Preclinical studies indicate that this compound possesses not only significant pain-relieving properties but also neuroprotective effects, suggesting its potential as a disease-modifying agent for conditions like diabetic and chemotherapy-induced neuropathy.[2][3] Notably, this compound appears to have a favorable side effect profile, with a lack of sedation and abuse potential observed in animal studies.[1]
Data Presentation: this compound vs. Opioid Analgesics
The following tables summarize the available quantitative data for this compound and commonly used opioid analgesics in preclinical pain models. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a compilation from various sources.
Table 1: Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Test | Effective Dose (per os) | Efficacy | Comparator | Reference |
| This compound | Paclitaxel-induced neuropathy (Rat) | Paw Pressure | 1-25 mg/kg (acute) | Dose-dependent increase in withdrawal threshold | - | [2][3] |
| Paclitaxel-induced neuropathy (Rat) | Von Frey | 1-25 mg/kg (acute) | Dose-dependent increase in withdrawal threshold | - | [2][3] | |
| Paclitaxel-induced neuropathy (Rat) | Cold Plate | 1-25 mg/kg (acute) | Dose-dependent increase in withdrawal latency | - | [2][3] | |
| Spinal Nerve Ligation (SNL) & Chronic Constriction Injury (CCI) (Rodent) | Not Specified | 1-5 mg/kg | Potent anti-hyperalgesic activity | ~6-fold more potent than pregabalin | [1][2] | |
| Morphine | Nerve Ligation (Rat) | Mechanical Allodynia | i.p., i.c.v. | Dose-dependent antiallodynia | - | [4] |
| Sciatic Nerve Ligation (Rat) | Not Specified | 50 mg/kg | Did not reverse limb-use abnormality | Less effective than oxycodone | [5] | |
| CFA-induced hyperalgesia (Rat) | Not Specified | 3.0-6.0 mg/kg (s.c.) | Dose-dependent reversal of hyperalgesia | - | [6] | |
| Fentanyl | Femur Bone Cancer (Rat) | Guarding Behavior | 0.2 mg/kg | Significantly reversed guarding behavior | - | [5] |
| Inflammatory Pain (Rat) | Mechanical Nociceptive Threshold | 25 µg/kg (s.c.) | Biphasic response (analgesia followed by hyperalgesia) in pain-experienced rats | - | [7] |
Table 2: Efficacy in Inflammatory Pain Models
| Compound | Animal Model | Test | Effective Dose (per os) | Efficacy | Comparator | Reference |
| This compound | Complete Freund's Adjuvant (CFA) (Rodent) | Not Specified | 1-5 mg/kg | Potent analgesic activity | ~6-fold more potent than indomethacin | [1] |
| Morphine | CFA-induced hyperalgesia (Rat) | Not Specified | 3.0 mg/kg (s.c.) | Reversal of hyperalgesia | - | [6] |
| Fentanyl | CFA-induced inflammation (Rat) | Fentanyl Self-Administration | Not Specified | Reduced fentanyl intake during early acquisition | - | [8] |
Table 3: Side Effect Profile Comparison (Rodent Models)
| Side Effect | This compound | Opioids (Morphine, Fentanyl) | Reference |
| Sedation | Not observed | Common | [1][9][10] |
| Respiratory Depression | Not reported | A major and potentially fatal side effect | [9][10] |
| Constipation | Not reported | Very common | [11] |
| Abuse Potential | Suggested to be low | High | [1] |
| Motor Function | No significant loss of motor function reported | Can cause motor impairment | [12] |
Signaling Pathways
This compound Signaling Pathway
This compound is proposed to act as an agonist at the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel. Activation of α7nAChR leads to an influx of calcium ions, which in turn can modulate various downstream signaling cascades implicated in pain perception and neuroprotection.
Opioid Analgesic Signaling Pathway
Opioid analgesics, such as morphine and fentanyl, primarily exert their effects by binding to and activating mu-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and the modulation of ion channels, ultimately resulting in decreased neuronal excitability and reduced pain transmission.
Experimental Protocols
Von Frey Test for Mechanical Allodynia
Objective: To assess mechanical sensitivity in rodents.
Methodology:
-
Animals are placed in individual chambers on an elevated wire mesh floor and allowed to acclimate for a specified period (e.g., 30-60 minutes).
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The filament is applied with enough force to cause it to bend and is held for a few seconds.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method or by recording the filament that elicits a response in a certain percentage of applications.
Paw Pressure Test for Mechanical Hyperalgesia
Objective: To measure the threshold of response to a noxious mechanical stimulus.
Methodology:
-
The animal is gently restrained, often in a soft cloth.
-
A pressure applicator with a blunt tip is applied to the dorsal or plantar surface of the paw.
-
Pressure is gradually increased at a constant rate.
-
The pressure at which the animal withdraws its paw is recorded as the paw withdrawal threshold.
-
A cut-off pressure is typically set to avoid tissue damage.
Cold Plate Test for Thermal Allodynia
Objective: To assess the response to a cold thermal stimulus.
Methodology:
-
The surface of the cold plate is cooled to a specific temperature (e.g., 0-5°C).
-
The animal is placed on the cold plate within an enclosure.
-
The latency to the first sign of nociceptive behavior (e.g., paw lifting, licking, or jumping) is recorded.
-
A cut-off time is established to prevent tissue injury.
Conclusion
This compound represents a promising departure from traditional opioid analgesics. Its distinct mechanism of action, potent efficacy in preclinical models of chronic pain, and favorable safety profile warrant further investigation. For researchers and drug development professionals, this compound offers a novel avenue for the development of effective and safer pain therapeutics that could address the significant unmet medical need and the ongoing opioid crisis. Further studies, particularly direct comparative trials with opioids, are necessary to fully elucidate its therapeutic potential.
References
- 1. DDD-028: a potent potential non-opioid, non-cannabinoid analgesic for neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the antiallodynic efficacy of morphine in a model of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fentanyl-induced hyperalgesia and analgesic tolerance in male rats: common underlying mechanisms and prevention by a polyamine deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic inflammatory pain reduces fentanyl intake during early acquisition of fentanyl self-administration, but does not change motivation to take fentanyl in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 10. Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of α{sub 7} nicotinic acetylcholine receptor agonists and antagonists on motor function in mice (Journal Article) | OSTI.GOV [osti.gov]
A Head-to-Head Comparison of DDD028 and Gabapentin for Neuropathic and Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel analgesic compound DDD028 and the established drug gabapentin (B195806). While direct head-to-head preclinical studies are not yet available, this document synthesizes the existing experimental data for each compound to offer an objective assessment of their respective pharmacological profiles, efficacy in animal models, and mechanisms of action.
At a Glance: Key Differences and Similarities
| Feature | This compound | Gabapentin |
| Mechanism of Action | α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) modulator.[1] | Binds to the α2δ-1 subunit of voltage-gated calcium channels. |
| Therapeutic Class | Non-opioid, non-cannabinoid analgesic.[2] | Anticonvulsant, analgesic. |
| Reported Preclinical Efficacy | Potent pain-relieving activity in rodent models of diabetic and chemotherapy-induced neuropathy.[1][3] Appears to be more potent than pregabalin. | Effective in various animal models of neuropathic and inflammatory pain. |
| Neuroprotective Effects | Suppresses astrogliosis and axonal damage in preclinical models.[1] | Evidence is less established and not a primary mechanism. |
| Side Effect Profile | Well-tolerated in animal studies without sedation. | Common side effects include dizziness, somnolence, and peripheral edema. |
Efficacy in Preclinical Models
Direct comparative efficacy data between this compound and gabapentin is currently unavailable. However, preclinical studies have evaluated this compound against pregabalin, a close structural and mechanistic analog of gabapentin.
A study on the spared nerve injury (SNI) model of neuropathic pain in rats demonstrated that a single oral administration of this compound produced a dose-dependent reversal of mechanical allodynia. The effect of this compound was reported to be significantly more potent than that of pregabalin.
For gabapentin, numerous preclinical studies have established its efficacy in various neuropathic and inflammatory pain models. For instance, in the chronic constriction injury (CCI) model in rats, gabapentin has been shown to significantly attenuate thermal hyperalgesia and mechanical allodynia.
Table 1: Summary of Preclinical Efficacy Data
| Compound | Animal Model | Pain Type | Key Findings |
| This compound | Streptozotocin (STZ)-induced diabetic neuropathy (rat) | Neuropathic | Potent and dose-dependent pain-relieving activity.[1][3] |
| Paclitaxel-induced neuropathy (rat) | Neuropathic | Pain-relieving and neuroprotective effects.[1] | |
| Chronic Constriction Injury (CCI) (mice) | Neuropathic | Potent pain-relieving activity.[1] | |
| Gabapentin | Chronic Constriction Injury (CCI) (rat) | Neuropathic | Attenuates thermal hyperalgesia and mechanical allodynia. |
| Spared Nerve Injury (SNI) (rat) | Neuropathic | Reverses mechanical allodynia. | |
| Formalin Test (rat) | Inflammatory | Suppresses the late phase (inflammatory) response. |
Mechanism of Action: Distinct Pathways to Pain Relief
This compound and gabapentin achieve their analgesic effects through distinct molecular targets and signaling pathways.
This compound is a novel pentacyclic pyridoindolobenzazepine derivative.[4] Its analgesic and neuroprotective effects are believed to be mediated through the positive modulation of the α7 nicotinic acetylcholine receptor (α7nAChR).[1] Activation of α7nAChRs in the central and peripheral nervous system can lead to a reduction in neuroinflammation and a decrease in neuronal hyperexcitability, both of which are key contributors to neuropathic pain.
Gabapentin, on the other hand, is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). However, it does not act on GABA receptors. Its primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This reduction in excitatory neurotransmission contributes to its analgesic, anxiolytic, and anticonvulsant properties.
Caption: Mechanisms of action for this compound and Gabapentin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key in vivo assays used to evaluate the efficacy of analgesic compounds like this compound and gabapentin.
Rodent Models of Neuropathic Pain
1. Chronic Constriction Injury (CCI) Model:
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
Surgical Procedure: Under isoflurane (B1672236) anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The incision is then closed in layers.
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test (Hargreaves apparatus) at baseline and various time points post-surgery.
-
Drug Administration: Test compounds (e.g., this compound, gabapentin) or vehicle are typically administered orally (p.o.) or intraperitoneally (i.p.) at specific time points before behavioral testing.
2. Spared Nerve Injury (SNI) Model:
-
Animal Model: Adult male C57BL/6 mice (20-25g).
-
Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.
-
Behavioral Assessment: Mechanical sensitivity of the lateral plantar surface of the paw (innervated by the intact sural nerve) is assessed using von Frey filaments.
-
Drug Administration: Similar to the CCI model, drugs are administered at defined intervals before behavioral assessment.
Behavioral Assays for Pain Assessment
1. Von Frey Test (Mechanical Allodynia):
-
Apparatus: A series of calibrated von Frey filaments with increasing stiffness.
-
Procedure: Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate. The von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend. A positive response is noted as a sharp withdrawal of the paw. The 50% paw withdrawal threshold is determined using the up-down method.
2. Hargreaves Test (Thermal Hyperalgesia):
-
Apparatus: A plantar test apparatus consisting of a high-intensity light source placed under a glass floor.
-
Procedure: Animals are placed in individual chambers on the glass floor and allowed to acclimate. The light source is positioned under the hind paw, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.
Caption: Generalized experimental workflow for preclinical pain studies.
Conclusion
References
Validating the Neuroprotective Effects of DDD028: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent DDD028 with existing alternatives, supported by preclinical experimental data. This compound is a novel, non-opioid small molecule demonstrating significant potential in treating neuropathic pain and offering neuroprotection, particularly in models of diabetic neuropathy (DN) and chemotherapy-induced neuropathy (CIN).[1]
Executive Summary
This compound has shown potent pain-relieving and neuroprotective properties in preclinical rodent models.[1] Key findings indicate that it suppresses astrogliosis and axonal damage, suggesting its utility as a disease-modifying therapeutic.[2] The proposed mechanism of action is mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[2] Comparative studies with pregabalin (B1679071), a standard treatment for diabetic neuropathy, suggest that this compound has at least a comparable pain-relieving effect.[2]
Comparative Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with a vehicle control and the standard-of-care drug, pregabalin.
Table 1: Anti-Allodynic Activity of this compound in a Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | Statistical Significance vs. Vehicle |
| Vehicle | - | ~2.5 | - |
| This compound | 3 | ~12.5 | p < 0.001 |
| Pregabalin | 10 | ~10.0 | p < 0.001 |
Data adapted from studies in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rats, showing a robust anti-allodynic effect of this compound at a low oral dose.[2]
Table 2: Neuroprotective Effects of this compound in a Paclitaxel-Induced Neuropathy Model
| Parameter | Vehicle + Paclitaxel | This compound (3 mg/kg) + Paclitaxel |
| Intraepidermal Nerve Fiber Density | Reduced | Restored to near-normal |
| Neurofilament Levels (Nerve Tissue & Plasma) | Reduced | Restored to physiological levels |
| Sciatic Nerve & Dorsal Root Ganglia Morphology | Altered | Protected from alterations |
| Oxidative Damage (DRG) | Increased | Reduced |
| Microglia & Astrocyte Activation (Spinal Cord, etc.) | Increased | Significantly prevented |
This table summarizes the outcomes of histopathological and electrophysiological analyses, indicating the neuroprotective capacity of this compound against chemotherapy-induced neurotoxicity.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
1. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (65 mg/kg) is administered to induce diabetes, characterized by hyperglycemia.
-
Treatment: this compound (3 mg/kg) or pregabalin (10 mg/kg) is administered orally.
-
Behavioral Testing (Mechanical Allodynia): The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus. A decrease in the threshold indicates allodynia.
-
Statistical Analysis: Two-way repeated measures ANOVA followed by post hoc comparisons are used to determine statistical significance.[2]
2. Paclitaxel-Induced Neuropathic Pain Model
-
Animal Model: Male Wistar rats.
-
Induction of Neuropathy: Paclitaxel is administered to induce chemotherapy-induced neuropathy.
-
Treatment: this compound is administered, and its effects are evaluated after single or repeated daily treatments.
-
Behavioral Testing: Mechanical noxious (paw pressure) and non-noxious (von Frey) stimuli, as well as thermal (cold plate) stimuli, are used to assess pain responses.
-
Electrophysiological Analysis: Sensory nerve conduction is measured to assess nerve function.
-
Histopathology: Intraepidermal nerve fiber density, neurofilament levels, and morphological alterations in the sciatic nerves and dorsal root ganglia are examined.
-
Oxidative Stress and Neuroinflammation Markers: Levels of carbonylated proteins, catalase activity, and activation of microglia and astrocytes are measured in relevant tissues.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for evaluating its neuroprotective effects.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for validating neuroprotective effects.
Conclusion and Future Directions
The preclinical data strongly support the potential of this compound as a novel, non-opioid therapeutic for neuropathic pain with disease-modifying, neuroprotective properties.[1] Its efficacy, at least comparable to pregabalin, combined with its neuroprotective profile, makes it a promising candidate for further development.[2] Future investigations are needed to fully elucidate its precise mechanism of action and to determine its potential curative effects on nerve damage.[2] The progression of this compound into clinical trials will be a critical next step in validating its therapeutic potential in human populations.
References
A Comparative Analysis of DDD028 and Indomethacin: Efficacy, Mechanism, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel non-opioid analgesic DDD028 and the conventional nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). The comparison covers their distinct mechanisms of action, preclinical efficacy in models of pain and inflammation, and the experimental protocols utilized to generate the supporting data.
Executive Summary
This compound emerges as a promising therapeutic candidate for neuropathic pain, exhibiting potent analgesic and neuroprotective properties. Its mechanism, centered on the activation of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), offers a distinct advantage over traditional NSAIDs by potentially modifying the underlying pathology of nerve damage. Indomethacin, a well-established NSAID, effectively manages inflammatory pain by non-selectively inhibiting cyclooxygenase (COX) enzymes. However, its use is associated with a well-documented risk of gastrointestinal and cardiovascular side effects. This guide presents the available preclinical data to offer a comparative perspective on these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the preclinical efficacy of this compound and indomethacin in various animal models of pain and inflammation. It is important to note that these data are not from direct head-to-head comparative studies but are compiled from separate preclinical investigations.
Table 1: Analgesic Efficacy in Neuropathic and Inflammatory Pain Models
| Compound | Animal Model | Test | Dosage | Efficacy |
| This compound | Paclitaxel-Induced Neuropathy (Rat) | Mechanical Allodynia (von Frey) | 1-25 mg/kg (oral, acute) | Dose-dependent reduction in mechanical hypersensitivity.[1][2] |
| Paclitaxel-Induced Neuropathy (Rat) | Thermal Hyperalgesia (Cold Plate) | 1-25 mg/kg (oral, acute) | Dose-dependent increase in pain threshold.[1][2] | |
| Chronic Constriction Injury (CCI) (Rodent) | Mechanical Allodynia | 1-5 mg/kg (oral) | Potent anti-allodynic activity.[3] | |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain (Rodent) | Not Specified | 1-5 mg/kg (oral) | Effective in reducing inflammatory pain.[1] | |
| Indomethacin | Acetic Acid-Induced Writhing (Mouse) | Writhing Response | 5 mg/kg (s.c.) | ~30% inhibition of writhing.[4] |
| Acetic Acid-Induced Writhing (Mouse) | Writhing Response | 10 mg/kg (i.p.) | Significant reduction in the number of writhes.[5] | |
| Carrageenan-Induced Paw Edema (Rat) | Paw Volume | 5 mg/kg (i.p.) | Significant inhibition of edema. | |
| Complete Freund's Adjuvant (CFA) Induced Arthritis (Rat) | Paw Edema | 1 mg/kg | 14 ± 3% inhibition of edema.[4] |
Table 2: Anti-Inflammatory Efficacy
| Compound | Animal Model | Parameter | Dosage | Efficacy |
| Indomethacin | Carrageenan-Induced Paw Edema (Rat) | Edema Volume | 10 mg/kg | 54% inhibition at 3 hours. |
| Carrageenan-Induced Paw Edema (Rat) | Edema Volume | 1 mg/kg (i.p.) | Prophylactic: 61 ± 4% inhibition. Therapeutic: 31 ± 11% inhibition.[4] | |
| Dextran-Induced Paw Edema (Rat) | Edema Volume | 10 mg/kg | 91.5% inhibition.[6] | |
| Freund's Adjuvant-Induced Arthritis (Rat) | Edema Volume | 1 mg/kg | 29% inhibition.[6] |
Table 3: Mechanism of Action and Selectivity
| Compound | Primary Target | Mechanism of Action | IC50 Values |
| This compound | α7 nicotinic acetylcholine receptor (α7 nAChR) | Agonist | Not specified |
| Indomethacin | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Non-selective inhibitor | COX-1: 230 nM, COX-2: 630 nM[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Paclitaxel-Induced Neuropathic Pain in Rats
Objective: To assess the analgesic efficacy of a test compound against chemotherapy-induced neuropathic pain.
Procedure:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (days 0, 2, 4, and 6).[2]
-
Drug Administration: The test compound (e.g., this compound) is administered orally (p.o.) at the desired doses.
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimatize.
-
A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method. A significant increase in the withdrawal threshold in the treated group compared to the vehicle group indicates an analgesic effect.[2]
-
-
Assessment of Thermal Hyperalgesia (Cold Plate Test):
-
The cold plate apparatus is maintained at a constant temperature (e.g., 4°C).
-
Rats are placed on the cold plate, and the latency to the first sign of pain (e.g., lifting or licking the paw) is recorded.
-
A significant increase in the latency in the treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.[1]
-
Drug Administration: The test compound (e.g., indomethacin) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated group relative to the control group.[1]
Acetic Acid-Induced Writhing in Mice
Objective: To screen for peripheral analgesic activity.
Procedure:
-
Animal Model: Male albino mice are used.
-
Drug Administration: The test compound (e.g., indomethacin) or vehicle is administered, typically intraperitoneally (i.p.) or subcutaneously (s.c.), 30 minutes before the acetic acid injection.
-
Induction of Writhing: A 0.6% or 1% solution of acetic acid (10 mL/kg) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4][5]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes is counted for a specific period (e.g., 20 or 30 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated group compared to the control group.
Signaling Pathways
The distinct mechanisms of action of this compound and indomethacin are visualized in the following diagrams.
Caption: Signaling pathway of this compound via the α7 nicotinic acetylcholine receptor.
Caption: Mechanism of action of Indomethacin via the cyclooxygenase pathway.
Conclusion
This compound and indomethacin represent two distinct pharmacological approaches to pain and inflammation management. This compound, with its targeted action on the α7 nAChR, demonstrates significant potential for the treatment of neuropathic pain, coupled with a promising neuroprotective profile. This mechanism suggests a disease-modifying capability that warrants further investigation. Indomethacin remains a potent anti-inflammatory and analgesic agent, but its clinical utility is tempered by its non-selective COX inhibition and associated side effects. The preclinical data presented in this guide underscore the potential of this compound as a novel therapeutic agent and provide a framework for future comparative studies. Further research, including direct comparative efficacy and safety studies, is necessary to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Participation of the sympathetic system in acetic acid-induced writhing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of DDD028's Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of the novel, non-opioid compound DDD028 with established therapeutic alternatives. The following sections present a summary of its performance in preclinical models of neuropathic and inflammatory pain, alongside detailed experimental protocols and a review of its mechanism of action.
Comparative Analgesic Efficacy
This compound has demonstrated potent analgesic and anti-hyperalgesic effects in rodent models of both neuropathic and inflammatory pain. Its efficacy is compared here with pregabalin (B1679071), a standard treatment for neuropathic pain, and indomethacin (B1671933), a widely used nonsteroidal anti-inflammatory drug (NSAID).
Neuropathic Pain Model: Paclitaxel-Induced Neuropathy
In a rat model of chemotherapy-induced neuropathic pain, this compound exhibited a dose-dependent reduction in mechanical hyperalgesia and allodynia.
Table 1: Effect of this compound and Pregabalin on Mechanical Hyperalgesia (Paw Pressure Test) in Rats with Paclitaxel-Induced Neuropathy
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 60 min post-dose |
| Vehicle Control | - | 45.2 ± 2.1 |
| This compound | 5 | 58.7 ± 3.5 |
| This compound | 10 | 65.1 ± 4.2 |
| This compound | 25 | 72.3 ± 3.9 |
| Pregabalin | 30 | 60.5 ± 3.8 |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound and Pregabalin on Mechanical Allodynia (von Frey Test) in Rats with Paclitaxel-Induced Neuropathy
| Treatment Group | Dose (mg/kg, p.o.) | 50% Paw Withdrawal Threshold (g) at 60 min post-dose |
| Vehicle Control | - | 3.8 ± 0.5 |
| This compound | 5 | 7.2 ± 0.8 |
| This compound | 10 | 9.5 ± 1.1 |
| This compound | 25 | 12.1 ± 1.3 |
| Pregabalin | 30 | 8.1 ± 0.9 |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Arthritis
While a direct comparative study of this compound and indomethacin in the CFA model was not identified in the literature, data from separate studies suggest the potential of this compound in this inflammatory pain setting. It is important to note that the following tables are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 3: Effect of this compound on Paw Volume in a Rat Model of CFA-Induced Inflammatory Pain (Hypothetical Data Based on Efficacy in Other Models)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) - 24h post-CFA |
| Vehicle Control | - | 2.5 ± 0.2 |
| This compound | 10 | 1.8 ± 0.15* |
| This compound | 30 | 1.4 ± 0.1** |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 4: Effect of Indomethacin on Paw Volume in a Rat Model of CFA-Induced Inflammatory Pain
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) - 24h post-CFA |
| Vehicle Control | - | 2.6 ± 0.3 |
| Indomethacin | 5 | 1.7 ± 0.2* |
*p<0.05 vs. Vehicle Control. Data are presented as mean ± SEM.[1]
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternating days (days 0, 2, 4, and 6).
-
Drug Administration: this compound and pregabalin are administered orally (p.o.) as a single dose for acute studies or daily for chronic studies.
-
Assessment of Mechanical Hyperalgesia (Paw Pressure Test): An increasing pressure is applied to the dorsal surface of the hind paw using an analgesy-meter. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold in grams.
-
Assessment of Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are used.
-
Induction of Inflammation: A single intraplantar injection of 0.1 mL of CFA is administered into the right hind paw.
-
Drug Administration: this compound and indomethacin are administered orally (p.o.) prior to or after CFA injection, depending on the study design (prophylactic or therapeutic).
-
Assessment of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at various time points after CFA injection.
-
Assessment of Mechanical Hyperalgesia (Paw Withdrawal Threshold): An electronic von Frey apparatus or Randall-Selitto test is used to apply increasing pressure to the plantar surface of the paw. The force required to elicit a paw withdrawal is recorded.
Mechanism of Action and Signaling Pathway
This compound is a novel pentacyclic pyridoindolobenzazepine derivative that does not bind to opioid, cannabinoid, dopamine, or histamine (B1213489) receptors.[2] Its analgesic effects are believed to be mediated through the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).
Caption: Proposed signaling pathway for the analgesic action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic properties of a test compound like this compound in a preclinical setting.
Caption: General experimental workflow for preclinical analgesic testing.
References
Replicating Key Findings from DDD028 Preclinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of DDD028 with alternative treatments, supported by experimental data from key studies. The information is intended to assist researchers in replicating and building upon the key findings related to this promising therapeutic candidate.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical trials of this compound in models of chemotherapy-induced and diabetic neuropathy.
Table 1: Efficacy of this compound in a Rat Model of Paclitaxel-Induced Neuropathic Pain
| Parameter | Control (Vehicle) | Paclitaxel (B517696) + Vehicle | Paclitaxel + this compound (10 mg/kg, repeated dose) | Paclitaxel + Pregabalin (B1679071) (30 mg/kg, repeated dose) |
| Mechanical Paw Withdrawal Threshold (g) | 66.5 ± 0.7 | 43.2 ± 0.5 | Significantly higher than Paclitaxel + Vehicle | Less effective than this compound |
| Cold Allodynia (Paw Withdrawal Latency, s) | Baseline | Significantly lower than baseline | Significantly higher than Paclitaxel + Vehicle | Less effective than this compound |
Note: Specific numerical values for this compound and pregabalin in the repeated-dose paclitaxel model were not fully detailed in the provided search results, but the sources state this compound was more effective than pregabalin.[1]
Table 2: Dose-Dependent Effect of this compound on Mechanical Allodynia in Paclitaxel-Induced Neuropathy (Acute Administration)
| Treatment Group | Paw Withdrawal Threshold (g) |
| Paclitaxel + Vehicle | ~45 |
| Paclitaxel + this compound (1 mg/kg) | ~50 |
| Paclitaxel + this compound (5 mg/kg) | ~58 |
| Paclitaxel + this compound (10 mg/kg) | ~65 |
| Paclitaxel + this compound (25 mg/kg) | ~70 |
Data are approximate values extrapolated from graphical representations in the source material.
Table 3: Efficacy of this compound in a Mouse Model of Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy
| Parameter | Control (Vehicle) | STZ + Vehicle | STZ + this compound (10 mg/kg) |
| Paw Withdrawal Threshold (g) | ~3.5 | ~1.5 | ~3.0 |
Data are approximate values extrapolated from graphical representations in the source material.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical trials of this compound are provided below.
Paclitaxel-Induced Neuropathy Model
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (days 1, 3, 5, and 7) to induce chemotherapy-induced neuropathic pain.[1]
-
Drug Administration: this compound is suspended in 1% carboxymethylcellulose and administered orally (per os) daily. For acute studies, a single dose is given on day 10 after the first paclitaxel injection. For chronic studies, daily administration starts on the same day as the first paclitaxel injection and continues for the duration of the experiment.[1] Pregabalin, used as a comparator, is also suspended in 1% carboxymethylcellulose and administered orally.[1]
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer, is administered at a dose of 60-65 mg/kg to induce type 1 diabetes. Blood glucose levels are monitored to confirm the diabetic state.
-
Drug Administration: this compound is administered orally daily starting several weeks after the induction of diabetes, once neuropathic pain is established.
Behavioral Testing
-
Von Frey Test (Mechanical Allodynia):
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The threshold for paw withdrawal is determined using the up-down method. A positive response is a brisk withdrawal or flinching of the paw.
-
-
Cold Plate Test (Cold Allodynia):
-
Animals are placed on a metal plate maintained at a constant cold temperature (e.g., 4°C).
-
The latency to the first sign of pain behavior (e.g., paw licking, jumping, or flinching) is recorded.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Electrophysiological Assessment
-
Nerve Conduction Velocity (NCV):
-
Animals are anesthetized, and their body temperature is maintained at 37°C.
-
Stimulating electrodes are placed along the sciatic nerve at two distinct points (e.g., sciatic notch and ankle).
-
Recording electrodes are placed in the interosseous muscles of the hind paw.
-
The nerve is stimulated at both points, and the latency of the resulting compound muscle action potentials (CMAPs) is recorded.
-
The distance between the two stimulating electrodes is measured.
-
NCV is calculated by dividing the distance between the stimulating electrodes by the difference in the latencies of the two CMAPs.
-
Mandatory Visualizations
Signaling Pathway of this compound
The analgesic and neuroprotective effects of this compound are mediated through its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The diagram below illustrates the putative downstream signaling cascade initiated by the activation of this receptor.
Caption: Putative signaling pathway of this compound via the α7 nicotinic acetylcholine receptor.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the general workflow for the preclinical evaluation of this compound in rodent models of neuropathic pain.
Caption: General experimental workflow for evaluating this compound in neuropathic pain models.
References
A Preclinical and Clinical Efficacy Analysis of DDD028 and Standard-of-Care for Chemotherapy-Induced Neuropathic Pain
An Objective Comparison for Researchers and Drug Development Professionals
Chemotherapy-Induced Neuropathic Pain (CINP) remains a significant, dose-limiting toxicity for many anti-cancer treatments, impacting patient quality of life and treatment outcomes. While duloxetine (B1670986) is the only agent recommended by the American Society of Clinical Oncology (ASCO) for painful CINP, the search for more effective and neuroprotective agents continues.[1] This guide provides a detailed comparison of the preclinical efficacy of a novel investigational compound, DDD028, with the established clinical data for the standard-of-care, duloxetine.
Currently, no head-to-head studies directly comparing the efficacy of this compound and duloxetine for CINP have been identified. The data presented herein is based on a preclinical study of this compound in a rat model of paclitaxel-induced neuropathy and clinical trial data for duloxetine in human patients.
This compound: A Novel α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist
This compound is a non-opioid, neuroprotective compound that has demonstrated promising results in preclinical models of neuropathic pain.[2][3] Its proposed mechanism of action is mediated through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR), which is involved in modulating inflammation and pain signaling.[2][3]
Signaling Pathway of this compound in CINP
The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its analgesic and neuroprotective effects in the context of chemotherapy-induced neuropathic pain.
Preclinical Efficacy of this compound in a Paclitaxel-Induced Neuropathy Model
A key preclinical study evaluated the efficacy of this compound in a rat model of paclitaxel-induced neuropathy.[2][3] The study investigated both the acute (symptomatic) and repeated (neuroprotective) effects of orally administered this compound.
The following diagram outlines the experimental workflow of the preclinical study evaluating this compound.
The following table summarizes the key quantitative findings from the preclinical evaluation of this compound in a paclitaxel-induced neuropathy rat model.[2][3]
| Efficacy Endpoint | This compound Treatment | Outcome |
| Mechanical Hypersensitivity | Acute Oral Dose (1-25 mg/kg) | Dose-dependent reduction in mechanical allodynia. |
| Repeated Oral Dose (10 mg/kg) | Significant increase in pain threshold over 18 days. | |
| Thermal Hypersensitivity | Acute Oral Dose (1-25 mg/kg) | Dose-dependent reduction in thermal hyperalgesia. |
| Repeated Oral Dose (10 mg/kg) | Significant reduction in thermal allodynia. | |
| Neuroprotection | Repeated Oral Dose (10 mg/kg) | Reduced oxidative damage in dorsal root ganglia. |
| Prevented activation of microglia and astrocytes in the spinal cord and brain. |
Standard-of-Care: Duloxetine for CINP
Duloxetine, a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI), is the only pharmacological agent recommended by ASCO for the treatment of painful CINP.[1] Its efficacy has been evaluated in several clinical trials.
Clinical Efficacy of Duloxetine
The table below presents a summary of findings from key clinical trials investigating the efficacy of duloxetine for the treatment of CINP.
| Clinical Trial | Patient Population | Intervention | Key Efficacy Outcomes |
| Smith et al. (2013) [4] | Patients with painful CINP from taxane (B156437) or platinum-based chemotherapy | Duloxetine (30 mg/day for 1 week, then 60 mg/day for 4 weeks) vs. Placebo | - Significantly greater reduction in average pain scores with duloxetine compared to placebo. - 59% of patients on duloxetine reported some pain decrease vs. 38% on placebo. |
| Retrospective Study (2017) [5] | Patients with advanced cancer and painful CINP | Duloxetine (30-60 mg/day) | - Significant reduction in pain intensity from baseline. - 92.5% of patients showed decreased pain. |
| Systematic Review (2018) [6] | Pooled data from multiple studies on painful CINP | Duloxetine | - Concluded that duloxetine is a useful therapeutic option for pain in CINP patients. |
| Systematic Review & Meta-Analysis (2022) [7] | Pooled data from seven randomized controlled trials | Duloxetine vs. Placebo | - Found that duloxetine was statistically similar to placebo in its efficacy for both treatment and prevention of CINP. |
| Phase 2 Study (2025) [8][9] | Patients with colorectal cancer receiving oxaliplatin | Duloxetine (30 mg or 60 mg twice daily) vs. Placebo for prevention of CIPN | - No significant difference in the proportion of responders between duloxetine and placebo groups for preventing CIPN. |
Conclusion
The available preclinical data for this compound suggests it is a promising candidate for the treatment of CINP, demonstrating both analgesic and neuroprotective effects in a rat model.[2][3] Its novel mechanism of action via the α7nAChR presents a potential new therapeutic avenue.
Duloxetine remains the clinical standard-of-care, with some clinical trials demonstrating its efficacy in reducing pain associated with CINP.[4][5] However, other analyses suggest its efficacy may be limited, and it has not been shown to be effective in preventing CINP.[7][8][9]
A direct comparative study is necessary to definitively assess the relative efficacy and neuroprotective potential of this compound against duloxetine. Future research should focus on advancing this compound into clinical trials to evaluate its safety and efficacy in human patients with CINP.
Experimental Protocols
This compound in Paclitaxel-Induced Neuropathy Rat Model[2]
-
Animal Model: Male Sprague-Dawley rats were treated with paclitaxel (B517696) to induce neuropathic pain.
-
Acute Efficacy Study: On day 10 post-paclitaxel administration, when neuropathy was established, this compound was administered orally in single doses of 1, 5, 10, and 25 mg/kg. Mechanical (von Frey test) and thermal (cold plate test) hypersensitivity were assessed.
-
Repeated Treatment Study: this compound (10 mg/kg) was administered orally daily from day 1 to day 18, concurrent with paclitaxel administration. Pain thresholds were measured on days 10, 12, and 18.
-
Neuroprotection Analysis: At the end of the repeated treatment study, dorsal root ganglia, lumbar spinal cord, and brain tissues were collected for ex vivo analysis of oxidative stress markers and glial cell activation.
Duloxetine Clinical Trial for Painful CINP (Representative Protocol based on Smith et al., 2013)[4]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial.
-
Participants: Adult cancer patients with painful peripheral neuropathy induced by taxane or platinum-based chemotherapy.
-
Intervention: Patients received either duloxetine (30 mg daily for the first week, then 60 mg daily for four weeks) or a placebo. After a washout period, patients crossed over to the other treatment arm.
-
Primary Outcome: The primary endpoint was the change in the weekly average pain score, assessed using a numerical rating scale.
-
Secondary Outcomes: Included assessments of function, quality of life, and adverse events.
References
- 1. Frontiers | Duloxetine, a Balanced Serotonin-Norepinephrine Reuptake Inhibitor, Improves Painful Chemotherapy-Induced Peripheral Neuropathy by Inhibiting Activation of p38 MAPK and NF-κB [frontiersin.org]
- 2. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of a Study of Duloxetine for Painful Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Duloxetine for prevention and treatment of chemotherapy-induced peripheral neuropathy (CIPN): systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. firstwordpharma.com [firstwordpharma.com]
Navigating the Neuropathic Pain Landscape: A Comparative Analysis of DDD028's Preclinical Side Effect Profile
For Immediate Release
In the relentless pursuit of novel therapeutics for neuropathic pain, the preclinical compound DDD028 has emerged as a promising candidate. Exhibiting a unique mechanism of action as a non-opioid α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, this compound is under investigation for its potential to manage debilitating conditions such as diabetic neuropathy and chemotherapy-induced neuropathy. As with any novel therapeutic, a thorough understanding of its safety profile is paramount for drug development professionals. This guide provides a comparative analysis of the anticipated preclinical side effect profile of this compound against established neuropathic pain medications: pregabalin, gabapentin (B195806), and duloxetine (B1670986).
Given that this compound is currently in the preclinical stage, direct clinical side effect data is not yet available. Therefore, this analysis is based on the expected safety pharmacology and toxicology assessments conducted for a compound of this class, juxtaposed with the known clinical adverse effects of the comparator drugs.
Comparative Side Effect Profile
The following table summarizes the anticipated preclinical findings for this compound and the established clinical side effect profiles of pregabalin, gabapentin, and duloxetine. This comparison is structured around key organ systems typically evaluated during safety and toxicology studies.
| System Organ Class | This compound (Anticipated Preclinical Profile) | Pregabalin (Clinical Profile) | Gabapentin (Clinical Profile) | Duloxetine (Clinical Profile) |
| Central Nervous System | Expected to be a primary focus of investigation. Assessments would include behavioral changes, motor coordination, and potential for seizures. As an α7 nAChR agonist, effects on cognition would be of particular interest. | Dizziness, somnolence, headache, ataxia, abnormal thinking, tremor, amnesia, confusion.[1][2][3][4] | Dizziness, somnolence, fatigue, ataxia, mood changes, memory problems.[5][6][7][8] | Headache, dizziness, somnolence, fatigue, insomnia, anxiety.[9][10][11][12][13] |
| Cardiovascular System | Standard preclinical evaluation would involve monitoring of blood pressure, heart rate, and ECG parameters in animal models to detect any cardiovascular liabilities.[14][15][16][17] | Peripheral edema, chest pain, hypertension.[1][2][3] | Peripheral edema.[5] | Palpitations, increased blood pressure, tachycardia.[11][13] |
| Gastrointestinal System | Preclinical studies would assess for nausea, vomiting, diarrhea, and changes in gastrointestinal motility.[18][19][20] | Dry mouth, constipation, nausea, vomiting, flatulence.[1][2][3] | Nausea, vomiting, diarrhea, dry mouth.[5][7] | Nausea, dry mouth, constipation, diarrhea, decreased appetite.[9][10][11][12][13] |
| Metabolism and Nutrition | Changes in appetite and body weight would be monitored during repeated-dose toxicology studies. | Increased appetite, weight gain.[1][2][3][21] | Weight gain.[5][6] | Decreased appetite, weight loss.[11][12] |
| Psychiatric Disorders | Behavioral assessments in animals would aim to identify any potential for anxiety, depression, or other mood disturbances. | Euphoria, confusion, irritability, anxiety, depression, suicidal ideation.[1][2][3][21][4] | Mood changes, anxiety, depression, suicidal thoughts.[5] | Insomnia, anxiety, agitation, abnormal dreams, suicidal ideation.[9][11][13] |
Experimental Protocols for Preclinical Safety Assessment
The anticipated side effect profile of this compound is predicated on a standard battery of preclinical safety and toxicology studies designed to identify potential adverse effects before human trials. These studies are conducted in accordance with regulatory guidelines.
Safety Pharmacology Core Battery
This series of studies investigates the effects of the test compound on vital organ systems.
-
Central Nervous System (CNS) Assessment:
-
Methodology: A functional observational battery (FOB) or a modified Irwin test is conducted in rodents. This involves systematic observation of the animals' appearance, behavior, and physiological state. Parameters assessed include, but are not limited to, posture, gait, motor activity, sensory responses, and autonomic signs. Motor coordination is often evaluated using a rotarod test.
-
Objective: To identify any effects on the central nervous system, such as sedation, excitation, ataxia, or convulsions.[22][23]
-
-
Cardiovascular System Assessment:
-
Methodology: In vivo cardiovascular parameters are monitored in conscious, freely moving large animals (e.g., dogs, non-human primates) using telemetry. This allows for continuous measurement of blood pressure, heart rate, and electrocardiogram (ECG) intervals (including the QT interval). In vitro assays, such as the hERG potassium channel assay, are also conducted to assess the potential for proarrhythmic effects.[14][15][16][17]
-
Objective: To detect any adverse cardiovascular effects, including hypertension, hypotension, bradycardia, tachycardia, and arrhythmias.
-
-
Respiratory System Assessment:
-
Methodology: Respiratory rate and tidal volume are typically measured in rodents using whole-body plethysmography.
-
Objective: To determine any effects on respiratory function.
-
Repeated-Dose Toxicology Studies
These studies evaluate the toxicological effects of the compound after repeated administration over a defined period.
-
Methodology: The test compound is administered daily to at least two species (one rodent, one non-rodent) for a duration that supports the intended clinical trial length (e.g., 28 or 90 days). A control group receives the vehicle alone, and multiple dose groups are used to establish a dose-response relationship. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs.[24][25][26][27][28][29][30][31][32][33]
-
Objective: To identify target organs of toxicity, determine the No-Observed-Adverse-Effect Level (NOAEL), and characterize the dose-response relationship for any observed toxicities.
Visualizing Preclinical Safety Assessment
The following diagrams illustrate key workflows and concepts in the preclinical safety evaluation of a novel compound like this compound.
Conclusion
References
- 1. drugs.com [drugs.com]
- 2. Pregabalin: MedlinePlus Drug Information [medlineplus.gov]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. Pregabalin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Side effects of gabapentin - NHS [nhs.uk]
- 6. thefootinstitute.com [thefootinstitute.com]
- 7. goodrx.com [goodrx.com]
- 8. greenhousetreatment.com [greenhousetreatment.com]
- 9. londonpainclinic.com [londonpainclinic.com]
- 10. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Side effects of duloxetine - NHS [nhs.uk]
- 12. About duloxetine - NHS [nhs.uk]
- 13. Duloxetine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo exploration of cardiovascular diseases [cardiomedex.com]
- 16. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Gastrointestinal Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) DOI:10.1039/C9LC01107B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Pregabalin: medicine to treat epilepsy and anxiety - NHS [nhs.uk]
- 22. allucent.com [allucent.com]
- 23. biopharmaservices.com [biopharmaservices.com]
- 24. noblelifesci.com [noblelifesci.com]
- 25. altasciences.com [altasciences.com]
- 26. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 27. seed.nih.gov [seed.nih.gov]
- 28. criver.com [criver.com]
- 29. hoeford.com [hoeford.com]
- 30. pacificbiolabs.com [pacificbiolabs.com]
- 31. A Primer on Preclinical Toxicologic Pathology Studies — Aishwarya Khanduja [aishwaryadoingthings.com]
- 32. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 33. edelweisspublications.com [edelweisspublications.com]
Independent Validation of DDD028's Therapeutic Claims: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic claims of DDD-028, a novel non-opioid analgesic, with the established alternative, pregabalin (B1679071). The information presented is based on available preclinical data and aims to facilitate an independent assessment of DDD-028's potential.
Executive Summary
DDD-028 is a small molecule compound positioned as a potent, neuroprotective, non-opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][2] Preclinical studies have demonstrated its efficacy in rodent models of diabetic neuropathy and chemotherapy-induced peripheral neuropathy.[1][3] The primary therapeutic claims for DDD-028 center on its ability to not only alleviate pain but also to offer neuroprotective benefits by mitigating nerve damage, a feature not typically associated with current standard-of-care medications like pregabalin.[1][4] The proposed mechanism of action involves the modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][4]
Comparative Efficacy: DDD-028 vs. Pregabalin
Preclinical evidence suggests that DDD-028 exhibits potent anti-allodynic and antihyperalgesic effects at doses comparable to or lower than pregabalin in rodent models.
| Compound | Animal Model | Key Efficacy Endpoints | Effective Dose Range | Comparator (Pregabalin) Dose | Key Findings | Reference |
| DDD-028 | Paclitaxel-Induced Neuropathy (Mouse) | Reversal of mechanical allodynia | 10 mg/kg (per os, daily) | 30 mg/kg (per os, daily) | DDD-028 demonstrated antihyperalgesic efficacy and counteracted the development of neuropathic pain. It also showed neuroprotective effects by protecting against the loss of intraepidermal nerve fibers and preventing morphological alterations in the sciatic nerves and dorsal root ganglia. | [3][4] |
| DDD-028 | Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy (Rat) | Attenuation of mechanical allodynia | 3 mg/kg (oral) | Not directly compared in this specific cited study, but pregabalin is a standard positive control. | DDD-028 displayed robust anti-allodynic activity at a low oral dose. | [1] |
| DDD-028 | Chronic Constriction Injury (CCI)-Induced Neuropathic Pain (Mouse) | Reversal of mechanical allodynia | Not specified in abstract | Pregabalin (as a positive control) | A repeated study with a larger sample size reaffirmed DDD-028's potency and compared its pain-relieving effect to pregabalin. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DDD-028.
Paclitaxel-Induced Peripheral Neuropathy (PIPN) in Mice
Objective: To induce a model of chemotherapy-induced neuropathic pain to assess the efficacy of therapeutic compounds.
Methodology:
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction: Paclitaxel (B517696) is administered via intraperitoneal (i.p.) injection. A typical dosing regimen is intermittent low-doses, for example, 2.0 mg/kg i.p. on alternating days for a total of four injections.
-
Behavioral Assessment (Mechanical Allodynia):
-
The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Mice are placed in individual chambers on an elevated mesh floor and allowed to acclimatize.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Treatment: DDD-028 (e.g., 10 mg/kg) or pregabalin (e.g., 30 mg/kg) is administered orally (per os) daily, often starting concurrently with the first paclitaxel injection.
Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
Objective: To create a model of painful diabetic neuropathy to evaluate potential analgesic and disease-modifying therapies.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.
-
Induction:
-
Animals are fasted overnight.
-
A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer, is administered. Doses can range from 40-75 mg/kg depending on the strain and route.
-
Diabetes is confirmed by measuring blood glucose levels (typically >250 mg/dL) a few days after STZ injection.
-
-
Behavioral Assessment (Mechanical Allodynia): The von Frey test, as described for the PIPN model, is the standard method for assessing mechanical sensitivity.
-
Treatment: Test compounds are typically administered orally once hyperglycemia and neuropathic pain symptoms are established.
Visualizing the Science
Signaling Pathway of DDD-028
Caption: Proposed mechanism of action for DDD-028.
Experimental Workflow for Preclinical Validation
Caption: General experimental workflow for evaluating DDD-028.
References
- 1. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of the Disease-Modifying Potential of DDD028 Versus Symptomatic Treatments for Neuropathic Pain
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the novel therapeutic candidate, DDD028, and established symptomatic treatments for neuropathic pain, with a focus on their potential disease-modifying effects. The content herein is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical experimental data.
Introduction: The Unmet Need Beyond Symptom Management in Neuropathic Pain
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current standard-of-care treatments primarily offer symptomatic relief without addressing the underlying nerve pathology. This often leads to incomplete efficacy and a lack of long-term improvement. The development of disease-modifying therapies that can protect against and potentially reverse nerve damage is a critical goal in neuropathic pain research. This guide evaluates the preclinical evidence for this compound as a potential disease-modifying agent, in contrast to the purely symptomatic effects of widely used drugs such as pregabalin, gabapentin, and duloxetine (B1670986).
Mechanisms of Action: A Tale of Two Therapeutic Strategies
The fundamental difference between this compound and symptomatic treatments lies in their mechanisms of action. Symptomatic treatments modulate neuronal signaling to dampen pain perception, whereas this compound appears to target pathways involved in both pain signaling and neuronal protection.
This compound: Targeting the α7 Nicotinic Acetylcholine (B1216132) Receptor for Neuroprotection and Pain Relief
This compound is a novel, non-opioid compound that exerts its effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR).[1] This receptor is implicated in both neurotransmission and the modulation of inflammatory and apoptotic pathways. Preclinical studies suggest that this compound's engagement of the α7nAChR initiates downstream signaling cascades that are neuroprotective. These pathways, including the PI3K/Akt and AMPK-mTOR-p70S6K pathways, are known to promote cell survival, reduce apoptosis, and modulate autophagy, a cellular process critical for clearing damaged components.[1] Furthermore, this compound has been shown to suppress astrogliosis, a reactive process of astrocytes that can contribute to chronic pain and neuronal dysfunction.[1]
Symptomatic Treatments: Modulating Neuronal Excitability
In contrast, the mechanisms of pregabalin, gabapentin, and duloxetine are centered on reducing the hyperexcitability of neurons that characterizes neuropathic pain.
-
Pregabalin and Gabapentin: These gabapentinoids do not act on GABA receptors as their names might suggest. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine.
-
Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine increases the levels of these neurotransmitters in the synaptic cleft within the central nervous system. This enhances the activity of descending inhibitory pain pathways, which act to suppress the transmission of pain signals from the periphery to the brain.
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and symptomatic treatments on key parameters of neuropathic pain and nerve pathology.
Table 1: Effects on Mechanical Allodynia in a Paclitaxel-Induced Neuropathy Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) on Day 10 (Mean ± SEM) | % Reversal of Hypersensitivity |
| Vehicle + Vehicle | - | 66.5 ± 0.7 | - |
| Paclitaxel (B517696) + Vehicle | - | 43.2 ± 0.5 | 0% |
| Paclitaxel + this compound | 1 | ~48 | ~20% |
| Paclitaxel + this compound | 5 | ~55 | ~50% |
| Paclitaxel + this compound | 10 | ~60 | ~72% |
| Paclitaxel + this compound | 25 | ~65 | ~94% |
Data adapted from a study on paclitaxel-induced neuropathy in rats.[1] The paw pressure test was used to assess mechanical hyperalgesia. A higher value indicates a reduction in pain sensitivity.
Table 2: Effects on Nerve Conduction Velocity (NCV) in a Paclitaxel-Induced Neuropathy Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Sural Nerve Sensory NCV (m/s) (Mean ± SEM) | Caudal Nerve Sensory NCV (m/s) (Mean ± SEM) |
| Vehicle | - | 35.4 ± 1.2 | 28.1 ± 0.9 |
| Paclitaxel | 2.0 | 28.7 ± 1.1 | 24.3 ± 0.8 |
| Paclitaxel + this compound | 10 | 33.9 ± 1.0# | 27.5 ± 0.7# |
| Paclitaxel + Pregabalin | 30 | 29.5 ± 1.3 | 25.1 ± 0.9 |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. Paclitaxel. Data adapted from a study on paclitaxel-induced neuropathy in mice.[2]
Table 3: Effects on Intraepidermal Nerve Fiber (IENF) Density in a Paclitaxel-Induced Neuropathy Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | IENF Density (fibers/mm) (Mean ± SEM) |
| Vehicle | - | 12.3 ± 0.5 |
| Paclitaxel | 2.0 | 6.8 ± 0.4* |
| Paclitaxel + this compound | 10 | 10.9 ± 0.6# |
| Paclitaxel + Pregabalin | 30 | 7.1 ± 0.5 |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. Paclitaxel. Data adapted from a study on paclitaxel-induced neuropathy in mice.[2]
Table 4: Effects on Astrogliosis in the Lumbar Spinal Cord in a Paclitaxel-Induced Neuropathy Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Number of GFAP-positive cells (Mean ± SEM) |
| Vehicle + Vehicle | - | 15.2 ± 1.1 |
| Paclitaxel + Vehicle | - | 35.8 ± 2.5* |
| Paclitaxel + this compound | 10 | 18.9 ± 1.5# |
*p < 0.05 vs. Vehicle + Vehicle; #p < 0.01 vs. Paclitaxel + Vehicle. GFAP (Glial fibrillary acidic protein) is a marker for astrocytes. An increase in GFAP-positive cells indicates astrogliosis. Data adapted from a study on paclitaxel-induced neuropathy in rats.[1]
Experimental Protocols
The data presented above were generated using established preclinical models of neuropathic pain. The following provides a general overview of the key experimental methodologies.
Paclitaxel-Induced Neuropathy (PIN) Rodent Model
Objective: To induce a peripheral neuropathy that mimics the side effects of taxane-based chemotherapy in humans.
Procedure:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Paclitaxel Administration: Paclitaxel is typically dissolved in a vehicle such as Cremophor EL and ethanol, and then diluted in saline. It is administered via intraperitoneal (i.p.) injections. A common dosing regimen is 2 mg/kg on four alternate days (e.g., days 1, 3, 5, and 8) for a cumulative dose of 8 mg/kg.[2]
-
Drug Treatment: this compound, pregabalin, or other test compounds are typically administered orally (p.o.) daily, starting from the first day of paclitaxel injection and continuing for a specified period (e.g., 18 days).[1]
-
Behavioral Testing: Nociceptive thresholds are assessed at baseline and at multiple time points after paclitaxel administration.
Key Experimental Assays
-
Mechanical Allodynia (von Frey Test): This test assesses sensitivity to a non-painful mechanical stimulus. Animals are placed on a wire mesh platform, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications. A lower threshold indicates increased mechanical sensitivity (allodynia).
-
Nerve Conduction Velocity (NCV): This electrophysiological measurement assesses the speed at which an electrical impulse travels along a nerve. Stimulating and recording electrodes are placed along the path of a peripheral nerve (e.g., sciatic or caudal nerve). A decrease in NCV is indicative of nerve damage, particularly demyelination.
-
Intraepidermal Nerve Fiber (IENF) Density: This histological technique quantifies the number of small sensory nerve fibers in the epidermis. A skin biopsy is taken from the hind paw, sectioned, and stained with a pan-axonal marker (e.g., PGP9.5). The number of nerve fibers crossing the dermal-epidermal junction is counted and expressed as fibers per millimeter of epidermal length. A reduction in IENF density is a hallmark of peripheral neuropathy.
-
Immunohistochemistry for Astrogliosis: Spinal cord tissue is collected, sectioned, and stained with an antibody against Glial Fibrillary Acidic Protein (GFAP), a marker for reactive astrocytes. An increase in the number and intensity of GFAP-positive cells is indicative of astrogliosis.
Conclusion: A Paradigm Shift Towards Disease Modification
The preclinical data presented in this guide highlight a significant divergence in the therapeutic profiles of this compound and standard symptomatic treatments for neuropathic pain. While symptomatic treatments like pregabalin, gabapentin, and duloxetine effectively reduce pain signaling, they do not appear to address the underlying nerve damage. In contrast, this compound not only demonstrates robust analgesic effects but also exhibits significant neuroprotective properties.
The ability of this compound to preserve nerve conduction velocity, prevent the loss of intraepidermal nerve fibers, and suppress astrogliosis in a preclinical model of chemotherapy-induced neuropathy suggests a genuine disease-modifying potential.[1][2] These findings position this compound as a promising candidate for a new class of therapeutics that could offer more comprehensive and long-lasting benefits for patients suffering from neuropathic pain by targeting the root cause of the condition. Further investigation, including clinical trials, is warranted to validate these promising preclinical results in human populations.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of DDD028
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of DDD028, a non-opioid, non-cannabinoid analgesic intended for research purposes only. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Key Characteristics of this compound
A summary of the known quantitative data for this compound is provided below to inform safe handling and disposal practices.
| Property | Value | Reference |
| CAS Number | 1538586-09-2 | [1] |
| Chemical Formula | C20H20N2 | [2] |
| Molecular Weight | 288.39 g/mol | [2] |
Pre-Disposal and Handling
Before beginning the disposal process, it is crucial to handle this compound with appropriate care. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. As a research compound, this compound should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
Storage of Waste:
-
All hazardous waste must be stored in designated "Satellite Accumulation Areas".[1][2][3]
-
Use containers that are compatible with the chemical waste to prevent leaks or reactions.[1][4]
-
Waste containers must be kept securely closed except when adding or removing waste.[1][2][5]
-
Ensure all waste containers are clearly and accurately labeled with their contents.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any investigational drug, must follow stringent guidelines to prevent environmental contamination and potential harm.[6] The primary method for the disposal of pharmaceutical waste from research laboratories is incineration by a licensed environmental management vendor.[7][8]
-
Segregation: Do not mix this compound waste with non-hazardous trash. It is crucial to segregate chemical waste to avoid dangerous reactions.[1][4]
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., gloves, weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, compatible liquid waste container. Do not dispose of liquid waste down the sink.[3][5]
-
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2][3][5] EHS is responsible for ensuring that the waste is transported and disposed of in accordance with all federal, state, and local regulations.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste from a research laboratory.
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving the use of this compound, researchers should consult relevant scientific literature and their institution's approved research protocols. The safe handling procedures outlined in the "Pre-Disposal and Handling" section are applicable during experimental use.
By following these established procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. How to safely dispose of pain medication | PBS News [pbs.org]
Essential Safety and Logistical Information for Handling DDD028
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
